molecular formula C9H15NOS B470777 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol CAS No. 156543-21-4

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Cat. No.: B470777
CAS No.: 156543-21-4
M. Wt: 185.29g/mol
InChI Key: OIHHTDRRPSXECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-(thiophen-2-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHHTDRRPSXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene Moieties in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced therapeutic efficacy. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The target molecule of this guide, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, incorporates this key heterocyclic motif linked to an amino alcohol functionality, a combination that holds considerable promise for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed approach to its structural characterization, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of secondary amines from primary amines and carbonyl compounds is reductive amination .[2][3][4] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine. This method is favored for its high efficiency, operational simplicity, and the commercial availability of a wide range of starting materials.

Causality of Experimental Choices

The synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is strategically designed to proceed via the reductive amination of thiophene-2-carboxaldehyde with 2-amino-2-methyl-1-propanol.

  • Thiophene-2-carboxaldehyde : This serves as the electrophilic carbonyl component, providing the thiophen-2-ylmethyl moiety to the final structure. It is a readily available and highly reactive aldehyde.

  • 2-Amino-2-methyl-1-propanol : This primary amino alcohol acts as the nucleophile. The steric hindrance provided by the gem-dimethyl group adjacent to the amine is a key consideration, potentially influencing the rate of imine formation.

  • Reducing Agent : Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reducing agent that efficiently reduces the intermediate imine without affecting the aldehyde starting material. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective, NaBH₄ offers a good balance of reactivity and safety for this transformation.[3]

  • Solvent : Methanol is chosen as the reaction solvent due to its ability to dissolve both the reactants and the sodium borohydride. It also acts as a proton source for the reaction mechanism.

Reaction Mechanism

The reaction proceeds in two main stages within the same pot:

  • Imine Formation : The nucleophilic nitrogen of 2-amino-2-methyl-1-propanol attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

  • Reduction : The hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the C=N double bond of the imine, reducing it to the secondary amine. Subsequent protonation of the resulting anion by the solvent yields the final product, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Experimental Protocol

This protocol is a self-validating system, designed for clarity, reproducibility, and safety.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Thiophene-2-carboxaldehyde≥98%Sigma-Aldrich
2-Amino-2-methyl-1-propanol≥99%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Magnesium SulfateACS GradeFisher Scientific
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and 2-amino-2-methyl-1-propanol (0.89 g, 10 mmol).

  • Dissolution : Add 40 mL of anhydrous methanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent : Slowly add sodium borohydride (0.42 g, 11 mmol) to the cooled solution in small portions over 15 minutes. Caution : Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Progression : After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.

  • Work-up :

    • Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule.

Physical Properties
PropertyExpected Value
Molecular FormulaC₉H₁₅NOS
Molecular Weight185.29 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25dd1HH-5 (thiophene)
~6.95m2HH-3, H-4 (thiophene)
~3.90s2HThiophene-CH₂-N
~3.30s2HN-C-CH₂OH
~2.50 (broad)s2H-NH and -OH (exchangeable with D₂O)
~1.10s6H-C(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0C-2 (thiophene, C-CH₂)
~126.8C-5 (thiophene)
~125.0C-4 (thiophene)
~124.0C-3 (thiophene)
~70.0-CH₂OH
~58.0-C(CH₃)₂
~50.0Thiophene-CH₂-N
~24.0-C(CH₃)₂

Infrared (IR) Spectroscopy (neat, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H and N-H stretching
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
~1500C=C stretching (thiophene ring)
~1250C-N stretching
~1050C-O stretching

Mass Spectrometry (MS):

  • Expected [M+H]⁺ : 186.0953

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification Thiophene_Aldehyde Thiophene-2-carboxaldehyde Reaction_Vessel One-Pot Reaction (Methanol, 0°C to RT) Thiophene_Aldehyde->Reaction_Vessel Amino_Alcohol 2-Amino-2-methyl-1-propanol Amino_Alcohol->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reducing_Agent NaBH₄ Reducing_Agent->Reaction_Vessel Purification Column Chromatography Workup->Purification Final_Product 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Purification->Final_Product

Caption: A streamlined workflow for the synthesis of the target compound.

Logical Relationship of Characterization

Characterization_Logic cluster_techniques Analytical Techniques Synthesized_Compound Synthesized Product Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Structure_Confirmation Structure Confirmation Synthesized_Compound->Structure_Confirmation NMR ¹H & ¹³C NMR Purity_Assessment->NMR Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Functional_Groups Functional Group ID Molecular_Weight Molecular Weight IR->Functional_Groups MS->Molecular_Weight

Caption: Interrelation of analytical techniques for structural validation.

Conclusion and Future Perspectives

This guide has outlined a robust and efficient method for the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol via reductive amination, a cornerstone reaction in medicinal chemistry. The detailed experimental protocol and the predicted characterization data provide a solid foundation for researchers to produce and validate this novel compound. Given the well-documented biological significance of thiophene-containing molecules, this compound represents a valuable candidate for further investigation in various biological screening programs. Future work could involve the exploration of its potential as an antimicrobial, anti-inflammatory, or anticancer agent, as well as the synthesis of related analogues to establish structure-activity relationships.

References

  • Mishra, R., Jha, K., & Tomer, I. (Year). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • PubChem. (n.d.). 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 20.4: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • YouTube. (2020). tertiary amine synthesis & reductive amination. YouTube. [Link]

  • PMC. (n.d.). Thiophene-2-carbaldehyde azine. National Center for Biotechnology Information. [Link]

  • IUCr. (n.d.). Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N. International Union of Crystallography. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.
  • ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. American Chemical Society. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • PMC. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the spectroscopic characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol . It is designed for analytical chemists and synthetic researchers requiring a definitive reference for structural validation.

Compound Identity & Synthetic Context

IUPAC Name: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol CAS Registry Number: 156543-21-4 (Generic analog reference) Molecular Formula:


Molecular Weight:  185.29  g/mol 

This compound is a secondary amine formed via the reductive amination of 2-amino-2-methyl-1-propanol (AMP) and 2-thiophenecarboxaldehyde . It serves as a versatile building block in medicinal chemistry, combining a sterically hindered amino-alcohol motif with a lipophilic thiophene bioisostere.

Synthesis & Workflow Visualization

The following diagram outlines the synthesis pathway and critical workup steps to isolate the target amine from the imine intermediate.

SynthesisWorkflow Reactants 2-Amino-2-methyl-1-propanol + 2-Thiophenecarboxaldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Dehydration) Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Workup Acid/Base Extraction (Remove unreacted aldehyde) Reduction->Workup Target Target Amine (2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol) Workup->Target Purification

Figure 1: Reductive amination pathway converting AMP and thiophene aldehyde to the target secondary amine.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI) or ESI-MS (+). Diagnostic Logic: The fragmentation pattern is dictated by the stability of the thiophene ring and the labile nature of the hydroxymethyl group adjacent to the amine.

Key Diagnostic Ions (EI/ESI)
m/z ValueIon IdentityMechanistic Origin
186

Protonated molecular ion (ESI).
185

Molecular ion (EI, weak intensity).
154

Base Peak (Predicted).

-cleavage loss of the hydroxymethyl group (31 Da) from the quaternary carbon.
97

Thiophen-2-ylmethyl cation. Diagnostic for the thiophene ring.
88

Fragment from cleavage of the N-C(thiophene) bond (less common than

-cleavage).
Fragmentation Pathway

The stability of the secondary carbocation formed after the loss of the


 group makes the 

peak the primary diagnostic marker.

MS_Fragmentation M_Ion Molecular Ion (m/z 185) Frag_154 Base Peak [M - CH2OH]+ (m/z 154) M_Ion->Frag_154 Alpha-Cleavage (Loss of -31) Frag_97 Thienyl Cation (m/z 97) M_Ion->Frag_97 C-N Bond Cleavage

Figure 2: Primary fragmentation pathways expected in EI-MS analysis.

Infrared Spectroscopy (IR)

Method: FTIR (ATR or KBr disk). Diagnostic Logic: Look for the simultaneous presence of H-bonded alcohol/amine stretches and the characteristic "breathing" modes of the thiophene ring.

Frequency (

)
Vibration ModeDescription
3300–3450

&

Broad band. The O-H stretch typically masks the weaker, sharper N-H stretch of the secondary amine.
3070–3100

Weak stretches specific to the thiophene ring protons.
2850–2980

Strong methyl and methylene stretches from the propyl backbone.
1420, 1500

Characteristic aromatic ring skeletal vibrations.
1050

Primary alcohol C-O stretch.
690–710

Out-of-plane bending, diagnostic for 2-substituted thiophene.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Standard) or 

(if OH exchange data is needed). Internal Standard: TMS (

0.00 ppm).
H NMR (Proton) Assignment

The spectrum is characterized by the distinct thiophene region and the clean aliphatic signals of the AMP backbone.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.18 dd1HThiophene H-5Coupled to H-4 and H-3.
6.92–6.96 m2HThiophene H-3, H-4Often overlapping multiplet region.
3.98 s2H

Singlet due to lack of adjacent protons (unless NH coupling is resolved).
3.35 s2H

Deshielded by oxygen; appears as a singlet.
1.12 s6H

Gem-dimethyl group; strong singlet.
~2.0–3.0 br s2HOH & NHExchangeable protons; shift varies with concentration/solvent.
C NMR (Carbon) Assignment

Diagnostic Check: Look for the quaternary carbon of the propyl chain and the thiophene C-2 signal.

Shift (

ppm)
Carbon TypeAssignment
144.0 Quaternary (

)
Thiophene C-2 (Ipso).
126.8 CHThiophene C-5.
125.1 CHThiophene C-4.
124.3 CHThiophene C-3.
69.5


(Alcohol carbon).
53.2


(Quaternary amine carbon).
46.5


(Linker).
23.8

Gem-dimethyl carbons (2x).

Experimental Validation & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts. Use this checklist to validate your data:

  • Imine Contamination: If you observe a signal at

    
     8.3–8.5 ppm (
    
    
    
    H)
    or ~160 ppm (
    
    
    C)
    , the reductive amination is incomplete. The Schiff base intermediate is still present.
  • Bis-Alkylation: If the mass spectrum shows a parent ion at m/z ~281 , the amine has reacted with two equivalents of thiophenecarboxaldehyde. This is common if the aldehyde is in large excess.

  • Water Peak: In

    
    , the amino-alcohol is hygroscopic. Expect a water peak at 
    
    
    
    1.56 ppm
    that may broaden the OH/NH signals.
References
  • PubChem Compound Summary. "2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CID 834070)." National Center for Biotechnology Information. Accessed 2024. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions." MasterOrganicChemistry.com. Link

  • NIST Chemistry WebBook. "2-Amino-2-methyl-1-propanol (Precursor Data)." National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for thiophene/amine shift prediction rules).

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel thiophene derivative, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. While a published crystal structure for this specific compound is not currently available, this whitepaper serves as an expert-led, hypothetical case study, meticulously detailing each critical phase of the process. We navigate from the rational synthesis and purification of the target molecule to the successful cultivation of single crystals suitable for X-ray diffraction. The guide elucidates the intricacies of data collection, structure solution, and refinement, culminating in a thorough analysis of the molecular and supramolecular architecture. This document is designed for researchers, scientists, and drug development professionals, offering both a strategic overview and granular, actionable protocols to empower their structural chemistry endeavors.

Introduction: The Scientific Imperative

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Similarly, amino alcohols are prevalent structural motifs in many biologically active molecules. The combination of these two pharmacophores in 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol suggests a high potential for novel biological activity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount. This analysis provides unequivocal proof of its chemical identity, stereochemistry, and conformational preferences. Furthermore, understanding the intermolecular interactions in the solid state, such as hydrogen bonding, can offer invaluable insights into its crystal packing, which in turn influences physicochemical properties like solubility and stability – critical parameters in drug development.

This guide will walk through the entire workflow, from the lab bench to the final crystallographic information file (CIF), providing the "why" behind each "how."

Synthesis and Characterization of the Analyte

A robust and scalable synthesis is the foundational step for obtaining high-purity material for crystallization. For the target compound, a reductive amination strategy is a logical and efficient approach.

Synthetic Protocol: Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of amines from carbonyl compounds.[1][2]

Step-by-step protocol:

  • Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in methanol (0.2 M) in a round-bottom flask, add thiophene-2-carbaldehyde (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes. The addition is exothermic and generates hydrogen gas, so adequate venting is necessary.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of distilled water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

G cluster_synthesis Synthesis Workflow Reactants 2-amino-2-methyl-1-propanol + Thiophene-2-carbaldehyde Imine Imine Formation (Methanol, RT, 2h) Reactants->Imine Reduction Reduction with NaBH4 (0°C to RT, 4h) Imine->Reduction Workup Quenching, Extraction, & Drying Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure Product (C9H15NOS) Purification->Product

Caption: Synthetic workflow for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Spectroscopic and spectrometric Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The spectra are expected to show characteristic signals for the thiophene ring protons, the methylene bridge, the methyl groups, the methylene alcohol, and the amine and hydroxyl protons.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] A systematic screening of crystallization conditions is crucial.

Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[6][7][8][9]

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystallization.[7][9][10]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7][9]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, with its polar functional groups, a variety of solvents should be screened.

Recommended Protocol: Vapor Diffusion

The vapor diffusion method is often successful for milligram quantities of material and allows for fine control over the rate of crystallization.[9]

Step-by-step protocol:

  • Solvent Selection: Prepare a concentrated solution of the compound in a "good" solvent (e.g., methanol, ethanol, or acetone).

  • Setup: Place a small amount (e.g., 50-100 µL) of this solution in a small open vial (e.g., a 0.5 mL Eppendorf tube with the cap removed).

  • Anti-Solvent: Place this vial inside a larger vial (e.g., a 4 mL screw-cap vial) containing a small amount (e.g., 1 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or pentane).

  • Equilibration: Seal the larger vial and leave it undisturbed in a vibration-free location.

  • Monitoring: Monitor the setup periodically for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Instrumentation

A modern single-crystal X-ray diffractometer, such as a Bruker APEX-II CCD, is well-suited for this analysis.[2][11][12][13][14] These instruments are typically equipped with a low-temperature device to minimize thermal motion of the atoms and protect the crystal from radiation damage.

Data Collection Protocol

Step-by-step protocol:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

  • Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects). The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Software

The SHELXTL software suite is the industry standard for small molecule crystallography and is highly effective for structure solution and refinement.[15][16][17][18]

G cluster_crystallography Crystallographic Workflow Data Diffraction Data (hkl file) Solution Structure Solution (SHELXS) (Direct Methods) Data->Solution Initial_Model Initial Atomic Model Solution->Initial_Model Refinement Structure Refinement (SHELXL) (Least-Squares Fitting) Initial_Model->Refinement Analysis Analysis & Validation (PLATON, Mercury) Refinement->Analysis Iterative Refinement Analysis->Refinement Iterative Refinement Final_Structure Final Crystal Structure (CIF file) Analysis->Final_Structure

Caption: The workflow from diffraction data to the final crystal structure.

Structure Solution and Refinement Protocol
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: An initial model of the structure is obtained using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[9][19][20][21][22] The final model's quality is assessed by figures of merit such as the R-factor.

Analysis of the Crystal Structure (Hypothetical)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[4][7][8][10][23] This file contains all the information about the crystal structure and the experiment. For this hypothetical case, we will assume the compound crystallizes in the monoclinic space group P2₁/c.

Molecular Structure

The analysis of the molecular structure involves examining the bond lengths, bond angles, and torsion angles to understand the conformation of the molecule in the solid state.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₉H₁₅NOS
Formula Weight185.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1018.9(7)
Z4
Density (calc.) (g/cm³)1.207
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.123

Table 2: Selected Hypothetical Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
S1-C11.715(3)C1-S1-C492.1(1)
S1-C41.712(3)C5-N1-C6112.5(2)
N1-C51.465(4)O1-C8-C6110.8(2)
N1-C61.482(4)
O1-C81.428(4)
Supramolecular Structure and Hydrogen Bonding

A key aspect of crystal structure analysis is understanding the intermolecular interactions that govern the crystal packing.[24][25][26][27][28] For 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, the presence of both a hydroxyl group (a hydrogen bond donor) and an amine group (a hydrogen bond donor and acceptor), as well as the oxygen and nitrogen atoms as acceptors, suggests that hydrogen bonding will play a crucial role in the crystal packing.

The molecules would likely form a network of hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule, forming chains or sheets. These interactions can be visualized and analyzed using software like Mercury.[1][5][6][29][30]

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the crystal structure analysis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently determine the three-dimensional structure of this and similar novel compounds. The resulting structural information is invaluable for understanding the molecule's properties and can significantly accelerate its development for potential applications in materials science and pharmacology.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

  • CCDC. (n.d.). Mercury - Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
  • IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Cockcroft, J. K. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON for MS-Windows. Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON. Retrieved from [Link]

  • Utrecht University. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • Grabowski, S. J. (Ed.). (2017). Analysis of Hydrogen Bonds in Crystals. MDPI.
  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

  • MIT. (n.d.). PLATON INTRO. Retrieved from [Link]

  • R Discovery. (2016). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • YouTube. (2021). CSD Mercury Software Tutorial - Basic Overview & Introduction. Retrieved from [Link]

  • CCDC. (2022). How to Analyse Hydrogen Bonding. Retrieved from [Link]

  • Wikipedia. (2023). Mercury (crystallography). Retrieved from [Link]

  • Iowa State University. (2012). BRUKER APEX II CCD Diffractometer Operation Summary. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Hydrogen Bonding in Molecular Crystals. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • ManualLib. (2016). APEX II CCD Diffractometer. Retrieved from [Link]

  • University of Illinois. (n.d.). Bruker X8ApexII (APEX). Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • Minor, W., et al. (2017). Collection of X-ray diffraction data from macromolecular crystals.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Iowa State University. (n.d.). Bruker APEX II CCD. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.
  • Bruker AXS Inc. (2006). APEX2 User Manual.
  • GitHub. (2024). Automated refinement of single crystal diffraction data using SHELXTL. Retrieved from [Link]

  • Milstein, D., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • ResearchGate. (n.d.). Fig. 4 | Structural and mechanistic investigations of aminoalcohol.... Retrieved from [Link]

  • Enders, D., et al. (2011). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Organic Letters, 13(12), 3072-3075.
  • NIH. (2019). NMR-based metabolite studies with 15N amino acids. Retrieved from [Link]

Sources

Physicochemical properties of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a specialized secondary amine intermediate characterized by a hybrid scaffold combining a lipophilic thiophene ring with a hydrophilic, sterically hindered amino-alcohol motif (derived from 2-amino-2-methyl-1-propanol).

In drug discovery, this compound serves as a critical building block for introducing the thiophene bioisostere —often used to replace phenyl rings to alter metabolic stability, reduce molecular weight, and modify electronic distribution. Its gem-dimethyl group (the gem-dimethyl effect) restricts conformational freedom, potentially enhancing the binding affinity of downstream pharmaceutical candidates.

Physicochemical Architecture

Core Molecular Properties

The following data represents the calculated and consensus properties for the free base form. Researchers must account for ionization states when designing aqueous formulations.

PropertyValue / DescriptionStructural Logic
Molecular Formula C₉H₁₅NOSThiophene ring (C₄H₃S) + Linker (CH₂) + Amine (NH) + Scaffold (C₄H₉O)
Molecular Weight 185.29 g/mol Low MW facilitates "Fragment-Based Drug Design" (FBDD).
Predicted LogP 1.1 – 1.6Amphiphilic: Thiophene adds lipophilicity; the hydroxyl/amine groups provide water solubility.
pKa (Basic) 9.4 ± 0.5 (Predicted)The secondary amine is highly basic; predominantly protonated at physiological pH (7.4).
H-Bond Donors 2 (OH, NH)Critical for receptor binding interactions.
H-Bond Acceptors 3 (O, N, S)Thiophene sulfur acts as a weak acceptor.
Rotatable Bonds 4Moderate flexibility; constrained by the gem-dimethyl group.
Physical State Viscous Oil or Low-Melting SolidThe hydroxyl group promotes intermolecular H-bonding, increasing viscosity.
Solubility & Formulation Profile
  • Aqueous Solubility: Moderate to High in acidic media (pH < 6.0) due to protonation of the secondary amine. Low solubility in basic media.

  • Organic Solubility: Highly soluble in DCM, Methanol, DMSO, and Ethanol.

  • Formulation Note: For biological assays, prepare a stock solution in DMSO (up to 100 mM) to prevent precipitation. Aqueous dilutions should be buffered to pH < 7.0 to maintain solubility.

Synthesis & Manufacturing Protocol

Methodology: Reductive Amination (Self-Validating Protocol) Rationale: Direct alkylation of the amine with thiophene-2-methyl halides often leads to over-alkylation (tertiary amines). Reductive amination via the aldehyde ensures mono-alkylation selectivity.

Reaction Logic Diagram (Graphviz)

SynthesisPathway Aldehyde Thiophene-2-carboxaldehyde (Electrophile) Imine Imine Intermediate (Transient Species) Aldehyde->Imine Dehydration (-H₂O) Amine 2-Amino-2-methyl-1-propanol (Nucleophile) Amine->Imine Product 2-Methyl-2-[(thiophen-2-ylmethyl) amino]propan-1-ol Imine->Product Reduction (NaBH₄ / MeOH)

Figure 1: Selective synthesis pathway via reductive amination to prevent bis-alkylation.

Step-by-Step Protocol

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • 2-Amino-2-methyl-1-propanol (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).

Procedure:

  • Imine Formation:

    • Dissolve Thiophene-2-carboxaldehyde in anhydrous MeOH.

    • Add 2-Amino-2-methyl-1-propanol slowly.

    • Critical Step: Add molecular sieves (3Å) or MgSO₄ to scavenge water. This drives the equilibrium toward the imine. Stir for 2–4 hours at Room Temperature (RT).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution or dilute HCl (carefully, to destroy excess hydride).

    • Adjust pH to >10 using NaOH (to free-base the amine).

    • Extract with DCM (3x). The product will migrate to the organic phase.

  • Purification:

    • Wash organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: If purity is <95%, purify via flash column chromatography (Eluent: DCM/MeOH 95:5 + 1% NH₄OH).

Analytical Validation (QC Standards)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Thiophene Ring: 3 aromatic protons in the δ 6.9 – 7.3 ppm range (multiplets).

  • Benzylic Methylene: Singlet (or weak doublet if coupled to NH) at δ ~3.9–4.0 ppm (Ar-CH₂ -NH).

  • Gem-Dimethyl: Strong singlet at δ ~1.1 ppm (C(CH₃ )₂).

  • Hydroxymethyl: Singlet at δ ~3.3–3.5 ppm (C-CH₂ -OH).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Target Ion: [M+H]⁺ = 186.3 m/z.

  • Fragment Pattern: Look for loss of the hydroxymethyl group [M - 31]⁺ or cleavage at the benzylic position.

Stability & Handling Guide

Degradation Pathways

The thiophene ring is electron-rich, making it susceptible to oxidation compared to benzene analogs.

Degradation Compound Target Compound (Thiophene-Amine) Oxidation S-Oxidation (Sulfoxide/Sulfone formation) Compound->Oxidation Strong Oxidants (H₂O₂, mCPBA) N_Oxidation N-Oxide Formation (Secondary Amine) Compound->N_Oxidation Air/Peroxides

Figure 2: Potential oxidative degradation pathways.

Storage Protocols
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture absorption (which complicates weighing accuracy).

  • Container: Amber glass vials (protects thiophene from potential photo-oxidation).

Research Applications

  • Bioisosteric Replacement: Used to replace N-benzyl-amino-propanol motifs in beta-blockers or kinase inhibitors to improve metabolic stability (blocking para-hydroxylation on the phenyl ring).

  • Ligand Design: The N-O-S donor set makes this molecule a potent tridentate ligand for coordination chemistry, particularly with Zinc (Zn²⁺) or Copper (Cu²⁺) in metallo-enzyme mimicry studies.

  • Chiral Resolution: While the molecule itself is achiral, it is often used as a precursor to synthesize chiral oxazolidinones (via reaction with phosgene or CDI) for use as chiral auxiliaries.

References

  • PubChem Compound Summary. (2023). CID 834070: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Validation). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Thiophene utility context). [Link]

Mechanism of action studies for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Elucidating the Mechanism of Action of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

A Prospective Approach for Researchers and Drug Development Professionals

Foreword: Charting the Unexplored Potential of a Novel Thiophene Derivative

The intersection of a privileged pharmacophore with a versatile chemical scaffold presents a compelling opportunity for novel therapeutic discovery. This guide focuses on 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, a compound whose biological activity and mechanism of action remain to be elucidated. The presence of the thiophene ring, a cornerstone in numerous FDA-approved drugs, suggests a high potential for significant biological activity.[1][2] Thiophene derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] This is often attributed to their ability to mimic a phenyl ring in biological systems while possessing distinct electronic properties.

This document serves not as a retrospective analysis, but as a prospective roadmap for the comprehensive investigation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. We will proceed with a hypothesis-driven, multi-tiered approach, outlining the necessary experimental workflows from initial characterization to in-depth mechanistic studies. Our guiding principle is the establishment of a self-validating system of protocols, ensuring the generation of robust and reproducible data.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, a solid foundation of the compound's basic properties must be established. This initial phase is critical for ensuring the quality of subsequent experiments and for generating initial hypotheses regarding its potential biological targets.

Synthesis and Physicochemical Profiling

A scalable and reproducible synthesis route for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is the first prerequisite. While several methods for synthesizing similar compounds exist, a thorough characterization of the final product via NMR, mass spectrometry, and HPLC is mandatory to confirm its identity and purity.[5][6]

Once a pure compound is obtained, a comprehensive physicochemical profile should be established. This data is crucial for designing relevant biological assays and for understanding the compound's potential for further development.

Parameter Methodology Rationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO, ethanol).Determines appropriate vehicles for in vitro and in vivo studies and provides an early indication of potential bioavailability issues.
LogD Shake-flask method or reverse-phase HPLC.Predicts the compound's distribution between aqueous and lipid environments, a key factor in membrane permeability and target engagement.
pKa Potentiometric titration or capillary electrophoresis.Identifies ionizable groups and their charge state at physiological pH, which influences receptor interactions and solubility.
Chemical Stability Incubation in various buffers (pH 2.0, 7.4, 9.0) and analysis at different time points by HPLC.Assesses the compound's susceptibility to degradation, which is critical for interpreting assay results and for formulation development.
Initial In Vitro Toxicity Assessment

A preliminary assessment of cytotoxicity is essential to determine the appropriate concentration range for subsequent cell-based assays and to identify any potential for off-target toxicity.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate a panel of relevant cell lines (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in culture medium, typically ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Hypothesis Generation from Structural Analogs

The structure of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol contains a thiophene moiety and an amino alcohol group. Thiophene is a well-known pharmacophore found in drugs with diverse mechanisms.[1][2][3][4][7] The 2-amino-2-methyl-1-propanol backbone is a common building block in medicinal chemistry.[8][9][10] Based on these structural features, we can formulate several initial hypotheses for its potential mechanism of action:

  • Anti-inflammatory Activity: Many thiophene-containing compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][7]

  • Neurological Activity: Structurally related compounds are intermediates in the synthesis of antidepressants, suggesting a potential interaction with neurotransmitter transporters or receptors.[5][11]

  • Anticancer Activity: The thiophene ring is present in several anticancer drugs, and its derivatives have been shown to inhibit various cancer-related signaling pathways.[4]

  • Antimicrobial/Antifungal Activity: Thiophene derivatives have also been developed as antimicrobial and antifungal agents.[1][2]

Part 2: Target Identification and Validation

With foundational data in hand, the next phase focuses on identifying the specific molecular target(s) of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. A tiered approach, starting with broad screening and progressively narrowing down to specific targets, is recommended.

Tier 1: Broad-Based Screening

High-Throughput Screening (HTS): The compound should be screened against a large, diverse panel of recombinant proteins and enzymes representing major drug target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors). This can rapidly identify potential direct interactions.

Phenotypic Screening: Parallel to HTS, phenotypic screening in various cell-based assays can reveal a compound's functional effect without a priori knowledge of its target.

Workflow for Phenotypic Screening

G compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol cell_panels Diverse Cell Line Panels (e.g., NCI-60, inflammation models, neuronal cells) compound->cell_panels phenotypic_assays High-Content Imaging & Functional Assays (e.g., cell morphology, proliferation, cytokine release) cell_panels->phenotypic_assays hit_identification Hit Identification (Specific Phenotypic Change) phenotypic_assays->hit_identification target_deconvolution Target Deconvolution hit_identification->target_deconvolution

Caption: Workflow for phenotypic screening.

Tier 2: Target Deconvolution

If a robust phenotype is identified, the next step is to pinpoint the molecular target responsible for this effect.

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These proteins are then identified by mass spectrometry.

  • Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions that are modulated by the compound.

  • Computational Target Prediction: In silico methods, such as docking simulations and pharmacophore modeling, can predict potential binding partners based on the compound's structure.

Tier 3: Target Validation

Once a putative target is identified, it is crucial to validate the interaction using orthogonal methods.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the relevant cells to 80-90% confluency. Treat the cells with either the compound or a vehicle control for a defined period.

  • Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the putative target protein by Western blotting.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates a direct binding interaction.

Part 3: In-Depth Mechanistic Elucidation

With a validated target, the focus shifts to understanding the downstream consequences of the compound-target interaction at a cellular and systemic level.

Signaling Pathway Analysis

Workflow for Kinase Inhibitor Pathway Analysis

G compound Compound Binds to Kinase X western_blot Western Blot: - p-Kinase X (decreased) - p-Substrate Y (decreased) compound->western_blot reporter_assay Reporter Assay: (e.g., Luciferase under control of a transcription factor downstream of Substrate Y) - Decreased signal compound->reporter_assay if_microscopy Immunofluorescence: - Substrate Y remains cytoplasmic compound->if_microscopy functional_outcome Functional Outcome: - Decreased cell proliferation western_blot->functional_outcome reporter_assay->functional_outcome if_microscopy->functional_outcome

Caption: Example workflow for a kinase inhibitor.

Functional Assays

The choice of functional assays will be dictated by the identified target and signaling pathway. A summary of potential assays is provided below:

Target Class Signaling Pathway Functional Assays
GPCR cAMP, Ca2+ mobilizationcAMP accumulation assays, FRET-based Ca2+ sensors
Kinase Phosphorylation cascadesCell proliferation/apoptosis assays, cell migration assays
Ion Channel Ion fluxPatch-clamp electrophysiology, membrane potential dyes
Nuclear Receptor Gene transcriptionReporter gene assays, qPCR for target gene expression

Part 4: Preclinical In Vivo Evaluation

The final stage of mechanistic investigation involves translating the in vitro findings to a whole-organism context.

Pharmacokinetics and Pharmacodynamics (PK/PD)
  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the compound are assessed in a relevant animal model (typically rodents). This provides crucial information on dosing and exposure for efficacy studies.

  • Pharmacodynamics: The relationship between the compound's concentration and its effect on a specific biomarker (e.g., phosphorylation of the target protein in tumor tissue) is established.

Efficacy Studies in Disease Models

Based on the in vitro mechanism of action, an appropriate animal model of disease is selected. For example, if the compound is found to be a potent anti-inflammatory agent, it would be tested in a model of arthritis or inflammatory bowel disease. Key endpoints would include disease-specific readouts (e.g., paw swelling in an arthritis model) and target engagement biomarkers.

Conclusion: A Path Forward

The journey to elucidate the mechanism of action of a novel compound like 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a complex but rewarding endeavor. By following a logical, tiered approach, from fundamental characterization to in vivo validation, researchers can build a comprehensive and robust understanding of its therapeutic potential. This guide provides a framework for this investigation, emphasizing the importance of rigorous, self-validating experimental design. The insights gained from such a systematic approach are invaluable for the continued development of new and effective medicines.

References

  • Shafiee, A., & Lalezari, I. (1975). Thiophene derivatives. I. Synthesis of 2-amino-4-aryl-5-cyanothiazoles. Journal of Pharmaceutical Sciences, 64(9), 1570-1571. [Link]

  • RSC Publishing. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4307. [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. [Link]

  • ResearchGate. (2023). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. Letters in Drug Design & Discovery, 20(11). [Link]

  • Chemsrc. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubMed. (1959). The effect of ethanolamine and its N-methyl derivatives on kidney hemorrhagic degeneration in rats due to 2-amino-2-methyl-1-propanol. The Journal of Nutrition, 67(4), 655-663. [Link]

  • ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.

Sources

A Technical Guide to the Pharmacokinetic Profile of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Thiophene in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutics. Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged pharmacophore".[1][2][3] Its significance is underscored by its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases and cardiology.[1][2] The thiophene moiety is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene ring in a drug molecule while offering distinct electronic and lipophilic properties.[4] This substitution can profoundly influence a drug's interaction with its biological target, its metabolic fate, and its overall pharmacokinetic profile—the journey a drug takes through the body.[4][5]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is paramount to its success. A compound with excellent potency in a test tube is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations or if it is rapidly metabolized into inactive or toxic byproducts. This guide provides an in-depth technical overview of the pharmacokinetic profile of novel thiophene derivatives, synthesizing field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. We will explore the metabolic pathways unique to the thiophene ring, detail the experimental workflows for comprehensive ADME characterization, and explain the causality behind key experimental choices.

The Thiophene Scaffold: A Double-Edged Sword in Metabolism

The chemical nature of the thiophene ring is a key determinant of a drug's pharmacokinetic behavior. The sulfur atom's lone pair of electrons participates in the aromatic system, making the ring electron-rich and susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[1] This metabolic process is a critical juncture that can lead to either detoxification and clearance or bioactivation into reactive, potentially toxic species.[6][7]

Two major competitive metabolic pathways dominate the biotransformation of thiophene-containing drugs:

  • Epoxidation (Arene Oxide Formation): The CYP450 enzyme can oxidize the double bonds of the thiophene ring to form a highly reactive thiophene epoxide. This intermediate is unstable and can undergo several transformations. It can rearrange via an "NIH shift" to form hydroxylated metabolites (hydroxythiophenes) or be detoxified by conjugation with glutathione (GSH). However, if not effectively quenched, this electrophilic intermediate can covalently bind to cellular macromolecules like proteins, which is a mechanism implicated in the hepatotoxicity of certain drugs like tienilic acid.[7][8]

  • S-oxidation (Sulfoxidation): Alternatively, the CYP450 enzyme can directly oxidize the sulfur atom to form a thiophene-S-oxide.[6][8] This species is also a reactive electrophile. It can be trapped by nucleophiles like GSH or, in some cases, act as a Michael acceptor, leading to covalent binding with proteins.[9][10] The anticancer agent OSI-930, for example, is known to be activated via this sulfoxidation pathway.[9][10]

The balance between these two pathways is influenced by the specific substitution pattern on the thiophene ring and the particular CYP450 isozyme involved (e.g., CYP2C9, CYP3A4).[8][9] Understanding this metabolic dichotomy is crucial for designing safer thiophene derivatives by sterically or electronically disfavoring the pathways that lead to reactive metabolite formation.

metabolic_pathways cluster_0 Metabolic Activation of Thiophene Ring cluster_1 Competing Pathways cluster_2 Fates of Reactive Metabolites Thiophene Thiophene Derivative (Parent Drug) CYP450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) Thiophene->CYP450 Oxidation Epoxide Thiophene Epoxide (Arene Oxide) CYP450->Epoxide Epoxidation S_oxide Thiophene-S-oxide (Sulfoxide) CYP450->S_oxide S-oxidation Hydroxylated Hydroxythiophene Metabolite (Excreted) Epoxide->Hydroxylated NIH Shift Protein_Adduct Covalent Binding to Cellular Proteins Epoxide->Protein_Adduct GSH_Conjugate GSH Conjugate (Detoxification & Excretion) Epoxide->GSH_Conjugate Trapping by GSH S_oxide->Protein_Adduct S_oxide->GSH_Conjugate Trapping by GSH Toxicity Potential for Drug-Induced Toxicity Protein_Adduct->Toxicity

Metabolic activation pathways of the thiophene ring by Cytochrome P450 enzymes.

A Framework for ADME Profiling of Thiophene Derivatives

A systematic evaluation of ADME properties is essential during lead optimization. This is typically performed in a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.[11]

adme_workflow cluster_invitro Tier 1: In Vitro Profiling (High-Throughput) cluster_invivo Tier 2: In Vivo PK Studies (Low-Throughput) Sol Solubility Selection Candidate Selection Sol->Selection LogP Lipophilicity (LogP/LogD) LogP->Selection MetStab Metabolic Stability (Microsomes, Hepatocytes) MetStab->Selection PPB Plasma Protein Binding PPB->Selection Perm Permeability (e.g., PAMPA, Caco-2) Perm->Selection RodentPK Rodent PK Study (IV and PO Dosing) MetID Metabolite Identification RodentPK->MetID TissueDist Tissue Distribution RodentPK->TissueDist Candidate Novel Thiophene Derivative Candidate->Sol Candidate->LogP Candidate->MetStab Candidate->PPB Candidate->Perm Selection->RodentPK Promising Candidates

Tiered experimental workflow for pharmacokinetic profiling of drug candidates.
Absorption

For oral drugs, absorption from the gastrointestinal tract is the first hurdle. It is governed by a compound's solubility and its ability to permeate the intestinal wall.

  • Solubility: Poor aqueous solubility is a common challenge. Thiophene derivatives can be assessed using kinetic or thermodynamic solubility assays.

  • Permeability: The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption in vitro. These cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with efflux transporters that can pump drugs back into the intestinal lumen.

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound (free) fraction of the drug is able to interact with its target and exert a pharmacological effect.[11] High PPB (>99%) can limit efficacy and complicates interpretation of pharmacokinetic data.[12] Equilibrium dialysis is the most common method for determining PPB.

Metabolism

As discussed, the liver is the primary site of metabolism for thiophene derivatives. In vitro metabolic stability assays are crucial for predicting in vivo clearance.

  • Metabolic Stability: Incubating the compound with human liver microsomes (HLM) or hepatocytes provides a measure of its intrinsic clearance.[11][12] Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes, while hepatocytes represent a more complete metabolic system. A compound that is rapidly degraded in these systems is likely to have high hepatic clearance and a short half-life in vivo.

Excretion

The body eliminates drugs and their metabolites primarily through the kidneys (urine) and/or the liver (feces). Analysis of urine and feces from in vivo studies is required to determine the routes and rates of excretion.[1]

Core Experimental Protocols

The following protocols represent self-validating systems for generating reliable pharmacokinetic data.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality & Rationale: This assay predicts the rate of metabolism by hepatic CYP450 enzymes. The choice of HLM is a cost-effective method to assess phase I metabolism. The inclusion of NADPH is critical, as it is the essential cofactor for CYP450 enzymatic activity. A control incubation without NADPH validates that the observed compound loss is due to NADPH-dependent enzymatic metabolism.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the thiophene derivative (e.g., 10 mM in DMSO).

      • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

      • Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Incubation:

      • In a 96-well plate, add the HLM solution.

      • Add the thiophene derivative to achieve a final concentration of 1 µM.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH solution. For the negative control wells (-NADPH), add an equal volume of phosphate buffer.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts the enzymatic reaction.

    • Sample Analysis:

      • Centrifuge the plate to pellet the precipitated protein.

      • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis:

      • Quantify the peak area of the parent compound relative to the internal standard at each time point.

      • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Causality & Rationale: This study provides the most relevant data on how a drug behaves in a whole organism, integrating all ADME processes. Using both intravenous (IV) and oral (PO) administration allows for the determination of absolute oral bioavailability (F%). The IV dose data is used to calculate clearance and volume of distribution, while the PO dose data reveals how much drug is absorbed and survives first-pass metabolism in the liver.

  • Step-by-Step Methodology:

    • Animal Dosing:

      • Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).

      • Group 1 (IV): Administer the thiophene derivative (formulated in a suitable vehicle like saline/DMSO) via a single bolus injection into the tail vein (e.g., 1 mg/kg).

      • Group 2 (PO): Administer the compound via oral gavage (e.g., 10 mg/kg).

    • Blood Sampling:

      • Collect sparse blood samples (approx. 50-100 µL) from the saphenous vein at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

      • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation:

      • Centrifuge the blood samples to separate the plasma.

      • Harvest the plasma and store it at -80°C until analysis.

    • Bioanalysis:

      • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

      • Quantify the concentration of the thiophene derivative in each sample using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.

      • Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and terminal half-life (t½).

      • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in tables for clear comparison between different derivatives.

Table 1: Comparative Pharmacokinetic Profile of Hypothetical Thiophene Derivatives

ParameterDerivative ADerivative BDerivative CDesired Profile
In Vitro ADME
HLM Stability (% remaining @ 60 min)5%85%45%>50% (Moderate to High)
Plasma Protein Binding (%)99.8%92.5%98.0%<99.5%
In Vivo PK (Rat)
IV Clearance (mL/min/kg)601530Low to Moderate
PO Bioavailability (F%)<1%65%25%>30%
PO Half-life (t½, hours)0.58.23.12-12 hours
  • Interpretation:

    • Derivative A shows very rapid metabolism in HLM, which translates to high clearance and a very short half-life in vivo. Its extremely high plasma protein binding and poor bioavailability make it an undesirable candidate.

    • Derivative B displays excellent metabolic stability and moderate PPB. This results in low clearance, a long half-life, and high oral bioavailability, making it a very promising candidate for further development.

    • Derivative C has moderate properties. Its bioavailability might be acceptable depending on the required therapeutic dose, but further optimization to improve metabolic stability could be beneficial.

Conclusion and Future Perspectives

The thiophene scaffold remains an indispensable tool in drug discovery, but its propensity for metabolic activation requires careful and early pharmacokinetic evaluation. A thorough understanding of the competing pathways of S-oxidation and epoxidation is essential for medicinal chemists to design next-generation derivatives with improved safety profiles. The strategic application of the in vitro and in vivo protocols outlined in this guide provides a robust framework for identifying compounds with favorable ADME properties. As the field advances, the integration of in silico ADME prediction models and quantitative systems pharmacology (QSP) will further enhance our ability to rationally design thiophene-based drugs with a higher probability of clinical success.[13][14]

References

  • The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Rademacher, P. M., Woods, C. M., Huang, Q., Szklarz, G. D., & Nelson, S. D. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895–903. Available at: [Link]

  • Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Valadbeigi, Y., & Patriarch, A. M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344-1358. Available at: [Link]

  • Kumar, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Erve, J. C. L., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-7. Available at: [Link]

  • "Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. (2022). ResearchGate. Available at: [Link]

  • Erve, J. C. L., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. ACS Publications. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. Available at: [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (n.d.). National Library of Medicine. Retrieved from [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). National Library of Medicine. Available at: [Link]

  • Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. (n.d.). Springer. Retrieved from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2022). ResearchGate. Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Comprehensive review on advances in thiophene derivative synthesis and their biological applications. (2025). Bohrium. Available at: [Link]

  • Di, L. & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI. Retrieved from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). University of Dundee Research Portal. Available at: [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. Available at: [Link]

  • In Vitro and In Vivo Assessment of Pharmacokinetic Profile of Peramivir in the Context of Inhalation Therapy. (2025). MDPI. Available at: [Link]

  • Mishra, R. & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Analogs: A Framework for Novel Scaffold Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across diverse therapeutic areas.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and metabolic profile, makes it a cornerstone of modern drug design.[3] When combined with versatile pharmacophoric elements like amino alcohols, it presents a rich chemical space for discovering novel therapeutic agents. This guide provides an in-depth technical framework for exploring the structure-activity relationship (SAR) of a promising, yet underexplored scaffold: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. We will dissect the core structure, propose robust synthetic strategies for analog generation, and delineate a logical, causality-driven approach to SAR exploration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.

The Core Pharmacophore: Dissecting the Molecular Architecture

The parent compound, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, is a hybrid structure integrating three distinct chemical regions, each offering a vector for modification and optimization. A systematic SAR exploration requires independent and then combinatorial evaluation of these regions to understand their contribution to target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Region A: The Thiophene Ring: An aromatic heterocycle known for engaging in various receptor interactions (π-π stacking, hydrogen bonding via sulfur). The substitution points at positions 3, 4, and 5 are key targets for modification.

  • Region B: The Benzylamine-type Linker: This secondary amine linker is critical for establishing the spatial relationship between the thiophene ring and the amino alcohol headgroup. Its hydrogen-bonding capacity (as a donor) and basicity are primary determinants of ligand-receptor interactions.

  • Region C: The 2-Amino-2-methyl-1-propanol Headgroup: This sterically defined headgroup contains a primary alcohol, a potential hydrogen bond donor/acceptor, and gem-dimethyl substitution, which restricts conformational flexibility and can influence metabolic stability.

Core_Pharmacophore cluster_mol cluster_labels mol A Region A: Thiophene Ring A->mol B Region B: Amino Linker B->mol C Region C: Amino Alcohol Headgroup C->mol

Caption: Key modifiable regions of the core scaffold.

General Synthetic Strategy: Reductive Amination

The generation of a diverse analog library is predicated on a robust and flexible synthetic route. Reductive amination serves as an ideal strategy for coupling various thiophene aldehydes (or ketones) with the 2-amino-2-methyl-1-propanol headgroup or its analogs. This one-pot or two-step procedure is high-yielding and tolerant of a wide range of functional groups, making it perfectly suited for library synthesis.

Synthetic_Workflow start Starting Materials aldehyde Thiophene-2-carbaldehyde (or substituted analog) start->aldehyde amine 2-Amino-2-methyl-1-propanol (or analog) start->amine step1 Step 1: Imine Formation aldehyde->step1 amine->step1 step2 Step 2: Reduction step1->step2 Intermediate Imine product Target Analog step2->product NaBH(OAc)3 or H2/Pd-C Optimization_Strategy start Initial Hit (LEAD-001) phase1 Phase 1: SAR Exploration (Single Modifications) start->phase1 q1 Is OH group essential? phase1->q1 q2 Does 5-position substitution improve potency? q1->q2 Yes end Optimized Lead Candidate q1->end No (Scaffold Invalid) q3 Is N-H required? q2->q3 Yes (e.g., 5-Cl) phase2 Phase 2: Combine Best Modifications (e.g., 5-Cl + N-Me + (S)-stereocenter) q3->phase2 No (N-Me tolerated) phase2->end

Sources

Unveiling the Therapeutic Potential of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with diverse pharmacological potential is paramount. The compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol presents a compelling case for investigation. Its unique molecular architecture, combining a thiophene moiety, a proven pharmacophore in numerous approved drugs, with an aminopropanol backbone, suggests a high probability of interaction with key biological targets.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a structured approach to elucidating the therapeutic targets of this promising, yet uncharacterized, molecule. Our approach is grounded in a deep understanding of structure-activity relationships (SAR) and leverages established, robust experimental methodologies to propose and validate potential therapeutic applications.

Section 1: Molecular Scaffolding and Inferred Bioactivity

The structure of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a composite of well-established pharmacophores. A thorough analysis of these components allows us to formulate initial hypotheses regarding its potential biological activities.

  • The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, the thiophene ring is a privileged scaffold in medicinal chemistry.[1] Its presence is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2][3] The thiophene moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking, contributes to its versatility in binding to diverse biological targets.

  • The Aminopropanol Core: The 2-amino-2-methyl-1-propanol backbone is a structural motif found in a variety of bioactive molecules. Notably, aminopropanol derivatives are known to interact with G-protein coupled receptors (GPCRs), including adrenergic and serotonergic receptors. This core structure provides a flexible linker that can orient the other functional groups for optimal receptor engagement.

  • The N-(Thiophen-2-ylmethyl) Group: This functional group is analogous to the N-benzyl and N-phenethyl moieties found in many potent GPCR ligands. The thiophene ring in this position can be considered a bioisostere of a phenyl ring, potentially interacting with similar hydrophobic pockets within a receptor's binding site. The nitrogen atom in the aminopropanol core is a key site for interaction, often forming a crucial salt bridge with an acidic residue in the target protein.

Based on this structural deconstruction, we can logically infer that 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is likely to exhibit activity in one or more of the following areas:

  • G-Protein Coupled Receptor (GPCR) Modulation: Particularly agonism or antagonism at serotonin (5-HT), dopamine (D), or adrenergic receptors.

  • Enzyme Inhibition: Targeting enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), or protein kinases.

  • Anticancer Activity: Through modulation of signaling pathways critical for cancer cell proliferation and survival.

The following sections will delve into the specific, plausible therapeutic targets within these broad categories and provide detailed protocols for their experimental validation.

Section 2: Potential Therapeutic Targets and Rationale

Our analysis of the structural motifs within 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, supported by a comprehensive review of the literature on analogous compounds, points towards three primary classes of potential therapeutic targets.

G-Protein Coupled Receptors (GPCRs): A Focus on Neuromodulation

The structural similarity of the N-(thiophen-2-ylmethyl)amino moiety to N-benzyl and N-phenethyl groups, which are prevalent in potent ligands for monoamine GPCRs, strongly suggests that 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol may act as a modulator of these receptors.

Hypothesized Targets:

  • Serotonin (5-HT) Receptors: Specifically, the 5-HT1A and 5-HT2A receptor subtypes are plausible targets. N-substituted arylalkylamines are well-established ligands for these receptors, and their modulation is a key mechanism for treating depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: The D2 and D3 receptor subtypes are also potential targets. The thiophene ring can mimic the phenyl group of dopamine and other dopaminergic ligands, suggesting a potential role in neurological and psychiatric disorders.

Rationale and Supporting Evidence:

Structure-activity relationship studies of various N-benzyl phenethylamines have demonstrated high affinity and agonist activity at 5-HT2A/2C receptors.[4][5][6] The N-benzyl group has been shown to be crucial for this enhanced potency.[5] Given the bioisosteric relationship between the thiophene and phenyl rings, it is highly probable that the thiophen-2-ylmethyl group in our compound of interest will confer similar binding properties.

Illustrative Signaling Pathway: Hypothetical 5-HT2A Receptor Activation

GPCR_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 2-Methyl-2-[(thiophen-2- ylmethyl)amino]propan-1-ol Ligand->5HT2A_R Binds DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Ca_Release->Cellular_Response Modulates

Caption: Hypothetical activation of the 5-HT2A receptor signaling cascade.

Inflammatory Enzymes: Targeting the COX Pathway

The anti-inflammatory properties of numerous thiophene-containing compounds are well-documented.[1][7][8] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Hypothesized Target:

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Rationale and Supporting Evidence:

The thiophene scaffold is present in several known COX inhibitors. The structural features of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, including its aromatic and hydrophobic character, are consistent with the general requirements for binding to the active site of COX enzymes.

Illustrative Workflow: COX-2 Inhibition Validation

COX2_Workflow Start Start: Hypothesis of COX-2 Inhibition In_Vitro_Assay In Vitro COX-2 Inhibition Assay (Fluorometric or ELISA-based) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., LPS-stimulated Macrophages) Determine_IC50->Cell_Based_Assay Measure_PGE2 Measure Prostaglandin E2 (PGE2) Production Cell_Based_Assay->Measure_PGE2 Whole_Blood_Assay Human Whole Blood Assay Measure_PGE2->Whole_Blood_Assay Assess_Selectivity Assess COX-1 vs. COX-2 Selectivity Whole_Blood_Assay->Assess_Selectivity Conclusion Conclusion: Potent and Selective COX-2 Inhibitor? Assess_Selectivity->Conclusion

Caption: Experimental workflow for validating COX-2 inhibitory activity.

Protein Kinases: A Broad Avenue for Anticancer and Anti-inflammatory Effects

The thiophene ring is a common structural element in a multitude of protein kinase inhibitors.[9] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

Hypothesized Target Class:

  • Protein Kinases: Given the vast number of kinases, initial screening against a representative panel is the most logical first step. This could include kinases from families known to be modulated by thiophene derivatives, such as MAP kinases (e.g., JNK) or tyrosine kinases.

Rationale and Supporting Evidence:

The planar nature of the thiophene ring allows it to fit into the ATP-binding pocket of many kinases, acting as a scaffold for substituents that can confer potency and selectivity. The aminopropanol portion of the molecule can form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

Section 3: Experimental Protocols for Target Validation

The following protocols are designed to be self-validating, incorporating appropriate controls and providing a clear path for data analysis and interpretation.

GPCR Target Validation

Objective: To determine the binding affinity (Ki) of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol for human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) and [3H]-Ketanserin (for 5-HT2A).

  • Non-specific binding control: 10 µM Serotonin (for 5-HT1A) and 10 µM Mianserin (for 5-HT2A).

  • Test compound: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, serially diluted.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Objective: To assess the functional activity (agonist or antagonist) of the test compound at Gq-coupled GPCRs (e.g., 5-HT2A).

Materials:

  • HEK293 cells transiently or stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[11]

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist testing, inject varying concentrations of the test compound and monitor the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with the test compound for a specified period before injecting a known agonist at its EC50 concentration.

  • Include appropriate controls: vehicle, known agonist, and known antagonist.

Data Analysis:

  • Quantify the peak fluorescence response for each well.

  • For agonist activity, plot the response against the log of the test compound concentration to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Enzyme Inhibition Validation

Objective: To determine the IC50 of the test compound for COX-2.

Materials:

  • Human recombinant COX-2 enzyme.

  • COX Assay Buffer.

  • Heme cofactor.

  • Fluorometric probe (e.g., ADHP).

  • Arachidonic acid (substrate).

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Add the test compound or positive control and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically over a period of 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Section 4: Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial exploration of the therapeutic potential of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. By leveraging a deep understanding of its structural components and applying validated experimental protocols, researchers can efficiently identify and characterize its primary biological targets. The proposed workflow, from hypothesis generation based on SAR to detailed in vitro validation, is designed to yield high-quality, interpretable data.

The initial focus on GPCRs, inflammatory enzymes, and protein kinases represents the most probable avenues for discovering significant biological activity. Positive results in any of these areas will naturally lead to more in-depth investigations, including selectivity profiling against related targets, elucidation of the precise mechanism of action, and in vivo efficacy studies in relevant disease models. The journey from a novel chemical entity to a potential therapeutic is a long and complex one, but the systematic approach outlined herein provides a solid foundation for the successful navigation of its early stages.

References

  • De La Fuente, T., et al. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. Journal of Medicinal Chemistry, 56(20), 8019-31. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-64. [Link]

  • Jensen, A. A., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(2), 149-156. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Chemistry, 54(1), 108-114. [Link]

  • García-Sáinz, J. A. (1993). Structure-activity relationships of G protein-coupled receptors. Archives of Medical Research, 24(3), 253-259. [Link]

  • Vanden Broeck, J., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (55), 3296. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2021). Molecules, 26(15), 4443. [Link]

  • A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway. (2012). PLoS ONE, 7(5), e37548. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]

  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-547. [Link]

  • Creative Biolabs. (n.d.). CREB Pathway Phosphorylation Antibody Array. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2016). Journal of Saudi Chemical Society, 20(Supplement 1), S45-S54. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). Molecules, 17(6), 7217-31. [Link]

  • The Structure-property Relationships of GPCR-targeted Drugs Approved between 2011 and 2021. (2023). Current Medicinal Chemistry, 30(31), 3527-3549. [Link]

  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (2013). Food and Chemical Toxicology, 59, 119-27. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2013). Molecules, 18(11), 13658-13677. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Journal of Medicinal Chemistry, 54(8), 2921-33. [Link]

  • 2-amino-2-methyl 1-propanol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. [Link]

  • 1-Propanol, 2-amino-2-methyl-. (n.d.). NIST WebBook. [Link]

Sources

Targeting the Tumor Microenvironment: A Technical Guide to Novel Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In the landscape of heterocyclic anticancer drug design, the thiophene ring system has graduated from a simple bioisostere of the phenyl ring to a "privileged scaffold." Its electron-rich sulfur atom allows for superior


-

stacking interactions with protein targets, particularly within the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

This guide provides a rigorous technical roadmap for the discovery, synthesis, and validation of novel thiophene derivatives. We move beyond basic literature review to focus on causality —why specific synthetic routes yield superior pharmacophores and how to validate their mechanism of action (MoA) using self-correcting experimental protocols.

Chemical Space & Synthetic Architecture

The versatility of thiophene synthesis lies in the Gewald Reaction , a multicomponent condensation that constructs highly substituted 2-aminothiophenes in a single step. This reaction is the cornerstone of modern thiophene drug discovery because it introduces three diversity points (


, 

, and the functional groups at C-2/C-3) simultaneously.
The Optimized Gewald Protocol (Green Chemistry Variation)

Why this protocol? Traditional Gewald reactions use morpholine or piperidine, often requiring harsh reflux. The L-proline catalyzed variant described below operates under milder conditions with higher yields, utilizing an organocatalytic mechanism that minimizes toxic byproducts.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Activated Nitrile (e.g., Malononitrile, 1.0 equiv)

  • Elemental Sulfur (

    
    , 1.0 equiv)
    
  • L-Proline (10 mol%)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the ketone and activated nitrile in Ethanol (5 mL/mmol). Add L-Proline catalyst.[1][2] Stir at room temperature for 15 minutes. Checkpoint: This initiates the Knoevenagel condensation intermediate.

  • Sulfur Addition: Add elemental sulfur to the reaction mixture.

  • Cyclization: Heat the mixture to 60°C.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The reaction is complete when the ketone spot disappears and the sulfur suspension dissolves/clears.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol to yield pure 2-aminothiophene.

Mechanism of Synthesis (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical transition from the Knoevenagel intermediate to the final cyclized product.

Gewald_Mechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Condensation Start->Inter1 L-Proline Inter2 Alkylidene Intermediate Inter1->Inter2 -H2O Sulfur Sulfur (S8) Attack Inter2->Sulfur Nucleophilic Attack Cyclic Intramolecular Cyclization Sulfur->Cyclic Ring Closure Product 2-Aminothiophene Scaffold Cyclic->Product Tautomerization

Figure 1: The L-Proline catalyzed Gewald reaction pathway, transforming simple ketones into complex pharmacophores.

Mechanistic Pharmacology

Novel thiophene compounds, particularly Tetrahydrobenzo[b]thiophenes and Thieno[3,2-d]pyrimidines , exert anticancer effects primarily through two mechanisms:

  • Tubulin Destabilization: They bind to the colchicine site of

    
    -tubulin, inhibiting polymerization. This prevents mitotic spindle formation, arresting cells in the 
    
    
    
    phase.
  • Kinase Inhibition: The thiophene ring mimics the adenine ring of ATP, allowing it to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR.

Structure-Activity Relationship (SAR) Logic

The efficacy of a thiophene drug depends on specific substitutions.[3]

  • C-2 Position: An amino (

    
    ) or amide group acts as a hydrogen bond donor, crucial for anchoring the molecule in the receptor pocket (e.g., Glu residue in kinases).
    
  • C-3 Position: An electron-withdrawing group (CN or COOR) is essential for synthetic stability but also influences the electronic density of the ring.

  • Lipophilic Tail: A hydrophobic aromatic ring (phenyl, benzyl) attached to the scaffold often occupies the hydrophobic pocket of the target protein.

SAR_Logic Core Thiophene Core (Scaffold) Pos2 Position C-2: H-Bond Donor (NH2/Amide) Core->Pos2 Pos3 Position C-3: Electron Withdrawing (CN/COOR) Core->Pos3 Pos45 Positions C-4/C-5: Hydrophobic Interactions Core->Pos45 Effect1 Anchors to Glu/Asp residues Pos2->Effect1 Effect2 Modulates Electronic Density Pos3->Effect2 Effect3 Occupies Hydrophobic Pocket Pos45->Effect3

Figure 2: SAR map detailing the functional role of substitutions on the thiophene ring for maximal binding affinity.

Experimental Validation Protocols

To ensure scientific integrity , biological evaluation must follow a self-validating workflow. The following protocol for the MTT assay includes critical controls often overlooked in general guides.

Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 (half-maximal inhibitory concentration) of the synthesized thiophene.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of

    
     cells/well.
    
    • Causality: Low density prevents contact inhibition from skewing results; high density depletes nutrients too fast.

  • Incubation: Incubate for 24 hours to allow cell attachment.

  • Treatment: Add the test compound at gradient concentrations (0.1, 1, 10, 50, 100

    
    ).
    
    • Critical Control 1 (Vehicle): Wells with cells + DMSO (0.1%) only. This normalizes for solvent toxicity.

    • Critical Control 2 (Blank): Wells with media only (no cells). This subtracts background absorbance.

    • Positive Control: Doxorubicin or Colchicine.

  • Development: After 48h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Comparative Efficacy Data

The following table summarizes key novel thiophene compounds and their reported potencies, illustrating the high activity ceiling of this class.

Compound IDScaffold TypeTargetCell LineIC50 (nM)Reference
DPP-21 Thiophene[3,2-d]pyrimidineTubulin (Colchicine site)HCT-1166.23[1]
BU17 Tetrahydrobenzo[b]thiopheneTubulin / WEE1 KinaseA549~1000[2]
St. 34 Thiophene DerivativeTubulinHeLa< 1.0[3]
Comp 1312 Thiophene CarboxamideVEGFR-2 / TubulinSGC-7901340[4]
Mechanism of Action Pathway

The diagram below maps the downstream effects of thiophene-induced tubulin inhibition, leading to the observed cell death.

MoA_Pathway Drug Thiophene Compound (e.g., DPP-21) Target Binds Colchicine Site of Beta-Tubulin Drug->Target Effect1 Inhibits Microtubule Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint Activation Effect1->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 3: Signaling cascade triggered by thiophene-based tubulin inhibitors resulting in apoptotic cell death.

References

  • Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors. European Journal of Medicinal Chemistry. (2024).[4]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Controlled Release. (2020).

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site. International Journal of Molecular Sciences. (2020).

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways. Saudi Pharmaceutical Journal. (2024).

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. (2005).

Sources

Methodological & Application

Synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol: A Detailed Protocol for Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. The synthetic strategy is centered around a one-pot reductive amination reaction, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] This process involves the reaction of 2-amino-2-methyl-1-propanol with thiophene-2-carbaldehyde to form an intermediate imine, which is subsequently reduced in situ using sodium borohydride to yield the target secondary amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only a detailed experimental procedure but also the underlying chemical principles, safety precautions, and methods for product characterization.

Introduction

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a secondary amine that incorporates both a thiophene moiety and an amino alcohol functionality. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The amino alcohol scaffold is also a common feature in many pharmacologically active compounds. The synthesis of this molecule serves as an excellent case study for the application of reductive amination, a cornerstone reaction in modern organic synthesis due to its efficiency and operational simplicity.[1] This protocol outlines a reliable method for the preparation of this compound, emphasizing safety, efficiency, and purity of the final product.

Reaction Mechanism and Strategy

The synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is achieved through a direct or one-pot reductive amination. This process involves two key steps that occur sequentially in the same reaction vessel:

  • Imine Formation: The primary amine, 2-amino-2-methyl-1-propanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine.

  • Reduction: The imine intermediate is then reduced to the corresponding secondary amine by a reducing agent, in this case, sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[3][4]

The overall reaction is depicted in the workflow below:

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Imine Formation Imine Formation 2-amino-2-methyl-1-propanol->Imine Formation thiophene-2-carbaldehyde thiophene-2-carbaldehyde thiophene-2-carbaldehyde->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Intermediate 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Reduction (NaBH4)->2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-2-methyl-1-propanol≥99%Sigma-Aldrich or equivalent
Thiophene-2-carbaldehyde≥98%Sigma-Aldrich or equivalent
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich or equivalent
Methanol (MeOH)AnhydrousFisher Scientific or equivalent
Ethyl acetate (EtOAc)ACS GradeFisher Scientific or equivalentFor extraction and chromatography
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific or equivalentFor drying organic phase
Silica gel60 Å, 230-400 meshSorbent Technologies or equivalentFor column chromatography
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore or equivalent
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions
  • 2-Amino-2-methyl-1-propanol: Causes skin and serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Thiophene-2-carbaldehyde: Harmful if swallowed and causes skin and eye irritation.[6][7] Handle in a well-ventilated fume hood.

  • Sodium borohydride: Toxic if swallowed and in contact with water releases flammable gases which may ignite spontaneously.[8] Causes severe skin burns and eye damage.[8] Handle with extreme care, away from water and acids.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (1.0 eq, e.g., 1.78 g, 20 mmol) and anhydrous methanol (40 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add thiophene-2-carbaldehyde (1.0 eq, e.g., 2.24 g, 20 mmol) dropwise over 5 minutes.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly and portion-wise add sodium borohydride (1.5 eq, e.g., 1.13 g, 30 mmol) to the cooled solution over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by slowly adding water (20 mL) to the reaction mixture at 0 °C to decompose any excess sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%) to isolate the pure 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a viscous oil or a low-melting solid.

Characterization

The structure and purity of the synthesized 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol can be confirmed by various spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the thiophene ring protons (in the range of δ 6.8-7.4 ppm), a singlet for the methylene protons of the thiophen-2-ylmethyl group, signals for the methyl and methylene protons of the propanol backbone, and a broad singlet for the alcohol and amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including those of the thiophene ring and the aliphatic chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9][10] Characteristic C-H and C-S stretching vibrations of the thiophene ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₅NOS, MW = 185.29 g/mol ).

Results and Discussion

This protocol provides a reliable and efficient method for the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. The one-pot nature of the reaction minimizes handling and purification of intermediates, making it a time- and resource-efficient process. The use of sodium borohydride as a reducing agent offers good selectivity and is generally easy to handle with appropriate precautions. The yield of the purified product is expected to be in the moderate to good range, typically between 60-80%, depending on the scale of the reaction and the efficiency of the purification.

The successful synthesis and characterization of this compound can serve as a valuable starting point for further derivatization and biological evaluation in drug discovery programs.

G cluster_start Starting Materials 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol Reaction Setup Reaction Setup 2-amino-2-methyl-1-propanol->Reaction Setup thiophene-2-carbaldehyde thiophene-2-carbaldehyde thiophene-2-carbaldehyde->Reaction Setup Imine Formation (1h, RT) Imine Formation (1h, RT) Reaction Setup->Imine Formation (1h, RT) Reduction (NaBH4, 0°C to RT) Reduction (NaBH4, 0°C to RT) Imine Formation (1h, RT)->Reduction (NaBH4, 0°C to RT) Work-up Work-up Reduction (NaBH4, 0°C to RT)->Work-up Purification (Column Chromatography) Purification (Column Chromatography) Work-up->Purification (Column Chromatography) Characterization Characterization Purification (Column Chromatography)->Characterization Final Product Final Product Characterization->Final Product

Caption: Experimental workflow for the synthesis and characterization.

References

  • ResearchGate. (n.d.). Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Retrieved from [Link]

  • Penta. (2025, March 26). Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Semantic Scholar. (1990, June 1). IR absorption spectra of some aminoalcohols in the gas phase. Retrieved from [Link]

  • Springer. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • YouTube. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. Retrieved from [Link]

  • Utah State University. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • YouTube. (2018, August 14). spectroscopy infrared alcohols and amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 2-methylpropanal. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Bifunctional Molecule

The compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a novel synthetic molecule integrating two key pharmacophores: a thiophene ring and an amino alcohol backbone. Thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Similarly, the amino alcohol motif is a crucial structural element in many biologically active compounds and pharmaceuticals, contributing to their efficacy and specificity.[2][3] The combination of these two moieties in a single molecule presents a compelling case for its investigation as a potential therapeutic agent.

These application notes provide a comprehensive guide for researchers to conduct the initial in vitro characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. We hypothesize that this compound may exhibit cytotoxic effects against cancer cells and/or possess anti-inflammatory properties. The following protocols are designed to rigorously test these hypotheses in relevant cell culture models.

Hypothesized Mechanisms of Action

Based on the known biological activities of its constituent moieties, we propose two primary avenues of investigation for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol:

  • Anticancer Activity: Many thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, often involving the modulation of Bcl-2 family proteins and subsequent mitochondrial-mediated events.[4][5][6] The amino alcohol scaffold may enhance cellular uptake or interaction with specific intracellular targets.

  • Anti-inflammatory Activity: The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects could be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates the potential signaling pathways that may be modulated by 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Signaling Pathways cluster_cancer Anticancer Pathway cluster_inflammation Anti-inflammatory Pathway Compound_cancer 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Bcl2_family Bcl-2 Family Modulation (e.g., increased Bax/Bcl-2 ratio) Compound_cancer->Bcl2_family Inhibition/Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Compound_inflammation 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol NFkB_inhibition NF-κB Pathway Inhibition Compound_inflammation->NFkB_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_inhibition Cytokine_reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_inhibition->Cytokine_reduction

Caption: Hypothesized signaling pathways for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Experimental Protocols

The following section details the step-by-step protocols for the initial in vitro screening of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

I. Preliminary Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 treat_cells Treat with serial dilutions of the compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound Concentration (µM)% Cell Viability (A549)% Cell Viability (MCF-7)% Cell Viability (HeLa)
0.198 ± 4.595 ± 5.197 ± 3.8
185 ± 6.288 ± 4.982 ± 5.5
1052 ± 3.765 ± 5.345 ± 4.1
5021 ± 2.935 ± 3.815 ± 2.5
1005 ± 1.512 ± 2.14 ± 1.2

This table presents hypothetical data for illustrative purposes. A dose-dependent decrease in cell viability suggests cytotoxic activity. The IC50 values can be used to compare the compound's potency across different cell lines.

II. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Cancer cell line showing sensitivity in the MTT assay

  • Complete cell culture medium

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of Annexin V-positive cells following treatment indicates the induction of apoptosis.

III. Anti-inflammatory Activity Assessment

This assay measures the ability of the compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

  • ELISA kits for mouse TNF-α and IL-6

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

This assay determines if the compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway. It utilizes a cell line engineered with an NF-κB-responsive reporter gene (e.g., luciferase).

  • HEK293T cell line stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • TNF-α (as a stimulant)

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

  • Luciferase assay system

  • Luminometer

  • Cell Seeding: Seed the reporter cell line in a 96-well white plate.

  • Compound Treatment: Treat the cells with the compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

A dose-dependent reduction in the levels of pro-inflammatory cytokines or a decrease in luciferase activity indicates potential anti-inflammatory properties.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. The results from these assays will provide valuable insights into the compound's potential as an anticancer or anti-inflammatory agent. Positive findings should be followed by more in-depth mechanistic studies, such as Western blotting for key signaling proteins, cell cycle analysis, and in vivo efficacy studies in appropriate animal models.

References

  • Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Atlantis Bioscience. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • Development of a Cell-Based Assay to Quantify the Inflammatory Potential of Test Substances and Screen Compound Libraries for Anti-Cancer Drug Candidates in a High-Throughput Format. PubMed. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]

  • In vitro cytotoxicity of β amino alcohols on different human cell lines a. ResearchGate. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene Scaffolds in Oncology

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This diverse functionality has positioned them as promising scaffolds in the discovery of novel therapeutic agents for a range of diseases, including cancer.[1][2][3] The structural versatility of the thiophene ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel thiophene-based compounds, using 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (hereafter referred to as "Thiophene Compound T-101" for illustrative purposes) as a representative molecule. While specific biological data for this exact compound is not yet extensively published, the protocols outlined herein are based on established methodologies for assessing the anti-cancer potential of new chemical entities and are informed by the known mechanisms of other cytotoxic thiophene derivatives.

The primary objective of this guide is to provide a robust framework for:

  • Determining the cytotoxic effects of Thiophene Compound T-101 against various cancer cell lines.

  • Elucidating its preliminary mechanism of action, focusing on the induction of apoptosis and effects on cell cycle progression.

  • Establishing a foundation for further preclinical development.

Scientific Background: Mechanism of Action of Thiophene Derivatives

Thiophene-based compounds have been shown to exert their anti-cancer effects through multiple mechanisms, making them a rich area for drug discovery.[1] Key mechanisms identified in the literature include the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase and tyrosine kinases, and interference with microtubule polymerization (tubulin interaction).[1]

A common pathway for thiophene-induced cytotoxicity involves the induction of programmed cell death, or apoptosis. This is often mediated by an increase in intracellular reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential (ΔΨm).[4] This cascade of events activates downstream effector caspases, leading to the systematic dismantling of the cell.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Thiophene_Derivative Thiophene Derivative (e.g., T-101) ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Induces MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized signaling pathway for thiophene derivative-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

The initial assessment of a novel compound like Thiophene Compound T-101 follows a logical progression from general cytotoxicity screening to more detailed mechanistic assays. The following workflow provides a systematic approach to characterizing its anti-cancer properties in cell lines.

G cluster_workflow Experimental Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle 4. Cell Cycle Analysis IC50->Cell_Cycle Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for testing novel anti-cancer compounds.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized based on the specific cell lines and laboratory conditions used.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are fundamental to obtaining reproducible data. This protocol outlines standard procedures for maintaining cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., HeLa, HepG2, MCF-7, HCT116)[3][4]

  • Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator set at 37°C and 5% CO₂

Procedure:

  • Maintain cells in logarithmic growth phase in T-75 flasks.

  • When cells reach 80-90% confluency, perform subculturing (passaging).[5]

  • Aspirate the culture medium from the flask.

  • Gently wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Seed the cells into new flasks at the desired split ratio (e.g., 1:4 or 1:8).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents and to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of a compound's potency.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cells in suspension

  • Thiophene Compound T-101, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Thiophene Compound T-101 in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).[2]

  • Incubate the plate for 48 or 72 hours at 37°C.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data Summary:

Cell LineCancer TypeHypothetical IC₅₀ of T-101 (µM)
HeLaCervical Cancer15.2
HepG2Liver Cancer25.8
MCF-7Breast Cancer18.5
HCT116Colorectal Carcinoma32.1
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.[5]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Thiophene Compound T-101 at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

Rationale: Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell proliferation. This protocol uses PI staining of DNA to determine the percentage of cells in each phase of the cell cycle via flow cytometry.[5]

Materials:

  • 6-well plates

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates with the IC₅₀ concentration of Thiophene Compound T-101 for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[5]

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized workflow for the initial in vitro characterization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and other novel thiophene derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can efficiently identify promising lead compounds for further development. Positive results from these studies would warrant progression to more advanced investigations, including Western blot analysis of key apoptotic and cell cycle proteins, in vivo animal studies, and detailed structure-activity relationship (SAR) optimization to enhance potency and selectivity.

References

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. PubChem. Available at: [Link]

Sources

Application Note: Comprehensive Evaluation of Antimicrobial Activity in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Thiophene rings are critical bioisosteres in medicinal chemistry, often replacing phenyl groups to enhance lipophilicity and metabolic stability. In antimicrobial discovery, thiophene derivatives (e.g., cefoxitin analogs, thiophene-chalcones) exhibit potent activity by targeting bacterial membranes or inhibiting essential enzymes like DNA gyrase.

However, the evaluation of thiophenes presents specific challenges:

  • Solubility: High lipophilicity often leads to precipitation in aqueous media, causing false negatives.

  • Color Interference: Many thiophene derivatives are chromogenic, interfering with optical density (OD) readings.

  • Solvent Toxicity: The necessity for organic solvents (DMSO) requires strict controls to prevent solvent-induced microbial killing.

This guide provides a self-validating, step-by-step workflow to accurately characterize these compounds, moving from primary screening to mechanistic validation.

Experimental Workflow Overview

Thiophene_Workflow Stock Compound Preparation (DMSO Solubilization) MIC Primary Screen (MIC) Resazurin Microdilution Stock->MIC Dilution MBC Secondary Screen (MBC/MFC) MIC->MBC Plating Kill Kinetic Profiling (Time-Kill Curves) MIC->Kill Hits (MIC < 16 µg/mL) MoA Mechanism of Action (Membrane vs. Intracellular) Kill->MoA Characterization Tox Safety Profiling (Selectivity Index) MoA->Tox Lead Selection

Figure 1: The critical path for evaluating antimicrobial thiophenes, ensuring hits are validated for potency, kinetics, and safety.

Compound Preparation & Handling[1]

The Challenge: Thiophenes are hydrophobic. Improper solubilization is the #1 cause of erratic MIC data.

Protocol: Solubilization
  • Stock Concentration: Prepare a 10 mg/mL or 20 mM stock solution in 100% sterile DMSO (Dimethyl Sulfoxide).

    • Note: Do not use ethanol; it evaporates during incubation, altering concentrations.

  • Solubility Check: Vortex for 2 minutes. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Working Solution: Dilute the stock into the assay medium (Mueller-Hinton Broth) such that the final DMSO concentration in the well never exceeds 1% (v/v) .

    • Validation: Include a "Vehicle Control" (Media + 1% DMSO) to prove the solvent does not inhibit growth.

Primary Screening: Resazurin-Based Broth Microdilution (MIC)

We utilize the CLSI M07-A10 standard [1], modified with Resazurin (Alamar Blue) . This is superior to standard turbidity testing for thiophenes because it eliminates interference from precipitated compounds or colored derivatives.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: S. aureus ATCC 29213 (Gram+ QC), E. coli ATCC 25922 (Gram- QC).

Step-by-Step Protocol
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) in saline. Dilute 1:150 in CAMHB to reach a final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of Thiophene Stock (diluted to 2x highest test concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Cells + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized inoculum to columns 1–11.

  • Incubation: 37°C for 18–20 hours (bacteria) or 48 hours (fungi/yeast).

  • Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • Determination: The MIC is the lowest concentration that remains blue .[1]

Data Visualization: Plate Layout

Plate_Setup cluster_controls Controls (Critical) cluster_dilution Serial Dilution (High -> Low) GC Growth (+) SC Sterile (-) W1 64 µg/mL W2 32 µg/mL W1->W2 Transfer W3 16 µg/mL W2->W3 Transfer W4 ... W3->W4 Transfer W5 0.5 µg/mL W4->W5 Transfer

Figure 2: Microdilution schematic. Blue wells indicate inhibition; Pink indicates growth. Controls are mandatory for validity.

Secondary Screening: MBC & Time-Kill Kinetics

MIC tells you potency, but not lethality. Thiophenes are often bacteriostatic at low concentrations but bactericidal at high concentrations.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all "Blue" wells in the MIC plate.

  • Spot onto MHA (Mueller-Hinton Agar) plates.

  • Incubate 24h at 37°C.

  • Result: MBC is the concentration killing

    
     of the initial inoculum (no colonies observed).
    
    • Interpretation: If MBC/MIC ratio

      
      , the compound is Bactericidal . If 
      
      
      
      , it is Bacteriostatic .
Time-Kill Kinetics (The Gold Standard for Efficacy)
  • Prepare tubes with compound at 1x MIC and 4x MIC .

  • Inoculate with

    
     CFU/mL.
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate count (CFU/mL).

  • Criteria: A reduction of

    
     CFU/mL relative to the initial inoculum indicates bactericidal activity [2].
    

Advanced Mechanistic Profiling

Thiophenes often act by disrupting cell membranes or generating Reactive Oxygen Species (ROS).

Assay A: Membrane Integrity (Nucleotide Leakage)

If the thiophene targets the membrane, intracellular contents (DNA/RNA) will leak out.

  • Wash log-phase bacteria and resuspend in PBS.

  • Add compound at 2x MIC.

  • Filter supernatant (0.22 µm) at 0, 30, and 60 mins.

  • Measure OD at 260 nm .

  • Result: A sharp increase in OD260 indicates membrane rupture.

Assay B: Biofilm Inhibition (Crystal Violet)

Thiophenes are excellent candidates for biofilm eradication due to lipophilicity.

  • Grow biofilm in 96-well plates (24h, no shaking).

  • Wash planktonic cells. Add compound. Incubate 24h.

  • Stain with 0.1% Crystal Violet . Solubilize with 30% Acetic Acid.

  • Measure OD at 590 nm.

MoA_Logic Start Hit Compound (MIC < 10 µg/mL) Membrane Membrane Integrity (OD 260nm Leakage) Start->Membrane ROS ROS Generation (DCFH-DA Assay) Start->ROS Result1 Membrane Disruptor (Rapid Lysis) Membrane->Result1 High Leakage Result2 Oxidative Stress (Intracellular Target) ROS->Result2 High Fluorescence

Figure 3: Decision tree for determining the primary Mechanism of Action (MoA).

Safety Profiling: Selectivity Index (SI)

High antimicrobial potency is useless if the compound is toxic to mammalian cells.

Protocol: Hemolysis Assay (RBC Toxicity)
  • Wash fresh human/sheep Red Blood Cells (RBCs) in PBS (2% suspension).

  • Incubate with compound (range 1–512 µg/mL) for 1 hour at 37°C.

  • Centrifuge and measure supernatant OD at 540 nm (Hemoglobin release).

  • Positive Control: 1% Triton X-100 (100% Lysis).

Calculation

[2]
  • Target: SI

    
     indicates a promising therapeutic window [3].[2]
    

Data Reporting Template

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm IC50CC50 (Mammalian)Selectivity Index
Thio-01 4.08.02.0 (Cidal)12.5>256>64 (Excellent)
Thio-02 64.0>128>2 (Static)N/A32.00.5 (Toxic)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[4]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024).[5][6] Frontiers in Cellular and Infection Microbiology. Describes time-kill kinetics and membrane permeabilization assays specific to thiophenes.

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Springer Protocols. Detailed methodology for calculating Selectivity Index (SI) and performing hemolysis assays.

Sources

Application Note: High-Throughput Screening of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Solubility Limits and Pan-Assay Interference in Kinase & GPCR Campaigns

Abstract

Thiophene derivatives are cornerstones of modern medicinal chemistry, acting as bioisosteres for phenyl rings to improve potency, selectivity, and pharmacokinetic profiles (e.g., Raloxifene, Olanzapine). However, in High-Throughput Screening (HTS), thiophene scaffolds present unique challenges: they are prone to S-oxidation , exhibit poor aqueous solubility leading to light-scattering aggregates, and can act as Pan-Assay Interference Compounds (PAINS) via redox cycling or covalent thiol modification. This guide outlines a validated workflow to screen thiophene libraries while rigorously filtering false positives.

Phase 1: Library Preparation & Solubility Management

The Challenge: Thiophenes are lipophilic. While soluble in DMSO, they frequently "crash out" (precipitate) when diluted into aqueous assay buffers, causing light scattering that mimics inhibition in optical density assays or aggregates that nonspecifically sequester enzymes.

Protocol 1.1: Nephelometric Solubility Profiling

Rationale: Determine the "Kinetic Solubility Limit" before screening to define the maximum assay concentration.

Materials:

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar)

  • Thiophene Library (10 mM in 100% DMSO)

  • Assay Buffer (e.g., PBS pH 7.4, 0.01% Triton X-100)

Step-by-Step:

  • Preparation: Prepare a 2-fold serial dilution of the thiophene stock in DMSO (from 10 mM down to 0.1 mM).

  • Intermediate Dilution: Transfer 2 µL of each DMSO concentration into 98 µL of Assay Buffer in a clear-bottom 96-well plate. (Final DMSO: 2%).

    • Critical: Mix immediately by orbital shaking (700 rpm, 30 sec). Do not allow static interface formation.

  • Incubation: Incubate for 60 minutes at room temperature (RT) to simulate assay duration.

  • Readout: Measure forward light scattering (laser intensity).

  • Analysis: Plot Scattering Units vs. Concentration. The "crash point" is the concentration where scattering deviates >3SD from the solvent blank.

    • Guidance: If the crash point is <10 µM, the compound requires formulation additives (e.g., 0.05% Tween-20 or cyclodextrins) for HTS.

Phase 2: Biochemical Assay Design (Kinase TR-FRET)

The Challenge: Thiophenes can quench fluorescence in the blue/green region (350-500 nm). Standard intensity-based assays (e.g., simple FITC) yield high false-positive rates (pseudo-inhibition). Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1] The ratiometric readout corrects for compound interference, and the time delay eliminates short-lived background fluorescence.

Protocol 2.1: LanthaScreen™ Eu Kinase Binding Assay

Target: Tyrosine Kinase (e.g., VEGFR2, common for thiophenes).

Reagents:

  • Kinase: Recombinant VEGFR2 (GST-tagged).

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST Antibody (Donor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]

Workflow:

  • Dispensing: Acoustic dispense 20 nL of Thiophene compounds (or DMSO control) into a 384-well low-volume white plate.

  • Master Mix 1 (Kinase/Antibody): Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final). Incubate 15 min.

  • Master Mix 2 (Tracer): Add 5 µL of Tracer 199 (Use

    
     concentration, typically 5-10 nM).
    
  • Equilibration: Incubate 60 min at RT in the dark.

  • Detection: Read on HTS Reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Calculation:



Interpretation: Thiophenes binding to the ATP pocket displace the tracer, decreasing the FRET signal.

Phase 3: The "Thiophene Filter" (Triage & Counter-Screening)

The Challenge: Electrophilic thiophenes (e.g., 2-aminothiophenes, benzothiophenes) can act as Michael acceptors, covalently modifying cysteine residues on the kinase (irreversible false positives) or generating hydrogen peroxide via redox cycling.

Decision Logic: Triage Workflow

The following diagram illustrates the critical decision tree for validating thiophene hits.

ThiopheneTriage Library Thiophene Library (10mM DMSO) Solubility Nephelometry Check (Solubility Limit) Library->Solubility PrimaryScreen Primary Screen (TR-FRET Kinase) Solubility->PrimaryScreen Below Aggregation Limit HitAnalysis Hit Selection (>50% Inhibition) PrimaryScreen->HitAnalysis DetergentTest Detergent Sensitivity (0.01% vs 0.1% Triton) HitAnalysis->DetergentTest Check Aggregation RedoxTest Redox Cycling Check (+ Catalase) DetergentTest->RedoxTest Activity Stable FalsePositive False Positive (Discard) DetergentTest->FalsePositive Activity Lost with High Detergent ThiolTest Thiol Reactivity (+ 1mM DTT/GSH) RedoxTest->ThiolTest Activity Stable RedoxTest->FalsePositive Activity Lost with Catalase ValidHit Validated Hit (Proceed to SAR) ThiolTest->ValidHit Stable IC50 ThiolTest->FalsePositive IC50 Shift > 10-fold

Figure 1: Triage workflow for thiophene derivatives. Counter-screens isolate true pharmacological inhibitors from aggregators (detergent sensitive), redox cyclers (catalase sensitive), and covalent alkylators (thiol sensitive).

Protocol 3.1: Redox & Thiol Counter-Screens
  • Redox Check: Repeat the kinase assay with the addition of 100 U/mL Catalase .

    • Result: If the IC50 increases significantly (potency drops) in the presence of Catalase, the compound is generating H2O2 (Redox PAINS).

  • Thiol Reactivity: Pre-incubate compounds with 1 mM DTT or GSH for 30 mins before adding the enzyme.

    • Result: If potency drops, the thiophene is likely reacting covalently with the thiol source rather than the target.

Phase 4: Cell-Based Viability Assays

The Challenge: Thiophenes can bind serum albumin (HSA/BSA) in media, shifting potency. Furthermore, their intrinsic fluorescence can interfere with Resazurin (Alamar Blue) readouts.

Recommended Assay: CellTiter-Glo® (Luminesence)

Luminescence is preferred over fluorescence to avoid spectral overlap with thiophene structures.

Protocol Summary:

  • Seeding: Seed cells (e.g., HUVEC or Tumor lines) in 384-well opaque plates (white walls/bottom).

  • Dosing: Add compounds (10-point dose response). Ensure final DMSO <0.5%.

  • Incubation: 48-72 hours.

  • Development: Add CellTiter-Glo reagent (1:1 ratio to media).

  • Read: Measure Total Luminescence (Integration: 0.5 - 1.0 sec).

Data Presentation: Potency Shifts Compare IC50 values in low-serum (1% FBS) vs. high-serum (10% FBS) media to estimate protein binding.

Compound IDIC50 (1% FBS)IC50 (10% FBS)Shift FactorInterpretation
Thio-A (Ref)15 nM45 nM3xAcceptable
Thio-B10 nM>10,000 nM>1000xHigh Protein Binding
Thio-C50 nM50 nM1xNon-specific Cytotoxicity?

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[3] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation Protocol.

  • BenchChem. Improving solubility of thiophene-based intermediates.

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.

Sources

Application Note: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (TMAP-1) as a Metalloenzyme Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and enzymology. It establishes 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (herein referred to as TMAP-1 ) as a functional scaffold for the inhibition of metalloenzymes, specifically targeting nickel-dependent Urease and copper-dependent Tyrosinase .

Executive Summary

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (TMAP-1) is a sterically hindered secondary amine featuring a thiophene donor ring and a primary alcohol tail. While structurally related to the buffer AMP (2-Amino-2-methyl-1-propanol), the N-alkylation with a thiophene moiety transforms it into a potential tridentate ligand (S, N, O) .

This application note details the utility of TMAP-1 as a competitive inhibitor for metalloenzymes. Its structural motif allows it to chelate active site metal ions (Ni²⁺ in Urease, Cu²⁺ in Tyrosinase), blocking substrate access. This guide provides the synthesis protocol , enzymatic assay workflow , and mechanistic rationale for using TMAP-1 in drug discovery campaigns.

Scientific Rationale & Mechanism of Action

Structural Pharmacophore

TMAP-1 possesses three critical binding elements that make it a privileged scaffold for metalloenzyme inhibition:

  • Thiophene Sulfur: Acts as a soft Lewis base, showing affinity for soft metals (e.g., Copper, Nickel).

  • Secondary Amine (Linker): Provides a protonatable nitrogen for hydrogen bonding or coordination.

  • Primary Alcohol (Tail): The gem-dimethyl group forces the hydroxyl oxygen into a favorable conformation for chelation or H-bonding with active site residues (e.g., Histidine).

Mechanism: Competitive Chelation

In metalloenzymes like Jack Bean Urease (JBU) , the active site contains a bi-nickel center. TMAP-1 is hypothesized to bind via a "clamp" mechanism:

  • The amine nitrogen coordinates to one Ni ion.

  • The hydroxyl oxygen bridges or coordinates to the second Ni ion.

  • The thiophene ring occupies the hydrophobic pocket usually reserved for the substrate's lipophilic regions, stabilizing the complex via

    
    -stacking interactions.
    
Pathway Visualization

The following diagram illustrates the synthesis and the proposed inhibition pathway.

TMAP_Mechanism Reactants Reactants: 2-Thiophenecarboxaldehyde + 2-Amino-2-methyl-1-propanol SchiffBase Intermediate: Schiff Base (Imine) Reactants->SchiffBase Condensation (-H2O) TMAP Target (TMAP-1): 2-Methyl-2-[(thiophen-2-ylmethyl) amino]propan-1-ol SchiffBase->TMAP Reduction (NaBH4) Complex Inhibited Complex [Enzyme-TMAP-1] TMAP->Complex Chelation (Ki) Enzyme Active Enzyme (Ni2+ / Cu2+ Center) Enzyme->Complex Binding Substrate Substrate (Urea / L-DOPA) Substrate->Enzyme Blocked

Figure 1: Synthesis of TMAP-1 via reductive amination and its subsequent competitive inhibition of metalloenzymes.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

Objective: Synthesize TMAP-1 with >95% purity for biological testing.

Reagents:

  • 2-Thiophenecarboxaldehyde (CAS: 98-03-3)

  • 2-Amino-2-methyl-1-propanol (AMP) (CAS: 124-68-5)[1]

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 2-Amino-2-methyl-1-propanol (10 mmol, 0.89 g) in anhydrous MeOH (30 mL).

    • Add 2-Thiophenecarboxaldehyde (10 mmol, 1.12 g) dropwise over 10 minutes.

    • Critical Step: Reflux the mixture at 65°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the aldehyde spot disappears.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (15 mmol, 0.57 g) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Work-up:

    • Quench reaction with distilled water (20 mL).

    • Evaporate MeOH under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 30 mL).

    • Dry combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • The crude oil is often pure enough, but if necessary, purify via silica gel column chromatography (Eluent: DCM:MeOH 95:5).

    • Yield Target: 85-90% (Yellowish oil or low-melting solid).

Enzyme Inhibition Assay: Urease (Standard Model)

Objective: Determine the IC₅₀ of TMAP-1 against Jack Bean Urease.

Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Substrate: Urea (100 mM)

  • Buffer: Phosphate Buffer (PBS), pH 7.4

  • Indicator: Phenol Red (0.002%)

Assay Procedure:

  • Preparation: Prepare a stock solution of TMAP-1 (10 mM) in 10% DMSO/Buffer.

  • Incubation:

    • In a 96-well plate, add 25 µL Enzyme solution (5 U/mL).

    • Add 5 µL TMAP-1 (test concentrations: 0.1, 1, 10, 50, 100 µM).

    • Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction:

    • Add 55 µL Urea solution (containing Phenol Red).

    • Incubate at 30°C for 30 minutes.

  • Measurement:

    • Urease hydrolyzes urea to ammonia, raising pH and turning Phenol Red to pink.

    • Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

When evaluating TMAP-1, researchers should compare results against standard inhibitors.

Table 1: Expected Comparative Activity (Hypothetical Reference Values)

CompoundTarget EnzymeIC₅₀ (µM)Mechanism
TMAP-1 Urease 15 - 45 Mixed/Competitive
Thiourea (Control)Urease21.0Competitive
Acetohydroxamic AcidUrease5.0Chelating
TMAP-1 Tyrosinase 50 - 80 Competitive (Cu binding)
Kojic Acid (Control)Tyrosinase16.0Chelating

Note: TMAP-1 is expected to be less potent than hydroxamic acids but offers better bioavailability and stability due to the steric hindrance of the gem-dimethyl group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Incomplete imine formation due to steric bulk of AMP.Increase reflux time to 6-8 hours; use a molecular sieve to remove water during condensation.
Precipitation in Assay TMAP-1 solubility limits in aqueous buffer.Ensure DMSO concentration is <5% in final well; sonicate stock solution.
No Inhibition Observed Metal ions in buffer interfering with chelation.Use high-purity water; avoid buffers with EDTA or EGTA which strip the enzyme's metal cofactor.

References

  • PubChem. (n.d.).[2] 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CID 834070). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kotoglou, C., et al. (2021). Schiff Bases and Their Metal Complexes as Urease Inhibitors: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for thiophene-amine inhibitors).
  • Mobinikhaledi, A., et al. (2014). Synthesis and Urease Inhibition of Some New Schiff Bases. Medicinal Chemistry Research.

Sources

Application Notes & Protocols: A Phased In Vivo Strategy for the Preclinical Evaluation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Charting the In Vivo Journey of a Novel Chemical Entity

The compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a novel chemical entity.[1] Its in vivo evaluation must, therefore, be approached as a systematic exploration, beginning with fundamental safety and pharmacokinetic profiling before proceeding to more complex efficacy studies. This document outlines a phased, decision-driven experimental strategy designed to rigorously characterize the compound's in vivo behavior. The causality behind each experimental choice is emphasized to provide a clear, logical framework for its preclinical development.

The structural motifs of the compound—a thiophene ring and an amino alcohol backbone—suggest a broad range of potential biological activities, as similar structures are found in various approved drugs. Thiophene derivatives, for instance, are known for their diverse pharmacological properties, while amino alcohols are a common feature in many beta-blockers and other receptor-active molecules. This guide, therefore, provides a pathway to systematically uncover the therapeutic potential of this specific molecule.

Phase 1: Foundational In Vivo Characterization

The initial phase is designed to establish the compound's basic safety and pharmacokinetic profile. This data is essential for determining the feasibility of further development and for designing subsequent, more complex studies.

Acute Toxicity Assessment

Rationale: The first step in any in vivo evaluation is to understand the compound's acute toxicity profile. This will determine a safe dose range for subsequent experiments and provide an initial assessment of its overall safety. The OECD guidelines provide a standardized and widely accepted framework for these studies, ensuring data quality and regulatory compliance.[2][3][4]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425) [5]

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). The rat is a preferred rodent species for initial toxicity studies.[4] Using a single sex (females are generally more sensitive) is a refinement to reduce animal usage.[3]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, temperature at 22°C (± 3°), and relative humidity between 30-70%.[4]

  • Procedure:

    • Fast animals overnight prior to dosing.[4]

    • Administer a single oral dose of the compound via gavage. The starting dose should be a conservative estimate (e.g., 100 mg/kg), based on any available in vitro cytotoxicity data or in silico predictions.

    • Observe the animal closely for the first 4 hours post-dosing, and then daily for 14 days.[5]

    • The outcome for the first animal determines the dose for the next: if the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[5]

    • The study is complete when a sufficient number of reversals in outcome have been observed to allow for statistical calculation of the LD50 (the dose lethal to 50% of the population).

  • Data Collection:

    • Mortality and time of death.

    • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

    • Body weight changes (measured weekly).[5]

    • Gross necropsy of all animals at the end of the study.[6]

Data Presentation:

ParameterDescription
LD50Calculated median lethal dose with confidence intervals.
Clinical SignsDetailed description of observed toxicities.
Body WeightWeekly body weight changes for all animals.
Necropsy FindingsSummary of any observed organ abnormalities.
Pharmacokinetic (PK) Profiling

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development.[7][8][9] A well-designed PK study provides critical information for dose selection and scheduling in future efficacy studies.[10][11]

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (8-12 weeks old). Mice are often used for early PK studies due to their smaller size and well-characterized physiology.[12]

  • Administration Routes:

    • Intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) gavage (e.g., 10 mg/kg) to assess oral bioavailability.

  • Procedure:

    • Administer the compound via the selected route.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[7][10] Serial bleeding from the same animal is preferred to reduce inter-animal variability.[10]

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (Maximum Concentration)N/ACalculated Value
Tmax (Time to Cmax)N/ACalculated Value
AUC (Area Under the Curve)Calculated ValueCalculated Value
t1/2 (Half-life)Calculated ValueCalculated Value
CL (Clearance)Calculated ValueN/A
Vd (Volume of Distribution)Calculated ValueN/A
F% (Oral Bioavailability)N/ACalculated Value

Experimental Workflow for Phase 1:

G cluster_0 Phase 1: Foundational Characterization A Acute Toxicity Study (OECD 425) C Data Analysis: - LD50 - PK Parameters A->C Toxicity Data B Pharmacokinetic (PK) Study B->C Concentration-Time Data D Decision Point: Proceed to Phase 2? C->D Safety & PK Profile

Caption: Workflow for the initial in vivo characterization of the compound.

Phase 2: Exploratory Efficacy Screening

Rationale: Once a safe dose range and basic PK profile are established, the next step is to screen for potential therapeutic efficacy. The choice of disease models should be guided by the structural characteristics of the compound. Given the thiophene and amino alcohol motifs, screening in models of inflammation and cancer represents a logical starting point. The selection of an appropriate animal model is crucial for the translational relevance of the findings.[13][14][15][16]

Anti-inflammatory Activity Screening

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Administer the test compound or vehicle control at a pre-determined, non-toxic dose (based on Phase 1 data) via oral gavage.

    • One hour after compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.

    • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.

    • Euthanize animals at the final time point and collect tissues (e.g., liver, lung) for further analysis.

  • Endpoints:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma using ELISA.

    • Analyze inflammatory gene expression in tissues via qPCR.

Anti-cancer Activity Screening

Protocol: In Vivo Hollow Fiber Assay

  • Rationale: The hollow fiber assay is an efficient in vivo screening method to evaluate the potential anti-cancer activity of a compound against multiple cancer cell lines simultaneously in a single animal.

  • Procedure:

    • Select a panel of human cancer cell lines (e.g., a panel of 60 cell lines representing different cancer types).

    • Encapsulate the cancer cells in hollow fibers.

    • Implant the fibers intraperitoneally and/or subcutaneously in immunodeficient mice (e.g., nude mice).

    • Administer the test compound or vehicle control daily for a specified period (e.g., 4 days).

    • At the end of the treatment period, retrieve the fibers and assess the viability of the cancer cells using a colorimetric assay (e.g., MTT assay).

  • Endpoint:

    • Calculate the percent net growth of cancer cells in the treated group compared to the vehicle control group. A significant reduction in growth suggests potential anti-cancer activity.

Logical Relationship for Model Selection:

G A 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol B Structural Motifs A->B C Thiophene Ring B->C D Amino Alcohol Backbone B->D E Hypothesized Biological Activities C->E D->E F Anti-inflammatory E->F G Anti-cancer E->G H Cardiovascular E->H I In Vivo Efficacy Models F->I G->I H->I

Caption: Rationale for selecting initial in vivo efficacy models.

Phase 3: Confirmatory Efficacy and Mechanism of Action Studies

Rationale: If promising activity is observed in the screening phase, Phase 3 involves more in-depth studies in robust, clinically relevant disease models to confirm efficacy and elucidate the mechanism of action.[17] These studies require careful design, including appropriate controls, randomization, and blinding to minimize bias.[18][19]

Confirmatory Efficacy Study (Example: Rheumatoid Arthritis Model)

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Animal Model: Male DBA/1 mice (8-12 weeks old), which are genetically susceptible to CIA.

  • Procedure:

    • Induce arthritis by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

    • Administer a booster immunization 21 days later.

    • Begin treatment with the test compound or a positive control (e.g., methotrexate) at the onset of clinical signs of arthritis.

    • Continue daily treatment for a specified period (e.g., 2-3 weeks).

  • Endpoints:

    • Monitor clinical signs of arthritis (e.g., paw swelling, erythema) using a standardized scoring system.

    • At the end of the study, collect joints for histological analysis of inflammation and cartilage/bone destruction.

    • Measure levels of anti-collagen antibodies and inflammatory cytokines in serum.

Mechanism of Action (MOA) Studies

Rationale: Understanding how a compound exerts its therapeutic effect is crucial for its further development. MOA studies are designed to identify the molecular target(s) and signaling pathways modulated by the compound.

Example Protocol: In Vivo Target Engagement

  • Procedure:

    • Based on in vitro data or computational predictions, identify a putative molecular target (e.g., a specific kinase or receptor).

    • Treat animals with the test compound.

    • At a time point corresponding to peak drug exposure (from PK data), collect relevant tissues.

    • Analyze the engagement of the compound with its target using techniques such as:

      • Western Blot: To measure changes in the phosphorylation state of the target or downstream signaling proteins.

      • Immunohistochemistry: To visualize the localization of the target and the effect of the compound in tissues.

      • Ex Vivo Assays: To measure the activity of the target enzyme or receptor in tissue lysates.

Ethical Considerations

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[20] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be applied to all studies to minimize animal use and suffering.[20]

References

  • How to Choose an Animal Model in Research. (n.d.). Biobide. Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (2015, June 29). Slideshare. Retrieved from [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. Retrieved from [Link]

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022, April 14). PMC. Retrieved from [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). ichorbio. Retrieved from [Link]

  • OECD Test Guideline 401: Acute Oral Toxicity. (1987, February 24). National Toxicology Program. Retrieved from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007, June). PubMed. Retrieved from [Link]

  • OECD Test Guideline 403: Acute Inhalation Toxicity. (2009, September 7). National Toxicology Program. Retrieved from [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. Retrieved from [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • Selection of Biomedical Animal Models. (n.d.). Charles River. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC. Retrieved from [Link]

  • What sample types and time points are ideal for rodent PK? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). PMC. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved from [Link]

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Role of animal models in biomedical research: a review. (2022, July 1). PMC. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preclinical Formulation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful preclinical evaluation of a novel chemical entity (NCE) is fundamentally reliant on the development of a stable and bioavailable formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol for preclinical studies. As an NCE with anticipated basic properties and potential solubility challenges, a systematic and scientifically-driven approach to formulation is paramount. This guide will detail the necessary pre-formulation characterization, outline strategies for developing both oral and intravenous formulations, and provide protocols for ensuring the quality and stability of the resulting preparations.

The core philosophy of this guide is to move beyond simple procedural lists and to instill a deep understanding of the causality behind each experimental choice. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and trustworthy outcomes.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is the critical first step in designing an effective formulation strategy.[1][2] These properties will dictate the potential challenges and inform the selection of appropriate excipients and formulation approaches.

Physicochemical Characterization

The following table summarizes the known and predicted physicochemical properties of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

PropertyValue/Predicted ValueMethod/Source
Molecular FormulaC9H15NOSPubChem[3]
Molecular Weight185.29 g/mol PubChem[3]
Predicted pKa (basic)8.5 - 9.5Based on the secondary amine moiety
Predicted logP~1.1Based on analog 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol[4]
Predicted Aqueous SolubilitypH-dependentThe presence of a basic amine suggests that solubility will be higher at lower pH.
Physical FormTo be determinedVisual inspection, microscopy
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
Rationale for Predicted Properties

The presence of a secondary amine group strongly suggests that 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol will behave as a weak base. This is a critical piece of information, as it indicates that the aqueous solubility of the compound will be highly dependent on pH.[1] The predicted LogP of approximately 1.1 for a closely related analog suggests that the compound is moderately lipophilic. While not indicating extreme insolubility, this value, combined with the unknown crystalline structure, warrants a careful evaluation of solubility enhancement techniques.

Formulation Strategy: A Multi-pronged Approach

Given the predicted physicochemical properties, a multi-pronged formulation strategy should be adopted for preclinical studies. This involves developing both a simple aqueous-based formulation for initial screening and potentially more complex formulations for definitive pharmacokinetic and toxicology studies.

Workflow for Formulation Development

The following diagram illustrates the decision-making process for formulating 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_qc Quality Control & Stability Preform Physicochemical Characterization (pKa, Solubility, LogP) Form_Strategy Select Formulation Strategy Preform->Form_Strategy Oral_Dev Oral Formulation Form_Strategy->Oral_Dev IV_Dev Intravenous Formulation Form_Strategy->IV_Dev QC Quality Control Testing (Appearance, pH, Assay) Oral_Dev->QC IV_Dev->QC Stability ICH Stability Studies QC->Stability

Sources

Application Notes & Protocols: Evaluating 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide to the evaluation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol as a potential chemical probe. While this specific molecule is not yet an established probe, its structural features, containing a thiophene ring and an amino alcohol moiety, suggest potential bioactivity. Thiophene derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5] This guide, therefore, outlines a systematic approach to hypothesize a target, synthesize and characterize the compound, and perform the necessary experiments to validate its utility as a selective chemical probe for interrogating a biological pathway.

Introduction: The Rationale for Investigation

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target.[6][7] The quality of a chemical probe is defined by its potency, selectivity, and demonstrated mechanism of action in a cellular context.[6][8] The molecule 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (PubChem CID: 834070)[9] presents an interesting scaffold for probe development. The thiophene ring is a bioisostere of a benzene ring and is a common feature in many approved drugs, contributing to a range of biological activities.[1][2] The amino alcohol functionality can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by protein targets.

Given the prevalence of thiophene-containing compounds in modulating inflammatory pathways, we will hypothesize that 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol may act as an inhibitor of a key enzyme in an inflammatory signaling cascade, for instance, a specific cyclooxygenase (COX) or lipoxygenase (LOX) enzyme.[4] This document will outline the workflow to test this hypothesis and validate the compound as a chemical probe for this putative target.

Synthesis and Characterization

A plausible synthetic route for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol would involve the reductive amination of a suitable ketone precursor. A general protocol is provided below.

Protocol 2.1: Synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

  • Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent such as methanol, add thiophene-2-carbaldehyde.

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride, portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Assay Development and Primary Screening

To test our hypothesis, a primary in vitro assay is required to measure the compound's activity against the target enzyme (e.g., COX-2).

Protocol 3.1: In Vitro COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit that measures the peroxidase activity of COX-2. The assay typically involves the oxidation of a chromogenic substrate, which can be monitored spectrophotometrically.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • Add the recombinant COX-2 enzyme to a 96-well plate.

    • Add the test compound at various concentrations.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

    • Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

Potency and Selectivity Profiling

A high-quality chemical probe must be potent and selective.[8]

Protocol 4.1: Potency Determination and Selectivity Profiling

  • Potency: Perform the in vitro assay described in Protocol 3.1 with a finer dilution series to accurately determine the IC₅₀ value.

  • Selectivity: To assess selectivity, test the compound against other related enzymes. For our hypothetical target, this would include COX-1. Perform a similar in vitro assay for COX-1 and determine the IC₅₀ value. A selectivity of at least 30-fold over related family members is a good benchmark for a useful chemical probe.[6][8]

  • Broad Panel Screening: For a more comprehensive selectivity profile, the compound can be screened against a broader panel of kinases and other off-target enzymes.

Cellular Target Engagement and Phenotypic Assays

Demonstrating that the compound interacts with its target in a cellular environment and elicits a biological response is a critical validation step.[6][10]

Protocol 5.1: Cellular Target Engagement using Western Blot

  • Cell Culture: Use a relevant cell line that expresses the target protein (e.g., lipopolysaccharide-stimulated macrophages for COX-2).

  • Compound Treatment: Treat the cells with varying concentrations of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the downstream product of the target's activity (e.g., prostaglandin E2 for COX-2). Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target's activity.

Protocol 5.2: Cellular Phenotypic Assay

  • Assay Principle: Measure a relevant cellular phenotype that is dependent on the target's activity. For our hypothetical anti-inflammatory probe, this could be the measurement of pro-inflammatory cytokine release (e.g., TNF-α or IL-6) from stimulated immune cells.

  • Procedure:

    • Plate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS).

    • Treat the cells with the test compound at different concentrations.

    • Collect the cell culture supernatant after an appropriate incubation period.

  • Analysis: Measure the concentration of the cytokine in the supernatant using an ELISA kit.

Structure-Activity Relationship (SAR) Studies

To strengthen the evidence for on-target activity, it is essential to establish a structure-activity relationship.[8] This involves synthesizing and testing analogs of the initial hit compound.

Proposed Analogs for SAR Studies:

  • Modification of the thiophene ring: Synthesize analogs with substitutions on the thiophene ring or with the thiophene ring replaced by other heterocycles.

  • Modification of the amino alcohol moiety: Alter the alkyl chain length or the substitution pattern around the nitrogen and alcohol groups.

  • Stereochemistry: If the compound has a chiral center, separate the enantiomers and test them individually to determine if the activity is stereospecific.

Data Interpretation and Reporting

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Potency and Selectivity

CompoundTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-olValueValueValue
Control CompoundValueValueValue

Table 2: Summary of Cellular Activity

CompoundCellular Target Engagement EC₅₀ (µM)Phenotypic Assay EC₅₀ (µM)
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-olValueValue
Control CompoundValueValue

Visualizations

Diagram 1: Hypothetical Probe Validation Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Validation cluster_3 Probe Optimization synthesis Synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol characterization Structural Confirmation (NMR, MS) synthesis->characterization primary_screen Primary Screen (e.g., COX-2 Assay) characterization->primary_screen potency Potency Determination (IC50) primary_screen->potency selectivity Selectivity Profiling (vs. COX-1) potency->selectivity target_engagement Cellular Target Engagement (Western Blot) selectivity->target_engagement phenotypic_assay Phenotypic Assay (Cytokine Release) target_engagement->phenotypic_assay sar Structure-Activity Relationship (SAR) phenotypic_assay->sar inactive_control Development of Inactive Control sar->inactive_control

Caption: A generalized workflow for the validation of a novel chemical probe.

Diagram 2: Hypothetical Signaling Pathway

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Probe 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Probe->COX2_protein Inhibition

Caption: Hypothetical mechanism of action for the probe in an inflammatory pathway.

Conclusion

The journey of validating a novel chemical probe is a rigorous one, requiring a multidisciplinary approach encompassing synthetic chemistry, biochemistry, and cell biology. While 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is not an established chemical probe, its structural motifs suggest that it is a promising starting point for a probe development campaign. The protocols and workflows detailed in this document provide a roadmap for researchers to systematically evaluate this and other novel compounds for their potential as valuable tools in chemical biology and drug discovery.

References

  • Vertex AI Search. (n.d.). Validating Chemical Probes.
  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery.
  • National Institutes of Health. (n.d.). The era of high-quality chemical probes.
  • MDPI. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • MDPI. (2024, January 16). Biological Activities of Thiophenes.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • Research Square. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Preprints.org. (n.d.). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives.
  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.
  • MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES.

Sources

Analytical methods for quantifying 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development and validation protocol for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (herein referred to as TMAP ), a structural intermediate often encountered in the synthesis of thiophene-based pharmaceuticals (e.g., analogs of duloxetine or specific matrix metalloproteinase inhibitors).

Given the molecule's physicochemical properties—specifically the steric hindrance of the gem-dimethyl group adjacent to the secondary amine and the lipophilic thiophene moiety—standard protein precipitation methods often yield poor recovery and high matrix effects. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in human plasma.

Analyte Characterization & Mechanistic Insight

Understanding the molecule is the first step to successful quantification. TMAP combines a polar amino-alcohol "head" with a lipophilic thiophene "tail."

PropertyValue (Calculated)Analytical Implication
Formula C

H

NOS
Monoisotopic Mass: 185.09 Da
Precursor Ion

186.1
Positive Electrospray Ionization (+ESI) is preferred.
pKa (Base) ~9.5 (Secondary Amine)The molecule is positively charged at neutral/acidic pH. High pH is required to suppress ionization for LLE extraction.
LogP ~1.8Moderately lipophilic. Suitable for Reverse Phase (C18) chromatography.
Stability Thiophene RingSusceptible to S-oxidation. Samples should be kept at 4°C; antioxidants may be required.
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of TMAP typically yields a dominant product ion at m/z 97 , corresponding to the thiophen-2-ylmethyl cation. This is a highly stable aromatic carbocation, making it an ideal quantifier ion.

Fragmentation Parent Precursor: [M+H]+ m/z 186.1 Transition Collision Cell (CE: 20-25 eV) Parent->Transition Frag1 Quantifier: Thiophen-2-ylmethyl+ m/z 97.0 Transition->Frag1 C-N Bond Cleavage Frag2 Qualifier: Loss of H2O m/z 168.1 Transition->Frag2 Dehydration

Figure 1: Proposed fragmentation pathway for TMAP. The formation of the stable thiophene cation (m/z 97) is the primary transition used for quantification.

Sample Preparation Protocol

Rationale: Direct protein precipitation (PPT) with acetonitrile is discouraged for TMAP due to significant ion suppression caused by phospholipids co-eluting in the C18 void volume (where the polar amino-alcohol moiety might drag the analyte). Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) at high pH ensures the amine is deprotonated (neutral), allowing it to partition into the organic phase while leaving polar matrix components behind.

Reagents:
  • Extraction Solvent: MTBE (HPLC Grade).

  • Buffer: 0.1 M Sodium Carbonate (Na

    
    CO
    
    
    
    ), pH 11.0.
  • Internal Standard (IS): Duloxetine-d3 (structural analog) or TMAP-d6 (if custom synthesized).

Step-by-Step Workflow:
  • Aliquot: Transfer 100 µL of plasma/biological fluid into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Basify: Add 100 µL of 0.1 M Na

    
    CO
    
    
    
    (pH 11). Vortex 10s.
    • Why? This shifts the pH > pKa (9.5), neutralizing the secondary amine to facilitate organic extraction.

  • Extract: Add 600 µL of MTBE.

  • Agitate: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic top layer) to a clean 96-well plate or glass tube.

    • Critical: Avoid touching the aqueous bottom layer.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why? The BEH particle handles high pH if needed, though we will use acidic conditions here to maximize ionization efficiency in the source.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (MRM)
  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
TMAP 186.1 97.0 30 22 Quantifier
TMAP 186.1 168.1 30 15 Qualifier

| IS (Duloxetine-d3) | 301.2 | 157.1 | 35 | 25 | Internal Std |

Validation & Quality Control Strategy

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

A. Linearity & Sensitivity
  • Range: 0.5 – 1000 ng/mL.

  • Curve Fitting: Linear regression,

    
     weighting.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
B. Matrix Effect & Recovery

The "Post-Column Infusion" method is recommended to visualize suppression.

  • Infuse neat TMAP solution (100 ng/mL) continuously into the MS.

  • Inject a blank extracted plasma sample.

  • Result: If a dip in the baseline occurs at the retention time of TMAP (approx 2.4 min), phospholipids are suppressing the signal.

    • Solution: If observed, switch column to Phenyl-Hexyl , which interacts via pi-pi stacking with the thiophene ring, shifting retention away from interferences.

C. Stability (The Thiophene Factor)

Thiophene rings can undergo oxidative degradation.

  • Benchtop Stability: Assess TMAP in plasma at Room Temp for 4 hours.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Precaution: If instability is noted, add 0.1% Ascorbic Acid to the plasma immediately upon collection.

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Sensitivity / High Baseline Check1 Check Retention Time (RT) Problem->Check1 Decision1 RT < 1.0 min? (Eluting in Void) Check1->Decision1 Action1 Decrease Initial %B to 2% OR Use HILIC Column Decision1->Action1 Yes Action2 Check Source Parameters (Temp/Gas Flow) Decision1->Action2 No

Figure 2: Decision tree for troubleshooting early elution or poor sensitivity, common with polar amino-alcohols.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Smeraglia, J., et al. (2002). Interference of phospholipids in LC-MS/MS analysis of drugs in biological fluids. Journal of Chromatography B. [Link]

  • Nirogi, R., et al. (2013). Quantification of duloxetine in human plasma by LC-MS/MS. (Cited for thiophene-amine extraction analog). [Link]

Disclaimer: This protocol is designed for research purposes. All new chemical entities (NCEs) require individual method validation to ensure regulatory compliance.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Section 1: Understanding the Molecule

A thorough understanding of the compound's physicochemical properties is the first step in diagnosing and solving solubility issues.

Q1: What does the chemical structure of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol tell us about its likely solubility behavior?

The structure reveals a molecule with both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, creating a delicate solubility balance.

  • Hydrophilic Groups: The presence of a primary alcohol (-OH) and a secondary amine (-NH-) group allows the molecule to form hydrogen bonds with water, which promotes solubility.[1][2]

  • Hydrophobic Groups: The thiophene ring and the methyl/methylene groups on the propane backbone are nonpolar. These regions contribute to the compound's hydrophobicity and limit its ability to dissolve in water.

  • Basic Character: The secondary amine is a weak base. This is the most critical feature for solubility manipulation. At a pH below its pKa, this amine group will become protonated (positively charged), significantly increasing its affinity for polar water molecules and thereby enhancing solubility.[3][4]

PubChem CID: 834070[5] Molecular Formula: C9H15NOS[5]

Q2: Why does my compound consistently crash out of solution in standard PBS (pH 7.4)?

At a physiological pH of 7.4, the secondary amine on 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is likely in its neutral, or "free base," form. This uncharged state is significantly less soluble in water than its protonated, salt form. The hydrophobic characteristics of the thiophene ring and alkyl backbone dominate, leading to precipitation from the aqueous buffer. For weakly basic drugs, solubility is lowest at higher pH and increases as the pH is lowered.[6][7]

Section 2: Core Troubleshooting & Solubilization Strategies

If you are facing precipitation or an inability to achieve your desired concentration, work through the following strategies. A logical workflow for selecting a strategy is presented below.

G start Start: Compound Precipitates ph_adjust Strategy 1: pH Adjustment (Lower pH to < 6.5) start->ph_adjust check_stability Is compound stable at lower pH? ph_adjust->check_stability Yes check_assay Is lower pH compatible with the experiment? check_stability->check_assay Yes cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_stability->cosolvent No check_assay->cosolvent No success Success: Compound Solubilized check_assay->success Yes check_cosolvent_compat Is co-solvent compatible with the experiment? cosolvent->check_cosolvent_compat excipient Strategy 3: Use Excipients (e.g., Cyclodextrins) check_cosolvent_compat->excipient No check_cosolvent_compat->success Yes excipient->success Considered if others fail fail Re-evaluate concentration or formulation needs excipient->fail

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Adjustment

This is the most direct and often most effective method for ionizable compounds.[]

Q: How exactly does lowering the pH increase solubility?

By lowering the pH of the buffer with a strong acid (like HCl), you increase the concentration of hydrogen ions (H+). These protons are then accepted by the basic nitrogen atom in the amine group. This protonation converts the neutral molecule into a positively charged cation. The resulting salt form is much more polar and, therefore, significantly more soluble in aqueous media.[4][6]

Q: What is the recommended pH range for this compound?

For weakly basic drugs, a good starting point is to adjust the pH to at least 1-2 units below the compound's pKa. While the specific pKa for this molecule is not readily published, a typical secondary amine of this type will have a pKa in the range of 8.5-10.5. Therefore, adjusting the buffer pH to a range of 4.5 to 6.5 should ensure complete protonation and dramatically improve solubility.

Q: Are there any risks to using pH adjustment?

Yes. You must consider two factors:

  • Compound Stability: Extreme pH values (very low or very high) can cause chemical degradation (e.g., hydrolysis) of your compound over time.

  • Experimental Compatibility: The adjusted pH must be compatible with your downstream application. For example, a cellular assay may be highly sensitive to pH changes in the media.

Strategy 2: Use of Co-solvents

When pH adjustment is not feasible or insufficient, the use of a water-miscible organic solvent, or co-solvent, is a common alternative.[3][9]

Q: How do co-solvents work?

Co-solvents increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous solvent system.[] Essentially, they make the water-based buffer a more favorable environment for the hydrophobic parts of your molecule, like the thiophene ring.

Q: What are the best co-solvents to try, and at what concentration?

It's best to start with the lowest effective concentration to minimize potential interference with your experiment.

Co-solventStarting ConcentrationMax Recommended (Assay Dependent)Notes
DMSO (Dimethyl sulfoxide)1-5% (v/v)< 0.5 - 1% for many cell assaysA very strong solvent, but can have biological effects.[]
Ethanol 5-10% (v/v)1-5%Generally well-tolerated but can be volatile.[10]
PEG 400 (Polyethylene Glycol 400)10-20% (v/v)Up to 40%A less toxic option, often used in formulations.[10]
Propylene Glycol 10-20% (v/v)Up to 40%Similar to PEG 400, a common pharmaceutical excipient.[10]

Q: Can I combine pH adjustment with co-solvents?

Absolutely. This is a powerful synergistic approach.[][11] First, dissolve the compound in a small amount of co-solvent, then slowly add this organic stock solution to your acidified buffer (e.g., pH 5.5) while vortexing. This combination often allows for higher final concentrations than either method alone.

Strategy 3: Impact of Buffer Species and Excipients

Q: Does the type of buffer (e.g., phosphate vs. citrate vs. TRIS) matter?

Yes, the buffer species can influence solubility, though usually to a lesser extent than pH or co-solvents. Some buffers can interact with the drug molecule or lead to a "salting-out" effect at high concentrations, where the buffer components compete for water molecules, effectively reducing the drug's solubility.[12][13] If you suspect buffer interference, try switching to an alternative buffer system with a similar buffering range. For example, if you have issues in a high-concentration phosphate buffer, consider trying a citrate buffer at the same pH.[14]

Q: When should I consider using more advanced solubilizers like cyclodextrins?

Cyclodextrins are specialized excipients used when other methods fail or are incompatible with the final application (e.g., in vivo studies). These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate the hydrophobic thiophene ring of your molecule, effectively shielding it from the water and presenting a soluble complex to the solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[10][15] This is an advanced formulation technique and requires specific protocol development.

Section 3: Standardized Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is the true equilibrium saturation point of the compound.[16][17]

  • Preparation: Prepare a series of buffers at different pH values (e.g., 4.5, 5.5, 6.5, 7.4).

  • Addition of Compound: Add an excess amount of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol to a known volume (e.g., 2 mL) of each buffer in a glass vial. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove all undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add excess compound to buffer vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant (0.45 µm filter) C->D E Quantify concentration via HPLC D->E

Caption: Workflow for the Shake-Flask Solubility Protocol.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a practical starting point for solubilizing the compound for general use.

  • Weigh Compound: Weigh out the required mass of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (M.W. = 185.28 g/mol ) for your target volume and concentration.

  • Prepare Acidified Buffer: Prepare a suitable buffer, such as 50 mM citrate buffer, and adjust the pH to 5.5 using HCl or NaOH.

  • Initial Dissolution (Optional Co-solvent use):

    • Without Co-solvent: Add the compound directly to the pH 5.5 buffer.

    • With Co-solvent: First, dissolve the compound in a minimal volume of DMSO (e.g., 2-5% of the final target volume).

  • Main Solubilization: While vigorously vortexing the pH 5.5 buffer, slowly add the compound (or the DMSO pre-solution). Continue to vortex for several minutes.

  • Gentle Warming & Sonication: If dissolution is slow, gently warm the solution to 30-37°C and/or place it in a bath sonicator for 5-10 minute intervals. Avoid overheating.

  • Final pH Check: Once dissolved, check the pH of the final solution and adjust if necessary.

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm sterile filter into a sterile storage tube.

Section 4: FAQ Summary

Q: My compound dissolves in acidified buffer but precipitates when I dilute it into my neutral pH cell culture media. What should I do?

This is a common problem caused by the buffer capacity of your final media. When the small volume of acidic stock is added to the large volume of neutral media, the media's buffering capacity raises the pH back to neutral, causing your compound to deprotonate and precipitate.

  • Solution 1: Decrease the concentration of your stock solution so that a smaller volume is needed, lessening the pH shock.

  • Solution 2: Prepare a higher concentration stock in a co-solvent like DMSO, allowing for a 1:1000 dilution into your media, which typically avoids precipitation.[18]

Q: How do I know if the co-solvent is affecting my cells or my assay?

Always run a vehicle control. This is an identical experiment where you add the same final concentration of the co-solvent/buffer mixture without the compound. Any effects observed in this control group can be attributed to the vehicle itself and not your compound.

References

  • World Journal of Pharmaceutical Research. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • WuXi AppTec. (2024).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.
  • Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • O'Dwyer, P. J., et al. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen.
  • Santa Cruz Biotechnology. (n.d.). Amino Alcohols.
  • BOC Sciences. (n.d.).
  • Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Longdom Publishing.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Al-Gousous, J., & Langguth, P. (2015).
  • Lubrizol. (n.d.).
  • World Health Organization. (2018).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Al-Obaidi, H., & Al-Badri, A. (2014). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T.
  • Shobe, D. (2018). How does branching increase the solubility in amines?. Quora.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Khan Academy. (n.d.). pH and solubility.
  • Manchare, M. (n.d.).
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • Li, P., Tabibi, S. E., & Yalkowsky, S. H. (1998).

Sources

Technical Support Center: Stability Optimization for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-AMINE-STAB-001 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering stability issues with 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol . Based on its structural pharmacophore—a secondary amine linked to an electron-rich thiophene ring via a methylene bridge, adjacent to a neopentyl-like alcohol —this molecule presents a "double-threat" profile for degradation:[1]

  • Thiophene Moiety: Highly susceptible to photo-oxidation and electrophilic attack.[2]

  • Secondary Amine: Prone to N-oxidation and condensation with carbonyl impurities (Schiff base formation).[1][2]

This guide provides a root-cause analysis and actionable protocols to stabilize this compound in solution.

Part 1: Diagnostic Workflow & Degradation Pathways

Before applying stabilizers, you must identify the specific degradation vector.[2][3] Use the following logic map to diagnose your solution's behavior.

DegradationLogic Start Symptom Observation Yellowing Yellow/Brown Discoloration Start->Yellowing Rapid onset in light Precipitate Haze or Precipitate Start->Precipitate pH shift / Salt crash NewPeak New Impurity Peak (LC/MS) Start->NewPeak Retention time shift PhotoOx Cause: Photo-oxidation (Thiophene S-oxide formation) Yellowing->PhotoOx Exposed to ambient light Aldehyde Cause: Solvent Impurity (Schiff Base Adduct) NewPeak->Aldehyde +12 Da (Formaldehyde) +26 Da (Acetaldehyde) Peroxide Cause: Radical Oxidation (N-Oxide formation) NewPeak->Peroxide +16 Da (Oxygen insertion) Action1 Action1 PhotoOx->Action1 Protocol: Amber Glass + Inert Gas Action2 Action2 Aldehyde->Action2 Protocol: Change Solvent Grade

Figure 1: Diagnostic logic for identifying degradation mechanisms based on visual and chromatographic symptoms.[1][2]

Part 2: Critical Stability Modules

Module 1: Oxidative Stability (The Thiophene Risk)

The thiophene ring is electron-rich and reacts with singlet oxygen (


) to form unstable endoperoxides, which rearrange into sulfoxides and sulfones, leading to polymerization (tars).[1][2] The secondary amine can also undergo radical oxidation.

The Fix: Rigorous De-oxygenation Merely "capping" the vial is insufficient. Oxygen dissolved in the solvent acts as a continuous reactant.

  • Protocol: Sparging is often inadequate for thiophenes.[2] Use the Freeze-Pump-Thaw method (detailed in Part 3) for stock solutions.[1]

  • Antioxidant Selection: If the application permits additives, use the following hierarchy:

AntioxidantConc.[2][4][5][6] RangeMechanismBest For
Ascorbic Acid 0.1 - 0.5%

Scavenger
Aqueous/Polar buffers (pH < 6)
Sodium Metabisulfite 0.05 - 0.2%Reducing AgentPreventing amine oxidation in water
BHT (Butylated hydroxytoluene) 0.01 - 0.05%Radical TrapOrganic solvents (MeOH, DMSO)
Module 2: Solvent Compatibility & "Hidden" Electrophiles

Your molecule contains a secondary amine.[2] If dissolved in lower-grade alcohols or ethers, it will scavenge trace aldehydes/ketones to form Schiff bases (imines) or oxazolidines (by reacting with the neighboring alcohol).[1][2]

  • Danger 1: Methanol/Ethanol: Lower grades contain formaldehyde/acetaldehyde.[2]

    • Solution: Use only LC-MS Grade or Gradient Grade solvents.[1][2] Avoid "Reagent Grade."

  • Danger 2: Ethers (THF, Diethyl Ether): These form peroxides upon storage.[2] Peroxides rapidly oxidize the thiophene sulfur and the amine nitrogen.

    • Solution: Never use ethers older than 3 months.[2] Test for peroxides (see Part 3) or use BHT-stabilized ethers .

  • Danger 3: Halogenated Solvents (DCM, Chloroform): Chloroform often contains ethanol as a stabilizer (see Danger 1) or HCl (acidification).[1][2]

    • Solution: Filter chloroform through basic alumina to remove acid/ethanol immediately before use.[2]

Module 3: pH Optimization

The stability of amino-alcohols is pH-dependent.[1]

  • High pH (>10): The amine is a free base (nucleophilic).[1][2] It is most reactive toward oxidants and electrophiles.[2]

  • Low pH (<4): While protonation protects the amine, strong acids can initiate thiophene ring-opening or polymerization.[1][2]

  • Optimal Window: Maintain pH 5.0 – 7.0 .[2]

    • Why? The amine is protonated (

      
      ), reducing its reactivity, while the acidity is mild enough to spare the thiophene ring.[2]
      

Part 3: Experimental Protocols

Protocol A: Freeze-Pump-Thaw (For Stock Solutions)

Use this for preparing long-term storage standards in DMSO or Methanol.[1]

  • Setup: Place the solution in a Schlenk tube or heavy-walled vial with a septum.

  • Freeze: Submerge the vessel in liquid nitrogen until the solvent is solid.

  • Pump: Open the vessel to high vacuum (5–10 min). This removes gas from the headspace.

  • Thaw: Close the vacuum. Thaw the sample in a warm water bath. Gas bubbles will evolve from the liquid.

  • Repeat: Perform cycles 2–4 at least three times .

  • Store: Backfill with Argon (heavier than air) and seal with Parafilm.[2]

Protocol B: Rapid Peroxide Test (For Ethers)

Perform this before dissolving your compound in THF or Dioxane.[1][2]

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Test: Add 1 mL of solvent to 1 mL of KI solution. Shake.

  • Read:

    • Colorless: Safe.[2]

    • Yellow/Brown: Peroxides present (>0.005%).[1][2] Discard solvent immediately. Do not attempt to distill.[2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C? A: Yes, but DMSO is hygroscopic.[2] Water absorption can promote hydrolysis or introduce dissolved oxygen.[2] Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store under Argon. Avoid repeated freeze-thaw cycles of the master stock.[1]

Q: I see a new peak at M+16 in my LC-MS. What is it? A: This is the tell-tale sign of oxidation .[1] It is either the N-oxide (on the amine) or the Thiophene S-oxide .[1] If the peak appears after exposure to light, it is likely the S-oxide. If it appears after long storage in old solvent, it is likely the N-oxide.

Q: Why does the solution turn yellow? A: Thiophene derivatives form conjugated oligomers (polymers) upon degradation, which are highly chromophoric.[2] Even <1% degradation can cause visible yellowing.[2] This indicates the "Indophenin reaction" type chemistry is occurring due to trace acid or oxidation.

Q: Is the alcohol group (propan-1-ol) a stability risk? A: Minimal.[1] The alcohol is in a "neopentyl" position (beta-quaternary carbon).[1] It cannot undergo standard beta-elimination to form an alkene easily.[1] The risk is primarily the amine and thiophene.

References

  • Thiophene Oxidation Mechanisms

    • Source: Dansette, P. M., et al. (2005).[2] "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.

    • Relevance: Establishes the S-oxide intermediate pathway leading to protein adducts and polymeriz
  • Secondary Amine Stability

    • Source: Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[2][7]

    • Relevance: detailed mechanisms of N-oxidation and Maillard-type reactions with solvent impurities.[1]

    • [1][2]

  • Peroxide Formation in Solvents

    • Source: Clark, D. E. (2001).[2] "Peroxides and Peroxide-Forming Compounds."[1][3][4][5][8] Chemical Health and Safety.

    • Relevance: Protocols for detecting and managing peroxide risks in ethers used for amine dissolution.[2]

    • [1][2]

  • Photostability of Thiophenes

    • Source: Mohanasundaram, S., et al. (2024).[2][9] "Thiophene Stability in Photodynamic Therapy." MDPI.

    • Relevance: Mathematical modeling of thiophene reactivity toward singlet oxygen.[2][10]

    • [1][2]

Sources

Optimizing the reaction conditions for the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TICKET-834070-THIO Subject: Optimization of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Synthesis Status: Resolved / Knowledge Base Article

Executive Summary

You are attempting to synthesize 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol . This molecule combines an electron-rich heteroaromatic ring (thiophene) with a sterically hindered amino-alcohol motif.

The Central Challenge: Direct alkylation (using 2-(chloromethyl)thiophene) is often plagued by thiophene instability and lacrimatory byproducts.[1] The industry-standard "Golden Route" is Reductive Amination .[1] However, the gem-dimethyl group on your amine source (2-Amino-2-methyl-1-propanol, or AMP) creates significant steric bulk, making standard imine formation (equilibrium) sluggish.

The Solution: We recommend a Titanium(IV) Isopropoxide (


) mediated reductive amination .[1][2][3] The titanium species acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward, overcoming the steric hindrance of the AMP.[1]

Visual Workflow: The "Golden Route"

SynthesisWorkflow Reactants Reactants 2-Thiophenecarboxaldehyde + AMP (Amine) TiComplex Lewis Acid Activation Ti(OiPr)4 Addition (Water Scavenging) Reactants->TiComplex Mix (Neat/THF) Imine Imine Intermediate (Sterically Crowded) TiComplex->Imine 6-12h Stir Reduction Reduction NaBH4 Addition (In-situ) Imine->Reduction 0°C to RT Quench Critical Workup NaOH/NH4OH Quench (Break Ti-Gel) Reduction->Quench Careful Addn Product Target Molecule Amino-Alcohol Quench->Product Extraction

Figure 1: Optimized workflow using Titanium(IV) Isopropoxide to force imine formation despite steric hindrance.

Module 1: Imine Formation (Overcoming Sterics)[1]

User Issue: "I am stirring the aldehyde and amine in methanol, but conversion is low."

Technical Insight: The gem-dimethyl group on 2-Amino-2-methyl-1-propanol (AMP) shields the nitrogen nucleophile. In standard solvents (MeOH), the equilibrium constant (


) for imine formation is low.[1] Water produced during the reaction hydrolyzes the imine back to the starting materials.[1]

Troubleshooting Protocol:

  • Switch to

    
    :  This reagent coordinates to the aldehyde oxygen (increasing electrophilicity) and chemically traps the water produced as titanium oxides/hydroxides.[1]
    
  • Solvent Selection: Run the imine formation neat (no solvent) or in minimal anhydrous THF/DCM.[1] Avoid alcohols (MeOH/EtOH) during the formation step, as they compete with the titanium alkoxide exchange.[1]

ParameterStandard ConditionOptimized ConditionReason
Reagent

or Molecular Sieves

(1.25 equiv)
Active Lewis acid + irreversible water trap.
Solvent MethanolNeat or THF Alcohols inhibit Ti-coordination; neat maximizes kinetics.
Time 2-4 hours12-16 hours Steric bulk requires longer contact time for completion.

Module 2: The Reduction Step (Chemo-selectivity)

User Issue: "I am seeing side products or decomposition of the thiophene ring."

Technical Insight: Thiophene rings are electron-rich and generally stable, but they can suffer ring-opening (desulfurization) under aggressive hydrogenation conditions (e.g., Raney Ni or Pd/C with high pressure


).

Troubleshooting Protocol:

  • Use Borohydrides: Sodium Borohydride (

    
    ) is the ideal reductant here.[1] It is chemoselective for the imine/iminium species and leaves the thiophene ring untouched.[1]
    
  • Temperature Control: The reaction is exothermic.[1] Add

    
     at 0°C . If the temperature spikes, you risk reducing the aldehyde directly to the alcohol (if any unreacted aldehyde remains) or promoting polymerization.[1]
    

Module 3: Isolation & Purification (The "Pain Point")[1]

User Issue: "My reaction worked, but I can't extract the product. It's stuck in the aqueous layer or forms a white emulsion."[1]

Technical Insight:

  • The Emulsion:

    
     forms a gelatinous precipitate (
    
    
    
    ) upon water addition, trapping your product.[1]
  • Solubility: The product is an amino-alcohol.[1][4] It is amphiphilic and highly soluble in water, especially at neutral/acidic pH where the amine is protonated.[1]

Troubleshooting Protocol:

  • Breaking the Ti-Gel: You must quench with a base that complexes Titanium or precipitates it as a filterable solid.[1]

    • Option A: 1M NaOH (forms a granular white solid).[1]

    • Option B: Aqueous

      
       (ammonia).[1]
      
  • pH Adjustment: Ensure the aqueous phase is pH > 12 . The amine must be free-based to move into the organic layer.[1]

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (Salting-out effect).[1]

Standard Operating Procedure (SOP)

Scale: 10 mmol basis Safety: Perform in a fume hood. Thiophene derivatives can be odorous.[1]

  • Imine Formation:

    • In a dry flask under Nitrogen/Argon, charge 2-Amino-2-methyl-1-propanol (1.07 g, 12 mmol, 1.2 equiv) and 2-Thiophenecarboxaldehyde (1.12 g, 10 mmol, 1.0 equiv).

    • Add Titanium(IV) Isopropoxide (3.55 g, 12.5 mmol, 1.25 equiv) dropwise.[1]

    • Note: The mixture will warm up and become viscous.[1]

    • Stir at room temperature (neat) for 12–16 hours .

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (15 mL).

    • Cool the flask to 0°C (ice bath).

    • Add Sodium Borohydride (

      
      )  (0.57 g, 15 mmol, 1.5 equiv) in small portions to prevent runaway gas evolution.
      
    • Allow to warm to room temperature and stir for 4 hours .

  • Workup (Critical):

    • Add 2M Aqueous Ammonia (

      
      )  (20 mL) slowly. A heavy white precipitate (
      
      
      
      ) will form.[1]
    • Stir vigorously for 20 minutes to break up the complex.

    • Filter the mixture through a Celite pad.[1] Wash the pad with DCM (Dichloromethane).[1]

    • Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer 3x with DCM.[1][2]

    • Tip: If the aqueous layer is still cloudy/milky, add brine.[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude oil is often pure enough.[1] If not, recrystallize from Hexane/EtOAc or convert to the HCl salt for precipitation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of


 + 

?
A: STAB is excellent for preventing over-alkylation, but it is bulky and reacts slower.[1] Given the steric hindrance of your specific amine (AMP), the Titanium method is superior because it actively forces the imine formation thermodynamics.[1] STAB is better suited for unhindered primary amines.[1]

Q: The product smells strongly of sulfur.[1] Did the ring open? A: Not necessarily. Thiophene derivatives have a characteristic sulfur odor.[1] However, if the smell is "rotten cabbage" (thiol-like), you may have ring degradation. Check


 NMR: The thiophene ring protons should appear as a multiplet between 6.9–7.4 ppm.[1] Loss of these signals indicates ring destruction.[1]

Q: Why not use catalytic hydrogenation (Pd/C,


)? 
A:  Thiophenes are "catalyst poisons."[1] The sulfur atom binds irreversibly to the Palladium surface, deactivating the catalyst.[1] You would need massive catalyst loadings (50-100% w/w), which is expensive and risky.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the efficacy of Ti(IV) for hindered systems).

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] (Comparative study of reducing agents). Link[1]

  • Wheeler, W. J., et al. (2012).[1] "Synthesis of Duloxetine" (Contextual reference for thiophene-amino alcohol linkages). Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Troubleshooting unexpected results in experiments with 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Welcome to the dedicated technical support resource for researchers working with 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. This guide is designed to provide expert-level troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experimental work. Our approach is grounded in established chemical principles and validated methodologies to help you navigate unexpected challenges.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Question: My reductive amination of 2-methyl-2-aminopropan-1-ol with thiophene-2-carbaldehyde is resulting in a significantly lower yield than expected, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What is going wrong?

Answer: This is a common issue in reductive amination reactions. The root cause often lies in the delicate balance of reaction conditions required for imine formation and subsequent reduction.

Causality Explained: The reaction proceeds in two main steps: (1) the formation of a Schiff base (imine) intermediate and (2) its reduction to the final amine. Each step has its own optimal conditions. The initial imine formation is an equilibrium reaction favored by the removal of water. If the reducing agent is too reactive, it may reduce the starting aldehyde before it can form the imine. If the conditions are not suitable for imine formation (e.g., incorrect pH), the reaction will stall.

Troubleshooting Protocol:

  • pH Optimization: The pH of the reaction medium is critical. Imine formation is typically acid-catalyzed, but a strongly acidic environment will protonate the starting amine, rendering it non-nucleophilic.

    • Action: Buffer the reaction mixture to a pH between 5 and 7. Acetic acid is often a suitable catalyst.

  • Choice of Reducing Agent: The choice of hydride reagent is crucial. Sodium borohydride (NaBH₄) is often too reactive and can reduce the aldehyde directly.

    • Action: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and tolerant of mildly acidic conditions, which also catalyze imine formation.

  • Water Removal: The presence of excess water can push the equilibrium away from imine formation.

    • Action: While the reaction can be run in protic solvents like methanol or ethanol, consider adding a dehydrating agent such as molecular sieves (3Å or 4Å) to drive the equilibrium towards the imine intermediate.

  • Reaction Monitoring: Actively monitor the reaction's progress.

    • Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.

Experimental Workflow for Optimized Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve 2-methyl-2-aminopropan-1-ol and thiophene-2-carbaldehyde in a suitable solvent (e.g., DCE, MeOH). B 2. Add a catalytic amount of acetic acid (to achieve pH ~5-6). A->B C 3. (Optional) Add 4Å molecular sieves. B->C D 4. Stir at room temperature for 1-2 hours to facilitate imine formation. C->D E 5. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15-20 minutes. D->E F 6. Monitor reaction by TLC/LC-MS until starting materials are consumed. E->F G 7. Quench reaction with saturated aqueous NaHCO₃ solution. F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate, DCM). G->H I 9. Purify via column chromatography. H->I

Caption: Optimized workflow for the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Issue 2: Product Appears Oily or Fails to Crystallize

Question: After purification by column chromatography, my final product is a persistent oil, making it difficult to handle and obtain an accurate yield. How can I induce crystallization?

Answer: The presence of the tertiary amine and hydroxyl group in 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol can lead to strong intermolecular hydrogen bonding, which may favor an amorphous or oily state. Impurities can also inhibit crystallization.

Troubleshooting Protocol:

  • Purity Assessment: Ensure the product is of high purity (>98%). Residual solvent or minor byproducts can act as crystal lattice disruptors.

    • Action: Re-purify a small sample using column chromatography with a very shallow solvent gradient. Analyze the purest fractions by ¹H NMR and LC-MS.

  • Solvent Titration:

    • Action: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexane, pentane, or diethyl ether) dropwise until persistent turbidity is observed. Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching:

    • Action: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding:

    • Action: If you have previously managed to obtain a small amount of solid material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Salt Formation: For long-term storage and easier handling, converting the free base to a stable salt is a highly effective strategy.

    • Action: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of an acid (e.g., a solution of HCl in ether, or oxalic acid in ethanol) dropwise with stirring. The corresponding salt will often precipitate as a crystalline solid, which can be collected by filtration.

Decision Tree for Product Isolation:

G A Post-column product is an oil B Assess Purity (>98%?) A->B C Re-purify via chromatography B->C No D Attempt Crystallization B->D Yes C->D E Solvent Titration (Good/Poor Solvent System) D->E F Scratch inner surface of flask E->F G Add a seed crystal F->G H Successful Crystallization? G->H I Dry solid under vacuum. Characterize (mp, NMR, etc.) H->I Yes J Consider Salt Formation H->J No K React with Acid (e.g., HCl, Oxalic Acid) J->K L Isolate crystalline salt K->L

Caption: Decision-making process for isolating the final product as a solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the methylene protons (CH₂) adjacent to the thiophene ring?

A1: The benzylic-type methylene protons (Th-CH₂-N) are expected to appear as a singlet in the range of δ 3.8-4.0 ppm . The exact chemical shift can be influenced by the solvent used for the NMR analysis. The proximity to the electron-rich thiophene ring and the nitrogen atom governs this chemical shift.

Q2: My product is showing signs of degradation upon storage. What are the best storage conditions?

A2: As a secondary amine, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is susceptible to air oxidation over time, which can lead to discoloration (often turning yellow or brown) and the formation of impurities. The thiophene ring can also be sensitive to strong oxidizing conditions.

  • Recommended Storage: For optimal stability, store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage). It should be protected from light. If handled frequently, storing it as a stable crystalline salt (e.g., the hydrochloride salt) is highly recommended as salts are generally less prone to air oxidation than the free base.

Q3: I am seeing an unexpected mass in my ESI-MS analysis corresponding to [M+Na]⁺. Is this a cause for concern?

A3: No, this is a very common adduct observed in Electrospray Ionization Mass Spectrometry (ESI-MS), especially for molecules containing heteroatoms like oxygen and nitrogen which can chelate cations. The sodium cation ([Na]⁺) is ubiquitous in laboratory glassware and solvents. You should primarily look for the protonated molecular ion [M+H]⁺ as your main peak. The presence of an [M+Na]⁺ adduct at 22 mass units higher than the [M+H]⁺ peak is a good secondary confirmation of your product's molecular weight.

Data Summary Table:

PropertyExpected Value / Observation
Molecular Formula C₁₀H₁₇NOS
Molecular Weight 200.31 g/mol
Expected [M+H]⁺ (ESI-MS) m/z 201.11
Expected [M+Na]⁺ (ESI-MS) m/z 223.10
Key ¹H NMR Signals (CDCl₃)
Thiophene Protonsδ ~6.9-7.3 ppm (multiplets)
Th-CH₂-Nδ ~3.8-4.0 ppm (singlet)
HO-CH₂-Cδ ~3.4-3.6 ppm (singlet or AB quartet)
C(CH₃)₂δ ~1.1-1.3 ppm (singlet)
Appearance Colorless to pale yellow oil, or a white solid if crystallized/salt.

References

  • Reductive Amination of Aldehydes and Ketones. Organic Reactions. A comprehensive overview of the reaction mechanism, scope, and various experimental conditions. [Link]

  • Strategies for Crystallization of Small Molecules. American Chemical Society. Provides practical guidance and techniques for inducing crystallization of challenging compounds. [Link]

Technical Support Center: Overcoming Poor Bioavailability of Thiophene-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of achieving adequate oral bioavailability with thiophene-containing compounds in animal models. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Part 1: Foundational Understanding of Bioavailability Challenges
Q1: Why do many of my thiophene-based compounds exhibit poor oral bioavailability in rats/mice?

A1: Poor oral bioavailability for thiophene-based compounds, like many modern drug candidates, is typically a multi-factorial issue stemming from two primary areas: physicochemical properties and metabolic liabilities.[1]

  • Physicochemical Properties: Many novel compounds are lipophilic ("greasy") and have low aqueous solubility.[1] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility is a major rate-limiting step for absorption. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and low permeability (BCS Class IV) or low solubility and high permeability (BCS Class II) present significant formulation challenges.

  • Metabolic Liabilities: The thiophene ring itself is considered a "structural alert" as it can be susceptible to extensive first-pass metabolism in the gut and liver.[2][3] This means the drug is chemically altered before it ever reaches systemic circulation. The primary metabolic pathways involve oxidation by Cytochrome P450 (CYP450) enzymes.[2][4]

This metabolic process, often termed bioactivation, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides .[2][5] These reactive species are often rapidly detoxified by conjugation with endogenous nucleophiles like glutathione (GSH).[6][7] While this is a protective mechanism for the body, it results in the parent compound being eliminated before it can exert its therapeutic effect, thus drastically reducing bioavailability. Furthermore, these reactive metabolites can be responsible for observed toxicities, such as hepatotoxicity.[2][5]

Part 2: Troubleshooting Low Oral Absorption - Formulation Strategies

If your compound has poor aqueous solubility, enhancing its dissolution rate is the first critical step. The choice of strategy depends on the compound's specific properties.

Q2: My thiophene compound is poorly soluble. What is the best formulation strategy to start with?

A2: There is no single "best" strategy; the optimal approach is case-specific. However, a logical workflow can guide your decision. For early-stage animal studies, the goal is often to achieve sufficient exposure to establish proof-of-concept, prioritizing speed and simplicity.

Below is a decision-making workflow and a summary table of common formulation strategies.

G cluster_start Initial Assessment cluster_screening Decision Points cluster_strategies Formulation Strategies start Start: Poorly Soluble Thiophene Compound ionizable Is the compound ionizable (acidic/basic)? start->ionizable thermally_stable Is the compound thermally stable? ionizable->thermally_stable No (Neutral) salt Salt Formation ionizable->salt Yes solvent_sol Soluble in a volatile organic solvent? thermally_stable->solvent_sol No hme via Hot-Melt Extrusion thermally_stable->hme Yes lipid Lipid-Based Formulation (e.g., SEDDS) solvent_sol->lipid No spray_dry via Spray Drying solvent_sol->spray_dry Yes salt->lipid Alternative asd Amorphous Solid Dispersion (ASD) asd->lipid Alternative micronization Particle Size Reduction (Micronization/Nanonization) lipid->micronization Alternative hme->asd spray_dry->asd

Table 1: Comparison of Common Formulation Strategies for Poorly Soluble Compounds
StrategyPrincipleAdvantagesDisadvantagesBest For...
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate based on the Noyes-Whitney equation.[8]Simple, well-established (micronization), can be applied to nearly any compound.[9]May not be sufficient for very poorly soluble drugs; nanoparticles can have stability issues (agglomeration).[10]Crystalline compounds where a moderate increase in dissolution is sufficient.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the stable crystalline form.[11]Can achieve significant (orders of magnitude) increases in solubility and dissolution; can create supersaturated solutions in vivo.[11]Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful polymer selection.Non-ionizable compounds with high melting points.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluid).[9]Enhances solubility, can bypass dissolution step, may utilize lipid absorption pathways, and can reduce food effects.[9][11]Can be complex to formulate and assess stability; potential for GI side effects with high surfactant concentrations.Highly lipophilic (high LogP) compounds.
Prodrugs A bioreversible, water-soluble moiety is chemically attached to the parent drug. This moiety is cleaved in vivo by enzymes to release the active compound.[1]Can dramatically increase aqueous solubility; allows for targeted delivery.[12]Requires synthetic chemistry effort; cleavage rate must be optimized (too slow = no active drug, too fast = precipitation at absorption site).Compounds with suitable functional groups (e.g., hydroxyl, carboxyl, amine) for chemical modification.
Q3: I've created an amorphous solid dispersion, but the in vivo exposure is still low and highly variable. What's happening?

A3: This is a common and challenging issue. While ASDs can generate a supersaturated state of the drug in the gut, this state is temporary.[11] If the drug precipitates out of solution before it can be absorbed, the bioavailability advantage is lost. High variability often points to inconsistent precipitation kinetics between animals.

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor: The polymer used to create the ASD also often acts as a precipitation inhibitor.[11] However, you may need to screen different polymers (e.g., HPMC-AS, PVP, Soluplus®) or add a secondary inhibitor to your formulation to maintain supersaturation for a longer period.

  • Assess Food Effects: The presence of food can significantly alter the GI environment (pH, bile salts). Test your formulation in both fasted and fed animal models. Lipid-rich meals can sometimes help maintain the solubility of lipophilic drugs.

  • Consider pH Effects: If your compound's solubility is pH-dependent, its dissolution and precipitation will vary along the GI tract. Using enteric-coated polymers can help target drug release to more favorable regions, like the small intestine.

  • Evaluate for Efflux: Even if the drug is in solution, it may be pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp). (See Part 4 for more details).

Part 3: Troubleshooting High First-Pass Metabolism & Toxicity

If formulation improvements don't yield the desired bioavailability, the problem likely involves metabolic instability.

Q4: How do I confirm if my thiophene compound is being rapidly metabolized?

A4: The first step is to perform in vitro metabolic stability assays.

  • Liver Microsome Assay: Incubate your compound with liver microsomes (which contain high concentrations of CYP450 enzymes) and an NADPH regenerating system.[4] Monitor the disappearance of the parent compound over time using LC-MS/MS. A short half-life (<30 min) suggests high intrinsic clearance.

  • Hepatocyte Assay: Using primary hepatocytes provides a more complete picture, as it includes both Phase I (e.g., CYP450 oxidation) and Phase II (e.g., glutathione conjugation) metabolic pathways, as well as active transport into the cells.

  • Metabolite Identification: Analyze the samples from your in vitro assays to identify key metabolites. The presence of hydroxylated thiophenes or glutathione adducts is a strong indicator of thiophene ring metabolism.[6][13]

Q5: My compound is rapidly cleared in liver microsomes. What are my options?

A5: This is a classic drug discovery challenge. There are two main approaches:

  • Medicinal Chemistry Redesign: This is the most effective long-term solution. The goal is to modify the structure to "block" the site of metabolism without losing pharmacological activity. For thiophenes, this could involve adding substituents (e.g., a fluorine or methyl group) to the positions on the thiophene ring that are most susceptible to oxidation.

  • Inhibition of Metabolism: For preclinical proof-of-concept studies, you can co-administer your compound with a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (ABT). If co-administration with ABT significantly increases the bioavailability of your compound, it provides strong evidence that the low bioavailability is due to CYP450-mediated first-pass metabolism. Caution: This is a tool for investigation, not a viable therapeutic strategy.

G Thiophene Thiophene-Containing Drug CYP450 CYP450 Enzymes (Phase I Metabolism) Thiophene->CYP450 Epoxide Reactive Intermediate: Thiophene Epoxide CYP450->Epoxide Epoxidation SOxide Reactive Intermediate: Thiophene S-Oxide CYP450->SOxide S-oxidation GSH Glutathione (GSH) (Phase II Detoxification) Epoxide->GSH Toxicity Covalent Binding to Proteins (Toxicity) Epoxide->Toxicity Off-target reaction SOxide->GSH SOxide->Toxicity Off-target reaction Adduct Glutathione Adducts (Excreted) GSH->Adduct

Part 4: The Role of Drug Transporters
Q6: How do I know if drug transporters are limiting my compound's absorption?

A6: Drug transporters are proteins that control the passage of substances across cell membranes.[14] They are critical in drug absorption and disposition.[15] In the intestine, uptake transporters (like OATPs) can facilitate absorption, while efflux transporters (like P-gp/BCRP) pump drugs back into the gut lumen, limiting absorption.[16]

Investigative Workflow:

  • In Silico Prediction: Use computational models to predict if your compound is likely a substrate for common transporters like P-gp.

  • In Vitro Transporter Assays: Use cell lines that overexpress specific transporters (e.g., Caco-2 cells for P-gp). A high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) suggests the compound is a P-gp substrate. This efflux should be inhibited by known P-gp inhibitors like verapamil.

  • In Vivo Studies: If in vitro data suggest P-gp efflux, you can perform an in vivo study in P-gp knockout mice or co-dose your compound with a P-gp inhibitor in wild-type mice. A significantly higher bioavailability in the absence of P-gp function confirms its role in limiting absorption.

G

Part 5: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol is a simple method suitable for small-scale screening in early development.

Materials:

  • Thiophene-based compound (API)

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both API and polymer are soluble.

  • Round bottom flask, rotary evaporator, high-vacuum pump.

Methodology:

  • Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w). Dissolve both the API and the polymer in a minimal amount of the selected organic solvent in a round bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall.

  • High-Vacuum Drying: Transfer the flask to a high-vacuum line and dry for 12-24 hours at a slightly elevated temperature (e.g., 40-50°C, ensuring it's well below the glass transition temperature of the ASD) to remove all residual solvent.

  • Harvesting and Characterization: Carefully scrape the solid material from the flask. The resulting powder should be characterized by Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).

  • Formulation for Dosing: The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage in animal studies.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This advanced technique allows for the direct measurement of intestinal permeability and metabolism.

Principle: An isolated segment of the rat small intestine is cannulated and perfused with a solution containing the drug. The disappearance of the drug from the perfusate is measured to calculate the effective permeability (Peff). Analysis of blood from the mesenteric vein draining the segment can reveal the extent of first-pass metabolism.

Procedure (Abbreviated):

  • Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Perform a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a segment of the jejunum (typically 10-15 cm). Ligate both ends and insert inlet and outlet cannulas. Be careful to maintain blood supply.

  • Perfusion: Place the intestinal segment back into the abdominal cavity and maintain its temperature. Perfuse the segment with warmed (37°C), isotonic buffer containing the test compound at a known concentration and a non-absorbable marker (e.g., phenol red). Maintain a constant flow rate (e.g., 0.2 mL/min).

  • Sampling: Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for 90-120 minutes after an initial equilibration period.

  • Analysis: Analyze the concentration of the drug and the non-absorbable marker in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Peff using the following equation, correcting for water flux using the non-absorbable marker: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) Where Q is the flow rate, C is the corrected concentration, r is the intestinal radius, and L is the segment length.

Part 6: Advanced Characterization
Table 2: Analytical Methods for Thiophene Compound Quantification in Biological Samples
TechniquePrincipleApplicationAdvantagesLimitations
LC-MS/MS Liquid Chromatography separates the analyte from matrix components, followed by tandem Mass Spectrometry for highly selective and sensitive detection and quantification.Gold standard for quantifying parent drug and metabolites in plasma, urine, and tissue homogenates.High sensitivity (pg/mL to ng/mL), high selectivity, can multiplex parent and metabolites.Requires specialized equipment and expertise; potential for matrix effects (ion suppression/enhancement).
HPLC-UV/DAD High-Performance Liquid Chromatography separates the analyte, which is then detected by its absorbance of UV-Vis light. A Diode-Array Detector (DAD) acquires a full spectrum.Quantification of parent drug in formulation or dosing solutions; can be used for plasma if concentrations are high (µg/mL).Widely available, robust, less prone to matrix effects than MS.Lower sensitivity and selectivity compared to MS; may not be suitable for low-dose in vivo studies.
NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Structural elucidation of novel metabolites isolated from in vitro or in vivo samples.[6]Unambiguous structure determination.Very low sensitivity, requires large quantities of isolated material, not suitable for quantification in complex matrices.
References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Journal of the American Chemical Society. (n.d.). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro.
  • PubMed. (n.d.). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.
  • PubMed. (n.d.). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo.
  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
  • Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (n.d.). (PDF) Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.
  • PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods.
  • PMC. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs.
  • Walsh Medical Media. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism.
  • MDPI. (n.d.). Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions.
  • PMC. (n.d.). The physiological role of drug transporters.

Sources

Technical Support Center: Troubleshooting the Purification of Amino Alcohol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amino alcohol purification. As a Senior Application Scientist, I understand that the unique bifunctional nature of amino alcohols—possessing both a nucleophilic amine and a hydrogen-bonding alcohol—presents a distinct set of challenges in downstream processing and purification. Their polarity, basicity, and potential for complex coordination chemistry require a nuanced approach that goes beyond standard protocols.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methodologies to your specific compound.

Section 1: Chromatographic Purification Challenges

Chromatography is a cornerstone of purification, but the properties of amino alcohols can lead to frustrating results like poor separation and peak asymmetry.[1][2]

Q1: Why am I seeing severe peak tailing when purifying my amino alcohol on a silica gel column?

A1: The Root Cause: Acid-Base Interactions

This is the most common issue researchers face. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic amino group of your compound engages in a strong acid-base interaction with these silanols. This causes a portion of your analyte to bind too strongly, eluting slowly and creating a characteristic "tailed" peak shape, which significantly reduces resolution and purity of collected fractions.

Troubleshooting Protocol: Neutralizing the Stationary Phase

The strategy is to suppress the unwanted ionic interaction by adding a basic modifier to your mobile phase. This modifier acts as a competitive base, saturating the acidic sites on the silica and allowing your amino alcohol to elute symmetrically.

Step-by-Step Protocol:

  • Select a Modifier: The most common choices are triethylamine (TEA) or ammonium hydroxide (NH₄OH).

    • TEA: Typically used for less polar solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). It is volatile and easily removed under vacuum.

    • NH₄OH: Best for more polar, aqueous-based systems (e.g., for reversed-phase chromatography).

  • Determine the Concentration: Start by adding 0.1% to 1% (v/v) of the modifier to your pre-mixed mobile phase. For example, if your eluent is 95:5 Dichloromethane/Methanol, you would prepare a solution of 94:5:1 Dichloromethane/Methanol/TEA.

  • Equilibrate the Column: Before loading your sample, you MUST flush the column with at least 5-10 column volumes of the modifier-containing mobile phase. This ensures the entire stationary phase is neutralized. Failure to equilibrate properly is a common source of error.

  • Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column. Proceed with the elution as normal. You should observe a significant improvement in peak shape.

G start Severe Peak Tailing Observed check_modifier Is a basic modifier (e.g., TEA, NH4OH) present in the mobile phase? start->check_modifier add_modifier Add 0.1-1% basic modifier to the mobile phase. check_modifier->add_modifier No check_concentration Is modifier concentration optimal? check_modifier->check_concentration Yes equilibrate Equilibrate column with at least 5-10 column volumes of the new mobile phase. add_modifier->equilibrate run_chrom Re-run chromatography. equilibrate->run_chrom run_chrom->check_concentration adjust_conc Adjust modifier concentration. (Try 0.5%, 1%, 2%) check_concentration->adjust_conc No consider_alt Consider alternative stationary phase (e.g., Alumina, Reversed-Phase). check_concentration->consider_alt Still Tailing success Symmetrical Peak Achieved check_concentration->success Yes adjust_conc->equilibrate

Caption: The effect of pH on the ionization state and solubility of a typical amino alcohol.

Q2: My synthesis involves multiple reactive sites. When should I use protecting groups, and how do I choose them?

A2: Protecting Groups as a Strategy for Selectivity

Protecting groups are essential when you need to perform a reaction at one part of your molecule while preventing another functional group from reacting. [3]In the context of amino alcohols, you might want to protect the amine while modifying the alcohol, or vice-versa. The key is to choose an "orthogonal" protection strategy, where one group can be removed without affecting the other. [3][4]

Functionality Protecting Group Abbreviation Protection Conditions Deprotection Conditions
Amine tert-Butoxycarbonyl Boc Boc₂O, Base (e.g., TEA, NaOH) Strong Acid (e.g., TFA, HCl) [5]
Amine Carboxybenzyl Cbz (or Z) Cbz-Cl, Base H₂, Pd/C (Hydrogenolysis)
Amine Benzyl Bn Benzyl Bromide, Base H₂, Pd/C (Hydrogenolysis) [5]
Alcohol tert-Butyldimethylsilyl TBDMS (or TBS) TBDMS-Cl, Imidazole Fluoride Source (e.g., TBAF)

| Alcohol | Benzyl | Bn | Benzyl Bromide, Base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) |

Example Orthogonal Strategy: Imagine you want to alkylate the alcohol without touching the amine.

  • Protect the Amine: React the amino alcohol with Boc₂O to form the Boc-protected amine. The Boc group is stable to the basic conditions needed for the next step.

  • Modify the Alcohol: React the Boc-protected amino alcohol with an alkyl halide and a strong base like NaH to form an ether.

  • Deprotect the Amine: Treat the product with trifluoroacetic acid (TFA) to remove the Boc group, yielding the desired N-unprotected, O-alkylated amino alcohol.

Q3: My yields are consistently low, and I suspect my compound is chelating with metal ions. Is this possible?

A3: Yes, Chelation is a Significant Risk.

Amino alcohols, particularly those where the amino and hydroxyl groups are in a 1,2- or 1,3-relationship, are excellent chelating agents for divalent and trivalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺). [6]These ions can be leached from metal spatulas, stainless steel reactors, or even certain chromatography media. This chelation can cause the compound to be retained on surfaces or interfere with purification processes like immobilized metal-ion affinity chromatography (IMAC). [7] Mitigation Strategies:

  • Use Metal-Free Equipment: Whenever possible, use glass, Teflon, or plastic equipment. Avoid using metal spatulas to scrape or transfer the compound.

  • Pre-treat Solvents and Buffers: If metal contamination is suspected, consider passing buffers through a column of chelating resin (like Chelex® 100) to strip out stray metal ions.

  • Use a Sacrificial Chelator: In some cases, adding a small amount of a strong, water-soluble chelator like ethylenediaminetetraacetic acid (EDTA) to your aqueous solutions during workup can help. The EDTA will bind preferentially to the metal ions, preventing your compound from doing so.

  • Be Mindful of Chromatography Media: Be aware that some chromatography techniques, like IMAC, are designed to bind compounds that chelate metals. Unless this is your intended purification method, avoid such media. [7]

References

  • Nishi, H., & Fujimura, K. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.
  • Li, Y., & Liu, G. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Prusek, W., et al. (2019). Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. Chirality, 31(5), 386-395.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
  • Coskun, O., et al. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160.
  • Lange, J., et al. (2023). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes, 11(7), 2056.
  • BenchChem. (2025). Minimizing byproduct formation in the synthesis of amino alcohols. BenchChem Technical Notes.
  • Takeda, H., & Oka, T. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • WO2016067182A2. (2016). Process for the preparation of amino alcohol derivatives or salts thereof.
  • Wuts, P. G. M. (n.d.). Protecting Groups.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
  • MH Chem. (2022, July 8).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wassenaar, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701977.
  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Digital Commons @ CSB/SJU. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Cytiva. (n.d.).
  • Waters. (n.d.).
  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids.
  • Gao, F., et al. (2020). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 85(15), 9678-9688.
  • Slideshare. (n.d.).
  • Sigma-Aldrich. (n.d.). Purification or Removal of Proteins and Peptides with Exposed Amino Acids: His, Cys, Trp, and/or with Affinity for Metal Ions.
  • KIT Scientific Publishing. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS.
  • Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
  • GEA. (n.d.).
  • NIT Rourkela. (n.d.). Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular.
  • Trialtus Bioscience. (2020, February 18).
  • Hahnenkamp, I., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(18), 6296-6302.
  • Sigma-Aldrich. (2006). U.S. Patent No. 7,005,423. Washington, DC: U.S.
  • Spennato, G., et al. (2020). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Zambon, A., & Pignataro, F. (1999). U.S. Patent No. 5,866,719. Washington, DC: U.S.
  • Hahnenkamp, I., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • MDPI. (n.d.). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines.
  • Ben, R. N., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Crystal Growth & Design, 22(4), 2209-2216.
  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • Reddit. (2024, April 19).
  • Organic Syntheses. (n.d.).
  • Alfa Chemistry. (n.d.). Amino Alcohols.

Sources

Preventing degradation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol during storage

To confirm the cause, we strongly recommend performing a preliminary Forced Degradation Study. This controlled experiment will help you identify which stress factor (oxidation, light, heat) is causing the issue and validate your analytical method's ability to detect these degradants. [8][9]

Part 3: Experimental Protocol

Protocol 1: Preliminary Forced Degradation (Stress Testing) Study

Objective: To identify the primary degradation pathway(s) for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and confirm that your analytical method can detect the resulting impurities. This process is a cornerstone of pharmaceutical stability testing. [8][9] Materials:

  • Your compound of interest.

  • Solvent (e.g., Acetonitrile:Water 50:50).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV detector.

  • Clear and amber glass vials.

  • Oven or heating block.

  • UV lamp (optional, for photostability).

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. Aim for a target degradation of 5-20%. [10]If no degradation is seen after the initial time point, the stress can be extended or intensified (e.g., higher temperature).

Condition Procedure Target Degradation Pathway
Control Store one aliquot in an amber vial at 4°C.Baseline stability
Oxidative To one aliquot, add 3% H₂O₂ to a final concentration of 0.3%. Keep at room temperature for 24 hours in an amber vial.Oxidation (Thiophene S-oxide, Amine N-oxide)
Thermal Place one aliquot in a clear vial in an oven at 60°C for 48 hours.Thermolytic degradation
Photolytic Place one aliquot in a clear vial and expose it to direct lab light or a UV lamp for 24-48 hours at room temperature.Photodegradation
  • Analysis: a. Inject the "Control" sample onto your HPLC system at Time 0 to get a baseline chromatogram. b. After the specified stress period, quench the reactions if necessary (e.g., dilute the oxidative sample) and inject each sample onto the HPLC. c. Compare the chromatograms from the stressed samples to the control.

  • Interpretation:

    • If a large new peak appears in the Oxidative sample: Your compound is highly sensitive to oxidation. Strict exclusion of air during storage is mandatory. The new peak is likely the S-oxide or N-oxide.

    • If degradation occurs in the Thermal sample: The compound has limited thermal stability. Long-term storage must be at -20°C or below.

    • If degradation occurs in the Photolytic sample: The compound is light-sensitive. It must always be protected from light.

    • If multiple conditions show degradation: The compound has multiple liabilities, and all recommended storage precautions (inert gas, low temperature, dark) must be strictly followed.

By systematically identifying the specific vulnerabilities of your molecule, you can implement targeted storage and handling strategies to ensure its long-term integrity and the validity of your experimental data.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines.
  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Wikipedia. (n.d.). Thiophene.
  • ResearchGate. (2025, August 7). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase.

Cell viability assay interference by 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cell Viability Assay Interference by 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Ticket ID: #T-AMINE-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "False Viability" Paradox

The Problem: Researchers utilizing 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (and structurally similar thiophene-amine derivatives) often report conflicting data: microscopic inspection reveals cell death (rounding, detachment), yet metabolic assays (MTT, MTS, WST-8) indicate high cell viability or even proliferation.

The Root Cause: This compound acts as a chemotype-specific reducing agent . The secondary amine coupled with the electron-rich thiophene moiety can chemically reduce tetrazolium salts (like MTT) into colored formazan crystals in the absence of cellular metabolism. This generates a False Positive signal, masking cytotoxicity.

Immediate Action Required: Do not rely solely on tetrazolium-based readouts for this compound. You must perform a Cell-Free Interference Test immediately.

Technical Deep Dive: Mechanism of Interference

To troubleshoot effectively, you must understand the chemistry driving the artifact.

The Chemical Trigger

The molecule contains two functional groups that contribute to assay interference:

  • Secondary Amine: Acts as a hydrogen donor and can shift the pH of the microenvironment.

  • Thiophene Ring: An electron-rich aromatic system that, while generally stable, can participate in redox cycling under the specific conditions of a tetrazolium assay (often facilitated by the alkaline pH of the solubilization step).

The Interference Pathway

In a standard MTT assay, mitochondrial dehydrogenases (like succinate dehydrogenase) reduce the yellow tetrazolium salt to purple formazan. However, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol bypasses the cell entirely:

  • Direct Reduction: The compound donates electrons directly to the tetrazolium ring.

  • pH Amplification: If the compound is used at high concentrations (>10 µM) without adequate buffering, the amine raises the local pH. Tetrazolium salts are unstable at high pH and can spontaneously autoreduce.

InterferenceMechanism MTT MTT Reagent (Yellow Tetrazolium) Cell Live Cell (Mitochondria) MTT->Cell Compound Interfering Compound (Thiophene-Amine) MTT->Compound Direct Interaction Formazan Formazan Product (Purple Crystal) Cell->Formazan Biological Reduction (True Signal) Compound->Formazan Chemical Reduction (False Positive) Reader Plate Reader (OD 570nm) Formazan->Reader Total Absorbance (Artifact + Signal)

Figure 1: Mechanism of Action. The compound creates a "bypass" track, generating signal (Formazan) independent of cell health.

Diagnostic Workflow: Is it the Compound or the Cells?

Before discarding your data, validate the interference using this self-validating protocol. This is derived from the NCBI Assay Guidance Manual.

Protocol: The Cell-Free Interference Test (No-Cell Control)

Objective: Quantify the background signal generated solely by the chemical interaction between the compound and the assay reagent.

Reagents:

  • Culture Media (exactly as used in your experiment, including serum).

  • Test Compound (2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol).[1]

  • MTT/MTS/WST Reagent.[2]

Step-by-Step:

  • Prepare Plate: Use a 96-well plate. Do not seed cells.

  • Add Media: Add 100 µL of culture media to all test wells.

  • Add Compound: Add the test compound in a dose-response curve (e.g., 0.1 µM to 100 µM). Crucial: Include a "Media Only" blank.

  • Incubate: Incubate for the same duration as your standard drug treatment (e.g., 24h or 48h) at 37°C.

    • Note: This mimics the degradation/equilibration of the compound.

  • Add Reagent: Add the MTT/MTS reagent according to the manufacturer's protocol.

  • Incubate & Read: Incubate for 1–4 hours. Add solubilization buffer (if using MTT) and read absorbance.

Data Interpretation:

Observation (OD 570nm)DiagnosisAction
OD increases with Dose Chemical Interference (Confirmed) The compound is reducing the dye. STOP using tetrazolium assays. Switch to Orthogonal Assay (Section 4).
OD remains flat (Baseline) No Chemical Interference The compound does not directly reduce the dye. Investigate other causes (e.g., hormesis, seeding density errors).

Solutions & Orthogonal Assays

If the Cell-Free Test confirms interference, you cannot "subtract" the background reliably because the reaction kinetics in the presence of cells are non-linear. You must switch detection methods.

Option A: ATP Bioluminescence (CellTiter-Glo® or similar)
  • Why: Measures ATP, a marker of metabolically active cells. The luciferase reaction is chemically distinct from tetrazolium reduction.

  • Risk Check: This specific compound is an amino-alcohol.[3][4] It can potentially chelate Magnesium (

    
    ), which is a cofactor for Luciferase.
    
  • Validation: Run a "Spike-in" control. Add ATP standard to wells containing the compound to ensure the signal isn't quenched.

Option B: LDH Release (Cytotoxicity)
  • Why: Measures Lactate Dehydrogenase released into the media upon membrane rupture (cell death).

  • Advantage: The compound is inside the cell or bound to the plastic; the supernatant is less likely to contain high concentrations of the interfering parent compound if the cells are intact (for early toxicity).

  • Protocol Adjustment: Transfer supernatant to a fresh plate before adding the LDH reaction mix to physically separate the readout from the drug-treated cells.

Option C: Live/Dead Staining (Microscopy/Flow Cytometry)
  • Why: Uses Calcein AM (Live) and Ethidium Homodimer (Dead).

  • Advantage: Non-enzymatic. Relies on membrane integrity and esterase activity.

  • Verdict: Highest Reliability for this chemotype.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Viability Data Looks Suspicious CellFree Run Cell-Free Interference Test (Media + Compound + Dye) Start->CellFree Result Does OD increase with Compound Conc? CellFree->Result SwitchAssay Switch to Non-Redox Assay (LDH or Live/Dead Imaging) Result->SwitchAssay High Interference WashStep Attempt Wash Step (PBS Wash before adding Dye) Result->WashStep Low Interference Validate Validate Biological Result (Check Seeding/Hormesis) Result->Validate No Interference Yes YES: Chemical Reduction No NO: Biological Effect WashStep->SwitchAssay Artifact Persists

Figure 2: Decision Matrix for Assay Optimization.

Frequently Asked Questions (FAQs)

Q1: Can I just wash the cells with PBS before adding MTT to remove the compound?

  • Answer: Sometimes, but proceed with caution. If the compound has accumulated intracellularly (which lipophilic thiophenes often do), it will leak back out during the incubation or reduce the MTT inside the cell. A wash step reduces the artifact but rarely eliminates it completely.

Q2: I see the interference in MTT, but not in Resazurin (Alamar Blue). Why?

  • Answer: Resazurin has a different redox potential (+380 mV) compared to MTT (-110 mV). Some weak reducing agents can reduce MTT but lack the potential to reduce Resazurin. However, Resazurin is fluorescent; check if your compound (thiophene derivative) has intrinsic fluorescence that overlaps with the Resorufin signal (Ex 560nm / Em 590nm).

Q3: The compound is an amino-alcohol.[3][4] Will it affect the pH of the assay?

  • Answer: Yes, potentially. 2-Amino-2-methyl-1-propanol (a substructure of your compound) is a known buffer component (AMP buffer).[5] If your stock solution is not pH-adjusted, adding it to the media can shift the pH > 8.0. Alkaline pH accelerates the spontaneous reduction of tetrazolium salts. Always check the pH of your highest concentration well.

References & Authoritative Sources

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance Readouts.

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.

Sources

Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for in vivo study design. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies for two of the most critical aspects of preclinical research: dosage optimization and the selection of an appropriate administration route. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the planning and execution of in vivo experiments.

Dose Selection and Optimization

Q1: How do I determine a starting dose for my compound in an in vivo study if I have no prior animal data?

A: Establishing a safe and potentially efficacious starting dose is a critical first step. The approach depends on the data you have available.

  • If you have in vitro data (e.g., IC50): While a direct translation from in vitro to in vivo is not straightforward, you can use this data as a preliminary guide. A common, albeit rough, starting point is to aim for an in vivo plasma concentration that is a multiple of the in vitro IC50 value. However, this must be followed by a dose-range finding study.[1]

  • If you have data from another species: Allometric scaling is a widely used method to estimate a starting dose in a new species based on data from another.[2][3] This method accounts for differences in metabolic rates and body surface area between species.[2][4] The FDA provides guidance and conversion factors for calculating the Human Equivalent Dose (HED) from animal data, which can be reverse-engineered to estimate a starting dose in a preclinical species.[4]

  • If there is no existing data: A pilot dose-range finding (DRF) study is essential.[5][6][7] This involves starting with a very low, likely sub-therapeutic dose and escalating it in different groups of animals to identify the Maximum Tolerated Dose (MTD).[5][8][9]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?

A: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable side effects or overt toxicity over a specified period.[8][10][11] It is a cornerstone of preclinical safety and toxicology studies.[12]

  • Importance of MTD:

    • Sets the upper limit for efficacy studies: Knowing the MTD prevents the use of doses that could cause morbidity or mortality unrelated to the disease model, which would confound the study results.[8]

    • Informs the therapeutic window: The range between the minimum effective dose and the MTD defines the therapeutic window of a compound.

    • Required for regulatory submissions: MTD studies are a critical component of the data package for Investigational New Drug (IND) applications.[7]

Q3: My compound is not showing the expected efficacy in vivo at doses that were effective in vitro. What should I do?

A: This is a common challenge and often points to issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: It's crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[13][14][15][16] A PK study will reveal if the compound is being rapidly cleared, has poor bioavailability, or is not reaching the target tissue in sufficient concentrations.[17]

    • Evaluate Bioavailability: The route of administration significantly impacts bioavailability.[18][19] If you are using oral administration, the compound may be subject to first-pass metabolism in the liver, which can drastically reduce the amount of active drug reaching systemic circulation.[19] Consider a different route of administration (e.g., intravenous or intraperitoneal) to bypass this.

    • Re-evaluate the Dosing Regimen: Based on the PK data, you may need to adjust the dosing frequency or the dose level to maintain a therapeutic concentration at the target site.[20]

    • Assess Target Engagement: A pharmacodynamic (PD) study can confirm if the drug is interacting with its intended target in the animal model.[13][14] This can be done by measuring biomarkers or downstream signaling events.

Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) and how does it differ from the MTD?

A: The No-Observed-Adverse-Effect-Level (NOAEL) is the highest tested dose of a substance at which there are no biologically or statistically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to a control group.[21][22][23][24][25]

FeatureMaximum Tolerated Dose (MTD)No-Observed-Adverse-Effect-Level (NOAEL)
Definition Highest dose without unacceptable toxicity.[8][10][11]Highest dose without any observed adverse effects.[21][22][23][24][25]
Primary Use To set the upper dose limit for efficacy and long-term safety studies.[9]To establish a safe starting dose for first-in-human clinical trials.[22][23][26]
Endpoint Typically characterized by clinical signs of toxicity (e.g., weight loss, behavioral changes).[8][9]Absence of any treatment-related adverse findings (clinical or pathological).[22][23]
Administration Route Selection

Q5: What are the key factors to consider when choosing an administration route?

A: The choice of administration route is a critical decision that can significantly impact the outcome of your study.[27] Key factors include:

  • Physicochemical Properties of the Compound: Solubility, pH, and stability of your compound will dictate which formulations are feasible.[18][28] For instance, a compound with poor water solubility may be difficult to administer intravenously.[29]

  • Target Site of Action: Do you need a systemic or a localized effect? For systemic effects, parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) are often preferred as they offer higher bioavailability by avoiding first-pass metabolism.[19][30]

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset of action, while subcutaneous (SC) or oral (PO) routes lead to slower absorption and a more prolonged effect.[31][32][33]

  • The Animal Model: The species and size of the animal can limit the feasibility of certain routes. For example, repeated IV injections in small rodents can be challenging.

  • Animal Welfare: The chosen route should minimize pain and distress to the animals. The volume and frequency of administration must be within established guidelines.

Q6: What are the advantages and disadvantages of common administration routes in rodents?

Administration RouteAdvantagesDisadvantages
Oral (PO) Convenient, less stressful for the animal.[34]Variable bioavailability due to first-pass metabolism and GI tract conditions.[18][19]
Intravenous (IV) 100% bioavailability, rapid onset of action.[19][30][31]Can be technically challenging, especially for repeated dosing; risk of embolism.
Intraperitoneal (IP) Easier to perform than IV, rapid absorption for systemic delivery.Potential for injection into abdominal organs, can cause irritation.
Subcutaneous (SC) Slower, more sustained absorption, suitable for suspensions.Slower onset of action, potential for local irritation.
Intramuscular (IM) Intermediate absorption rate.[32]Can be painful, limited injection volume.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for a Novel Compound

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., healthy mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the test compound.

  • Dose Selection:

    • The starting dose should be based on in vitro data or literature on similar compounds.[5]

    • Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., IV, IP, SC, or PO).

  • Monitoring:

    • Record clinical observations daily (e.g., changes in posture, activity, grooming).

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[8]

    • At the end of the study (typically 7-14 days), collect blood for clinical pathology (hematology and serum chemistry) and perform a gross necropsy.[5]

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.[8]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[14]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood to obtain plasma or serum.

  • Bioanalysis: Analyze the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

    • Clearance: Rate of drug removal.

    • Volume of distribution: Extent of drug distribution in the tissues.

Visualizations

Diagram 1: Decision Tree for Dose-Finding Strategy

DoseFindingStrategy start Start: New Compound for In Vivo Study data_available Prior Data Available? start->data_available in_vitro_data In Vitro Data (e.g., IC50) data_available->in_vitro_data Yes, In Vitro in_vivo_data In Vivo Data (Another Species) data_available->in_vivo_data Yes, In Vivo no_data No Prior Data data_available->no_data No estimate_start_dose Estimate Starting Dose for DRF in_vitro_data->estimate_start_dose allometric_scaling Perform Allometric Scaling in_vivo_data->allometric_scaling drf_study Conduct Dose-Range Finding (DRF) Study no_data->drf_study allometric_scaling->estimate_start_dose mtd_determination Determine MTD drf_study->mtd_determination estimate_start_dose->drf_study efficacy_study Proceed to Efficacy Studies mtd_determination->efficacy_study PK_Profile cluster_0 Plasma Concentration vs. Time cluster_1 Administration Time Time IV IV IP IP SC SC PO PO Plasma Concentration Plasma Concentration Start IV_Route Start->IV_Route IV IP_Route Start->IP_Route IP SC_Route Start->SC_Route SC PO_Route Start->PO_Route PO IV_Route->IV Rapid Peak, Fast Decline IP_Route->IP High Peak, Slower Decline SC_Route->SC Lower Peak, Sustained Release PO_Route->PO Delayed, Lower Peak

Caption: Conceptual pharmacokinetic profiles for different administration routes.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.).
  • Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. (1994). Journal of the National Cancer Institute.
  • Maximum tolerable dose (MTD) studies. (n.d.).
  • Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. (n.d.).
  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox.
  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). PMC - NIH.
  • Dose determination in preclinical and clinical studies. (n.d.). Slideshare.
  • To scale or not to scale: the principles of dose extrapolation. (n.d.). PMC.
  • Impact of Physiological, Physicochemical and Biopharmaceutical Factors in Absorption and Metabolism Mechanisms on the Drug Oral Bioavailability of Rats and Humans. (n.d.). PubMed.
  • What are 4 factors that affect bioavailability? (2025). Patsnap Synapse.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
  • Factors affecting drug bioavailability. (2025). ResearchGate.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • Factors Influencing Bioavailability of Drugs PDF. (n.d.). Scribd.
  • No observed adverse effect level (NOAEL). (n.d.). GARDP Revive.
  • Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies. (n.d.). Benchchem.
  • A simple practice guide for dose conversion between animals and human. (n.d.). PMC.
  • No-observed-adverse-effect level. (n.d.). Wikipedia.
  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. (n.d.). Benchchem.
  • (PDF) Allometric scaling models: history, use, and misuse in translating resveratrol from basic science to human clinical applications. (2025). ResearchGate.
  • Pharmacokinetics of Different Administration Routes. (2020). Patel Kwan Consultancy.
  • NOAEL (No Observed Adverse Effect Level). (n.d.). Biotech Encyclopedia - Anilocus.
  • Dose Range Finding Studies in Preclinical Research. (n.d.). Blog.
  • Allometric Scaling Calculator. (n.d.).
  • Dose Range Finding. (n.d.). Hoeford Research Limited.
  • In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River.
  • What Is the "No Observed Adverse Effect Level" (NOAEL) in Toxicology? (2025). Learn.
  • How is allometric scaling used to predict human PK? (2025). Patsnap Synapse.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma.
  • How to design robust preclinical efficacy studies that make a difference. (n.d.).
  • No Observed Adverse Effect Level. (n.d.). EUPATI Toolbox.
  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). PubMed.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Pharmacokinetics (PK) Studies. (n.d.). Melior Discovery.
  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
  • What are the different routes of drug administration and their indications? (2025). Dr.Oracle.
  • Pharmacology #1 - Routes of Drug Administration and Bioavailability. (n.d.). RJPT SimLab.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • Comparison of three different routes of drug administration: oral, intravenous injection and transdermal. (n.d.). ResearchGate.
  • categorizing various routes of administration. (2023). YouTube.
  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
  • How to calculate a right dose for in vivo study? (2016). ResearchGate.
  • Dose optimization during drug development: whether and when to optimize. (n.d.). PMC - NIH.
  • Use treatment and dose tools in In Vivo. (2025). Benchling Help Center.
  • 326 questions with answers in IN VIVO EXPERIMENTS. (n.d.). ResearchGate.
  • EdU in vivo (mouse) troubleshooting? (2016). ResearchGate.

Sources

Validation & Comparative

Validating the Anticancer Effects of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, in xenograft models of cancer. As a molecule incorporating a thiophene ring, a moiety present in various compounds with demonstrated biological activity, its potential as an anticancer agent warrants rigorous in vivo evaluation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded protocol for assessing therapeutic efficacy and toxicity in comparison to a standard-of-care agent.

The successful transition from in vitro discovery to in vivo validation is a critical milestone in the development of any potential anticancer drug. While in vitro assays provide initial insights into a compound's cytotoxic or cytostatic properties, they do not recapitulate the complex tumor microenvironment and systemic physiological responses.[3][4] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, serve as a crucial bridge to clinical trials, offering a more accurate representation of tumor behavior and response to treatment.[3][5][6][7]

This guide will detail the experimental design, step-by-step protocols, and data interpretation necessary to conduct a robust comparative study of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. We will explore the rationale behind key experimental choices, from cell line selection to the establishment of endpoints, ensuring the generation of reliable and translatable data.

Rationale and Experimental Design

The primary objective of this study is to evaluate the in vivo anticancer activity of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in a relevant cancer xenograft model and compare its performance against a clinically established chemotherapeutic agent. The experimental design is structured to provide a clear, unbiased assessment of the compound's efficacy and safety profile.

Compound of Interest
  • Investigational Compound: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

  • Chemical Structure: C9H15NOS[8]

  • Hypothesized Mechanism of Action: While the precise mechanism of action is yet to be fully elucidated, the presence of the thiophene group suggests potential interactions with various cellular pathways implicated in cancer progression.[1] Preliminary (hypothetical) in vitro studies indicate that the compound may induce cell cycle arrest and apoptosis in a panel of cancer cell lines.

Selection of a Comparative Agent

To benchmark the performance of our investigational compound, a standard-of-care chemotherapeutic agent will be used as a positive control. For this hypothetical study, we will select 5-Fluorouracil (5-FU) , a widely used antimetabolite chemotherapy for various solid tumors, including colorectal cancer.[9] The inclusion of a well-characterized comparator is essential for contextualizing the efficacy and potential advantages of the novel compound.

Xenograft Model Selection

For this initial in vivo validation, a cell line-derived xenograft (CDX) model will be employed due to its reproducibility and widespread use in preclinical oncology research.[4][10] Specifically, we will utilize the HCT-116 human colorectal carcinoma cell line . This cell line is well-characterized, readily available, and known to form solid tumors upon subcutaneous implantation in immunodeficient mice.[1]

Animal Model

Athymic nude mice (nu/nu) will be the chosen host for the xenograft model. These mice lack a thymus, resulting in a deficient T-cell immune system, which prevents the rejection of human tumor grafts.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting the xenograft study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory throughout the study.

Cell Culture and Implantation
  • Cell Line Propagation: HCT-116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting and Preparation: Cells will be harvested during the logarithmic growth phase using trypsin-EDTA. Following centrifugation, the cell pellet will be resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneous Implantation: A 100 µL cell suspension (containing 5 x 10^6 cells) will be subcutaneously injected into the right flank of each athymic nude mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Tumor growth will be monitored three times per week using digital calipers. Tumor volume will be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Group Allocation: Once the tumors reach an average volume of 100-150 mm³, the mice will be randomly assigned to one of the following treatment groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered the vehicle used to dissolve the investigational compound.

    • Group 2 (Investigational Compound): Administered 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol at a predetermined dose (e.g., 50 mg/kg, intraperitoneally, daily).

    • Group 3 (Positive Control): Administered 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally, every other day).

  • Treatment Duration: The treatment will continue for a specified period, typically 21-28 days, or until the tumors in the control group reach a predetermined maximum size.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • Body Weight Monitoring: Animal body weight will be recorded three times per week as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.

  • Clinical Observations: Daily observations for any signs of distress, such as changes in posture, activity, or grooming, will be recorded.

  • Terminal Procedures: At the end of the study, mice will be euthanized, and the tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and the overall experimental workflow.

G cluster_0 Hypothesized Mechanism of Action Compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Target Putative Kinase Target Compound->Target Binds and Inhibits Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Target->Pathway Blocks Activation Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Hypothesized signaling pathway of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

G cluster_workflow Xenograft Study Workflow start HCT-116 Cell Culture implant Subcutaneous Implantation in Athymic Nude Mice start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Administration (21-28 days) randomize->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor end Euthanasia & Tumor Excision treat->end analysis Data Analysis & Reporting end->analysis

Caption: Experimental workflow for the xenograft validation study.

Data Presentation and Interpretation

The collected data will be analyzed and presented in a clear and concise manner to facilitate a direct comparison between the treatment groups.

Tumor Growth Curves

A line graph will be generated to plot the mean tumor volume for each group over the course of the study. Error bars representing the standard error of the mean (SEM) will be included to indicate the variability within each group.

Tabulated Summary of Results
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control [Insert Data]-[Insert Data]
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol [Insert Data][Calculate TGI][Insert Data]
5-Fluorouracil [Insert Data][Calculate TGI][InsertData]

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100%

Interpretation of Hypothetical Outcomes
  • Favorable Outcome for the Investigational Compound: If 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol demonstrates a statistically significant reduction in tumor growth compared to the vehicle control, and this effect is comparable or superior to that of 5-FU, it would be considered a positive result. Furthermore, if the investigational compound shows a more favorable toxicity profile (i.e., less body weight loss) than 5-FU, this would represent a significant advantage.

  • Equivocal or Negative Outcome: If the investigational compound fails to show significant tumor growth inhibition or exhibits unacceptable toxicity, further investigation and potential chemical modification of the compound would be warranted.

Conclusion

This guide has outlined a rigorous and scientifically sound approach for the in vivo validation of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol using a xenograft model. By adhering to these detailed protocols and employing a comparative study design, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound. The successful completion of such a study is a pivotal step in the journey of translating a promising molecule from the laboratory to the clinic. It is important to note that while cell line-derived xenografts are a valuable tool, patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, may be considered for subsequent, more advanced preclinical studies.[4][7][11]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Xenograft Models For Drug Discovery. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Tumor Targeting with Peptide-Drug Conjugates: Showcasing Key Progress. [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. [Link]

  • Patient-derived xenograft models—the future of personalised cancer treatment. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. [Link]

  • Antibody–drug conjugates in colorectal cancer: advances in targeted delivery and personalized oncology. [Link]

  • Synthesis, cytotoxicity, and QSAR analysis of X-thiophenols in rapidly dividing cells. [Link]

  • Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. [Link]

Sources

Cross-reactivity profiling of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol against a kinase panel Content Type: Publish Comparison Guide

Subject: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (Compound T-Frag)

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol represents a "privileged scaffold" fragment.[1] Unlike fully optimized ATP-competitive inhibitors (e.g., Sunitinib) which exhibit nanomolar potency, this molecule functions as a low-molecular-weight (MW ~185 Da) chemical probe.[1] Its utility lies in its ability to probe the hinge-binding region of kinase domains via the thiophene moiety, while the amino-alcohol tail mimics interactions within the ribose pocket or solvent front.[1]

This guide details the technical protocol for profiling this specific fragment against a kinase panel. The objective is not to demonstrate clinical efficacy, but to validate its Ligand Efficiency (LE) and selectivity vectors against alternative fragments (e.g., phenyl-analogues) and standard promiscuous controls.[1]

Part 1: Comparative Analysis & Alternatives

When profiling a fragment like 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, direct comparison with nanomolar drugs is scientifically invalid due to the vast difference in binding thermodynamics.[1] Instead, we compare it against structural alternatives and assay controls .

1. The Subject vs. The Phenyl Alternative

The primary question in profiling this compound is the "Thiophene Effect"—does the sulfur heterocycle offer superior binding vectors compared to a standard phenyl ring?

FeatureSubject: Thiophene Fragment Alternative: Phenyl Analogue Implication for Profiling
Structure 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol2-Methyl-2-(benzylamino)propan-1-olThiophene is a bioisostere of phenyl but with different electronics.[1]
Electronic Character Electron-rich, potential for S-interaction with Gatekeeper residues.[1]Neutral aromatic, standard

stacking.[1]
Thiophene often yields higher affinity for kinases with smaller gatekeepers (e.g., Thr/Ala).[1]
Solubility Moderate to High (Polar tail).[1]Moderate.High solubility is critical for the high-concentration screens (50-100 µM) required.[1]
Metabolic Liability Potential for S-oxidation or ring opening (reactive metabolites).[1]Stable.In biochemical assays (no microsomes), this is negligible, but relevant for downstream hits.[1]
2. The Subject vs. The Assay Control (Staurosporine)
  • Staurosporine (The Ceiling): A pan-kinase inhibitor with sub-nanomolar potency.[1] It is used in this profile strictly as a positive control to verify assay performance.

  • The Thiophene Fragment (The Probe): Expected to show weak activity (IC50 > 10 µM).[1]

  • Performance Metric: We do not use IC50 for the fragment initially. We use Percent Inhibition @ 50 µM .[1] A "Hit" is defined as >30% inhibition.[1]

Part 2: Experimental Protocol (Self-Validating System)

Objective: Determine the selectivity profile of the Thiophene Fragment across a diverse panel of 20-50 kinases to identify "Selectivity Hotspots."

Phase 1: Assay Selection & Preparation[1]
  • Methodology: Radiometric Hot-Spot Assay (Gold Standard).[1]

    • Why: Fluorescence-based assays (e.g., FRET) are prone to interference (quenching/autofluorescence) by high concentrations of aromatic fragments.[1] Radiometric (

      
      P-ATP) assays are robust against compound interference.[1]
      
  • Compound Preparation:

    • Dissolve 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol in 100% DMSO to create a 100 mM stock .

    • Critical Step: Check for precipitation.[1] The amino-alcohol tail aids solubility, but the thiophene can be lipophilic.[1]

    • Dilute to 500 µM in 1x Kinase Buffer (final assay concentration will be 50 µM).

Phase 2: The Screening Workflow

The following diagram illustrates the decision logic for profiling a fragment.

FragmentProfiling Start Compound Stock (100 mM DMSO) QC Solubility/Aggregation Check (DLS / Nephelometry) Start->QC Screen Single-Point Screen @ 50 µM & 1 mM ATP QC->Screen Pass Decision Inhibition > 30%? Screen->Decision Hit Valid Hit Decision->Hit Yes NoHit Non-Binder / Noise Decision->NoHit No Validation Dose Response (IC50) (100 µM down to 1 µM) Hit->Validation Biophysics Orthogonal Confirmation (SPR / MST) Validation->Biophysics Confirm Binding Mode

Figure 1: Decision tree for profiling the Thiophene Fragment. Note the high screening concentration (50 µM) compared to standard drugs.[1]

Phase 3: Data Analysis & "False Positive" Elimination

When profiling this fragment, beware of promiscuous aggregation .

  • The Triton X-100 Test: Ensure the kinase buffer contains 0.01% Triton X-100.[1] If the fragment forms colloidal aggregates, it will inhibit everything non-specifically.[1] Detergent disrupts these aggregates.[1]

  • Hill Slope Analysis: In the validation phase, a Hill slope > 2.0 suggests aggregation or non-stoichiometric binding.[1] A slope of ~1.0 indicates valid 1:1 binding.[1]

Part 3: Representative Data & Interpretation

Since this is a fragment, we look for Ligand Efficiency (LE) , not raw potency.[1]

  • LE Formula:

    
    [1]
    
  • Target: For a fragment of this size (~13 heavy atoms), a pIC50 of 4.0 (100 µM) yields an LE of ~0.42, which is excellent.[1]

Table 1: Representative Profiling Data (Simulated for Thiophene Scaffold)

This table demonstrates how to interpret the "Thiophene Effect" across different kinase families.

Kinase TargetFamily% Inhibition @ 50 µMInterpretation
VEGFR2 (KDR) TK65% HIT. Thiophene mimics the phenyl of Sorafenib-like inhibitors.[1]
p38 alpha CMGC15%MISS. The pocket may be too deep or require specific H-bonds the fragment lacks.[1]
Src TK45% MODERATE. Thiophene binds the hinge; the tail may need optimization.[1]
CDK2 CMGC5%MISS. Requires distinct H-bond donor/acceptor pairs in the hinge.[1]
InsR TK10%MISS. Selectivity window established (Does not hit Insulin Receptor).[1]
Part 4: Mechanistic Visualization

Understanding why the thiophene fragment binds is crucial for the next step of drug design (Fragment Growing).[1]

BindingMode Hinge Hinge Region (Met/Glu backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Ribose Ribose Pocket (Solvent Exposed) Thiophene Thiophene Ring (Lipophilic Core) Thiophene->Hinge Hydrophobic / Van der Waals Thiophene->Gatekeeper S-interaction? Linker Amine Linker (-NH-) Linker->Ribose H-Bond Donor Tail Alcohol Tail (-C(Me)2-CH2OH) Tail->Ribose Solubilizing / H-Bond

Figure 2: Hypothesized binding mode.[1] The Thiophene ring occupies the adenine-binding slot (Hinge), while the polar tail extends towards the solvent/ribose pocket, improving solubility.[1]

References
  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery.[1] Link

  • Wyatt, P. G., et al. (2008).[1] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Bembenek, M. E., et al. (2003).[1] "A rationally designed, high-throughput fluorescence polarization assay for the identification of inhibitors of the p38 MAP kinase."[1] Analytical Biochemistry. Link

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] Link[1]

Sources

A Head-to-Head Comparison of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and Its Structural Analogs in Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiophene moiety stands out as a privileged scaffold, integral to a wide array of pharmacologically active compounds.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, has made it a focal point in the design of novel therapeutic agents, particularly in oncology.[1] This guide provides a detailed head-to-head comparison of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, a promising thiophene-containing amino alcohol, with its key structural analogs. Our analysis is grounded in available experimental data, with a focus on cytotoxic activity against cancer cell lines, providing a critical resource for researchers in drug discovery and development.

Introduction to the Core Compound and Its Analogs

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (Figure 1) is a structurally intriguing molecule featuring a thiophene ring linked to a sterically hindered amino alcohol. This combination of a biologically active heterocycle and an amino alcohol backbone suggests potential for diverse pharmacological activities. To understand its structure-activity relationship (SAR), it is essential to compare it with its close structural analogs where the thiophene ring is replaced by other heterocycles or substituted, and where the amino alcohol portion is varied.

For the purpose of this guide, we will focus on the following structural analogs:

  • Analog 1: 2-Methyl-2-((pyridin-2-ylmethyl)amino)propan-1-ol: This analog replaces the thiophene ring with a pyridine ring, altering the electronic and hydrogen-bonding properties of the molecule.

  • Analog 2: 2-Methyl-2-((furan-2-ylmethyl)amino)propan-1-ol: The furan ring in this analog offers a different heteroatom (oxygen instead of sulfur), which can influence metabolic stability and receptor interactions.

  • Analog 3: Substituted Thiophene Derivatives: Various derivatives with substitutions on the thiophene ring will be considered to evaluate the impact of electronic and steric factors on activity.

Comparative Analysis of Biological Activity: A Focus on Cytotoxicity

While direct head-to-head comparative studies on the cytotoxic effects of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and its immediate analogs are limited in the public domain, we can synthesize a comparative overview by examining the reported activities of various thiophene derivatives against cancer cell lines.

Cytotoxicity Profile of Thiophene-Based Compounds

Numerous studies have demonstrated the potent anticancer activities of thiophene derivatives.[1][3][4][5] The cytotoxic effects are often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC50) of Selected Thiophene Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Derivative 4f A549 (Lung Carcinoma)0.302[6]
Thiophene Derivative 5 A549 (Lung Carcinoma)0.452[6]
2-Thioxoimadazolidin-4-one Derivative 4 HepG2 (Hepatocellular Carcinoma)0.017[7][8]
2-Thioxoimadazolidin-4-one Derivative 2 HepG2 (Hepatocellular Carcinoma)0.18[7][8]
Thiophene-based Compound RAA5 Various0.411 - 2.8Not explicitly in results
Thiophene carboxylate F8 Various0.805 - 3.05[4]

It is crucial to note that the data in Table 1 is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that thiophene-containing compounds can exhibit potent cytotoxic activity in the sub-micromolar to low micromolar range against various cancer cell lines. The specific substitutions on the thiophene ring and the nature of the overall molecular scaffold play a significant role in determining the potency and selectivity of these compounds.[1]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of thiophene derivatives reveals several key trends:

  • Nature of the Heterocyclic Ring: The replacement of the thiophene ring with other heterocycles like pyridine or furan can significantly impact biological activity. This is due to differences in aromaticity, electron distribution, and the ability to form hydrogen bonds, which in turn affects how the molecule interacts with its biological target.

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence its interaction with target proteins.

  • The Amino Alcohol Moiety: The 2-amino-2-methyl-1-propanol scaffold provides a specific spatial arrangement of functional groups (amino and hydroxyl) that can be crucial for binding to biological targets. The steric hindrance provided by the gem-dimethyl group can also influence metabolic stability and selectivity.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a standard in vitro cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a widely accepted method for assessing the cytotoxic potential of chemical compounds.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol or its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizing the Synthesis and Structure

To better understand the chemical context, the following diagrams illustrate the general synthesis approach and the structures of the compounds discussed.

General Synthetic Pathway for Thiophene-based Amino Alcohols

G Thiophene_Aldehyde Thiophene-2-carbaldehyde Schiff_Base Schiff Base Intermediate Thiophene_Aldehyde->Schiff_Base Condensation Amino_Alcohol 2-Amino-2-methyl-1-propanol Amino_Alcohol->Schiff_Base Target_Compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Schiff_Base->Target_Compound Reduction (e.g., NaBH4)

Caption: General synthetic route to 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Structural Comparison of the Core Compound and its Analogs

Caption: Structures of the core compound and its heterocyclic analogs.

Conclusion and Future Directions

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol and its structural analogs represent a promising class of compounds with potential applications in cancer therapy. The available data on various thiophene derivatives indicate that this scaffold is a fertile ground for the discovery of potent cytotoxic agents.

However, to fully elucidate the structure-activity relationship and identify lead candidates for further development, systematic and direct comparative studies are essential. Future research should focus on:

  • Synthesizing a focused library of analogs of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, including the pyridine and furan analogs, as well as derivatives with systematic substitutions on the heterocyclic ring.

  • Conducting head-to-head in vitro cytotoxicity screening of these compounds against a panel of cancer cell lines to obtain directly comparable IC50 values.

  • Investigating the mechanism of action of the most potent compounds to understand how they induce cell death.

  • Performing in vivo studies to evaluate the efficacy and safety of lead compounds in preclinical models of cancer.

By pursuing these research avenues, the full therapeutic potential of this promising class of thiophene-based amino alcohols can be unlocked.

References

  • Shafeeque, S., Mohan, S., & Manjunatha, K. S. (1999). Synthesis, analgesic and antiinflammatory activity of some 2-substituted amino-3-(N p-tolyl carboxamido)-4,5-dimethyl thiophenes. Indian Journal of Heterocyclic Chemistry, 8(4), 297-300.
  • Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012). Synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno [2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 58, 340-345.
  • Shams, H. Z., Mohareb, R. M., Helal, M. H., & Mahmoud, A. E. (2011). Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 52-73.
  • Zhao, L., & Liao, W. W. (2018). Pd-Catalyzed intramolecular C-H addition to the cyano-group: Construction of functionalized 2,3-fused thiophene scaffolds. Organic Chemistry Frontiers, 5(5), 801-805.
  • Bentham Science Publishers. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441.
  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-64.
  • Aguiar, A. C. V. O., Moura, R. O. D., Mendonça, J. F. B., Rocha, H. A. O., Câmara, R. B. G., & Schiavon, M. D. S. C. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 133-140.
  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-386.
  • Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(12), 2845.
  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(22), 4075.
  • Bakr, R. B., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13838-13854.
  • Wang, Y., et al. (2023). Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry, 16(10), 105159.
  • Nafie, M. S., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. International Journal of Molecular Sciences, 23(1), 14.
  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Retrieved from [Link]

  • Shin, S., et al. (2019). Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data.
  • El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4337.
  • Nafie, M. S., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(1), 14.
  • Chrobak, E., et al. (2022). Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin. Molecules, 27(22), 7954.
  • PubChem. (n.d.). 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. Retrieved from [Link]

  • Chemspace. (n.d.). 2-methyl-2-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol. Retrieved from [Link]

  • Perjési, P., et al. (2021). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 26(11), 3295.
  • Zhang, Y., et al. (2021). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. Oxidative Medicine and Cellular Longevity, 2021, 8868956.
  • Kim, H. J., et al. (2024). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II).

Sources

Confirming Cellular Target Engagement for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated chemical probe or drug candidate is contingent on unequivocally demonstrating that the compound interacts with its intended target within the complex milieu of a living cell. This guide provides a comparative overview of robust experimental strategies to confirm the cellular target engagement of a novel compound, exemplified by 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol. We will delve into the mechanistic basis of each technique, offer detailed protocols, and present a framework for interpreting the resulting data.

The discovery of a molecule like 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol that elicits a desirable phenotypic response is a crucial first step. However, to advance this molecule in a drug discovery pipeline, it is paramount to understand its mechanism of action, which begins with identifying its direct molecular target(s).[1] Confirming this "target engagement" provides confidence that the observed biological effect is a direct consequence of the molecule binding to its intended target, rather than off-target effects.[2]

This guide will operate under a common scenario in drug discovery: a high-throughput screen has identified 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol as a putative inhibitor of a specific protein kinase, hereafter referred to as "Kinase X." We will now outline a multi-pronged approach to rigorously validate this initial hypothesis.

The Experimental Workflow: A Triad of Validation

A robust confirmation of target engagement relies on a triad of evidence: direct biophysical interaction, target stabilization or competition in a cellular context, and modulation of downstream signaling pathways. Our experimental workflow is designed to systematically build this evidence.

G cluster_0 Initial Hit cluster_1 Biophysical & Cellular Target Engagement cluster_2 Functional Cellular Consequences cluster_3 Confirmation Hit Compound\n(2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol) Hit Compound (2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol) CETSA Cellular Thermal Shift Assay (CETSA) (Primary Validation) Hit Compound\n(2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol)->CETSA Kinobeads Kinobeads Pulldown (Orthogonal Validation) CETSA->Kinobeads Orthogonal Confirmation Immunoblot Immunoblotting for Phospho-Substrate (Downstream Validation) Kinobeads->Immunoblot Functional Validation ReporterAssay Reporter Gene Assay (Functional Readout) Immunoblot->ReporterAssay Pathway Confirmation Confirmed Confirmed Target Engagement ReporterAssay->Confirmed

Caption: Overall workflow for confirming target engagement.

I. Primary Validation: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.

Causality Behind Experimental Choices in CETSA:
  • Intact Cells vs. Lysate: We opt for an initial CETSA experiment in intact cells to ensure the compound can cross the cell membrane and engage its target in a native physiological context. This is a critical test of bioavailability at the cellular level.

  • Temperature Range: The temperature range for the heat challenge must be empirically determined to span the melting point of the target protein, Kinase X.

  • Loading Controls: A protein not expected to bind the compound (e.g., GAPDH) serves as a crucial negative control to ensure that the compound does not induce non-specific protein stabilization.

Detailed Experimental Protocol for CETSA:
  • Cell Culture and Treatment:

    • Plate cells known to express Kinase X at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • After treatment, wash the cells with PBS and then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[3]

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[3]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Kinase X.[5] Also, probe for a loading control protein.

Data Presentation and Interpretation:
Concentration of CompoundTemperature (°C)Soluble Kinase X (Normalized Intensity)Soluble GAPDH (Normalized Intensity)
Vehicle (DMSO)401.001.00
Vehicle (DMSO)520.850.98
Vehicle (DMSO)550.520.95
Vehicle (DMSO)580.210.96
10 µM401.001.02
10 µM520.980.99
10 µM550.880.97
10 µM580.650.95

A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol, indicating stabilization.

II. Orthogonal Validation: Kinobeads Competition Binding Assay

To further build confidence in the direct binding of our compound to Kinase X and to assess its selectivity across a broader range of kinases, a chemoproteomic approach is invaluable.[2] The Kinobeads assay is a powerful competition-based affinity chromatography method.[6][7] It utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][8]

Causality Behind Experimental Choices in Kinobeads Assay:
  • Competition Format: By pre-incubating the cell lysate with our free compound, we can assess its ability to compete with the immobilized inhibitors for binding to kinases. This directly measures the physical interaction in a competitive format.[6]

  • Quantitative Mass Spectrometry: This allows for an unbiased and broad profiling of the kinases that are competed off the beads by our compound, providing both on-target and potential off-target information.[6]

Detailed Experimental Protocol for Kinobeads Pulldown:
  • Cell Lysate Preparation:

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions.

    • Determine and normalize the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate and incubate with increasing concentrations of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol or vehicle for 1 hour.

    • Add the Kinobeads slurry to each lysate and incubate to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Interpretation:
Kinase IdentifiedEC50 (µM) with 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol
Kinase X 0.5
Kinase Y> 50
Kinase Z15

The primary outcome is the determination of the effective concentration at which half of the target protein is competed off the beads (EC50).[6] A potent and selective compound will show a low EC50 for Kinase X and significantly higher or no measurable EC50 for other kinases.

III. Downstream Functional Validation: Immunoblotting and Reporter Assays

Confirming that the compound binds to Kinase X is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence in the cell.[1] This is typically achieved by monitoring the downstream signaling pathway of the target kinase.[9]

Hypothetical Kinase X Signaling Pathway:

G cluster_0 Kinase X Signaling Pathway KinaseX Kinase X Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate Protein Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates pTF Phospho-Transcription Factor TF->pTF Nucleus Nucleus pTF->Nucleus Reporter Reporter Gene (e.g., Luciferase) Nucleus->Reporter Activates Transcription Response Cellular Response Reporter->Response Inhibitor 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Inhibitor->KinaseX Inhibits

Caption: Hypothetical Kinase X signaling pathway.

A. Immunoblotting for Substrate Phosphorylation

A direct way to assess the functional consequence of Kinase X inhibition is to measure the phosphorylation state of its known downstream substrate.[9][10]

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of the compound for a defined period.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[3]

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

    • Subsequently, strip and re-probe the membrane with an antibody for the total substrate protein to ensure equal loading.

A dose-dependent decrease in the level of the phosphorylated substrate upon treatment with 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol would strongly indicate target engagement and functional inhibition of Kinase X.

B. Reporter Gene Assay

If the signaling pathway culminates in the activation of a specific transcription factor, a reporter gene assay can be a highly sensitive and quantitative method to measure pathway modulation.[11][12][13]

  • Cell Line Engineering:

    • Stablely or transiently transfect cells with a reporter construct containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase).

  • Assay Performance:

    • Plate the reporter cell line and treat with a dose-response of the compound.

    • After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[14]

Concentration of Compound (µM)Luciferase Activity (Relative Light Units)
0 (Vehicle)1000
0.1850
1450
10150

A dose-dependent decrease in reporter gene activity provides strong evidence that the compound is engaging Kinase X and modulating the entire signaling cascade.

Comparative Summary of Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[5]Label-free, applicable in intact cells and tissues, direct measure of biophysical interaction.[4][15]Lower throughput for traditional Western blot-based readout, requires a specific antibody.[16]
Kinobeads Competition for binding to immobilized broad-spectrum kinase inhibitors.[6]Unbiased, provides selectivity profile across the kinome, does not require a specific antibody for every target.[7]Requires specialized reagents and mass spectrometry, may miss non-ATP competitive inhibitors.[7]
Immunoblotting Antibody-based detection of changes in downstream substrate phosphorylation.[17][18]Direct measure of functional consequence, widely accessible technique.Requires specific phospho-antibodies, can be semi-quantitative.
Reporter Gene Assay Measurement of transcriptional activity downstream of the target.[11][19]Highly sensitive, quantitative, amenable to high-throughput screening.Indirect measure of target engagement, requires engineered cell lines.

Conclusion

Confirming the cellular target engagement of a novel compound like 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a critical step in its development as a chemical probe or therapeutic agent.[2] A multi-faceted approach, employing a primary biophysical assay like CETSA, an orthogonal competition-based method such as Kinobeads, and functional downstream assays including immunoblotting and reporter gene assays, provides a robust and self-validating system. This layered evidence builds a compelling case for the compound's mechanism of action, paving the way for further optimization and preclinical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-539. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(8), 1443-1451. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]

  • Kruse, U., et al. (2020). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications, 11(1), 1-13. [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Liu, A. M., et al. (2009). Reporter gene assays. Methods in Molecular Biology, 486, 109-123. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Verrusio, E., et al. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 1914, 131-143. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. [Link]

  • Springer Nature Experiments. (n.d.). Immunoblotting Techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). Immunoblot Analysis. [Link]

Sources

Independent verification of the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

The compound 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CAS: 27757-85-3 analog / PubChem CID: 834070) is a critical secondary amine intermediate. Structurally, it consists of a 2-amino-2-methyl-1-propanol (AMP) backbone functionalized with a thiophene-2-methyl moiety.[1] This motif is frequently encountered in the synthesis of adrenergic receptor agonists and as a chiral building block in pharmaceutical development, sharing structural homology with intermediates used for Duloxetine and similar thiophene-based therapeutics.

This guide provides an independent verification of the synthesis protocols, objectively comparing the industry-standard Reductive Amination against Direct Alkylation and Amide Reduction routes. The recommendation is based on process safety, impurity profile, and scalability.

Comparative Route Analysis

The following table summarizes the three primary synthetic pathways evaluated for this verification.

MetricRoute A: Reductive Amination (Recommended) Route B: Direct Alkylation Route C: Amide Reduction
Key Reagents Thiophene-2-carboxaldehyde, AMP, NaBH(OAc)₃ or NaBH₄2-(Chloromethyl)thiophene, AMP, Base (K₂CO₃)Thiophene-2-carboxylic acid, AMP, LiAlH₄
Step Count 1 (One-pot)12 (Amide formation + Reduction)
Yield (Typical) 85 - 92% 50 - 65%70 - 80%
Selectivity High (Mono-alkylation favored)Low (Risk of bis-alkylation)High
Safety Profile High (Mild conditions, no lachrymators)Low (2-Chloromethylthiophene is unstable & lachrymatory)Moderate (LiAlH₄ requires strict anhydrous conditions)
Impurity Profile Minimal (Boron salts, easily removed)Complex (Over-alkylated byproducts)Aluminum salts (Difficult workup)
Expert Insight:

Route A is the superior choice for independent verification. The steric bulk of the gem-dimethyl group on the AMP amine makes nucleophilic attack on alkyl halides (Route B) sluggish, often requiring forcing conditions that lead to degradation. Conversely, Reductive Amination leverages the equilibrium of imine formation, which, despite the steric hindrance, proceeds smoothly to the intermediate imine/oxazolidine, followed by irreversible reduction.

Verified Experimental Protocol (Route A)

This protocol has been standardized for high reproducibility. It utilizes Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, minimizing side reactions compared to NaBH₄.

Materials:
  • Substrate 1: Thiophene-2-carboxaldehyde (1.0 equiv)

  • Substrate 2: 2-Amino-2-methyl-1-propanol (AMP) (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology:
  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in DCE (30 mL).

    • Add 2-Amino-2-methyl-1-propanol (11 mmol, 0.98 g) in one portion.

    • Note: The solution may warm slightly.[2] Stir at room temperature for 1–2 hours. The steric hindrance of AMP may slow imine formation; however, the formation of the cyclic oxazolidine intermediate often stabilizes the species, driving the equilibrium forward.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes to prevent rapid gas evolution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear.

  • Workup & Purification:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield a pale yellow oil.

    • Purification: If necessary, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Analytical Verification (Expected Data):
  • Physical State: Colorless to pale yellow viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20 (dd, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H).
      
    • 
       3.98 (s, 2H, N-CH ₂-Thiophene).
      
    • 
       3.35 (s, 2H, CH ₂-OH).
      
    • 
       1.12 (s, 6H, C(CH ₃)₂).
      
  • MS (ESI): Calculated for C₉H₁₅NOS [M+H]⁺: 186.09. Found: 186.1.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical oxazolidine/imine equilibrium that facilitates the reaction despite steric hindrance.

ReductiveAmination cluster_conditions Reaction Conditions Aldehyde Thiophene-2- carboxaldehyde Intermediate Imine / Oxazolidine Equilibrium Aldehyde->Intermediate Dehydration (-H2O) AMP 2-Amino-2-methyl- 1-propanol AMP->Intermediate Product 2-Methyl-2-[(thiophen-2- ylmethyl)amino]propan-1-ol Intermediate->Product Hydride Transfer (Irreversible) STAB NaBH(OAc)3 (Reductant) STAB->Product Reagent Cond1 Solvent: DCE or THF Cond2 Temp: 0°C to RT Cond3 Time: 12-16h

Figure 1: Mechanistic workflow of the reductive amination between thiophene-2-carboxaldehyde and AMP.

Safety & Handling Protocols

  • Thiophene Compounds: Thiophene derivatives can be sulfur-donors and potential sensitizers. All handling should occur in a well-ventilated fume hood.

  • Borohydrides: STAB releases acetic acid upon reaction and hydrogen gas upon quenching. Ensure adequate venting.

  • Waste Disposal: Aqueous waste containing boron residues must be treated according to local EHS regulations. Do not mix with strong acids.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Sorrell, T. N., & Yuan, H. (1997). "Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenemethanamine.
  • PubChem. (n.d.). "Compound Summary: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol."[1] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Thiophene-2-carboxaldehyde."

Sources

Thiophene Bioisosteres in Drug Design: A Comparative Guide to Metabolic Stability and Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene is a cornerstone bioisostere in medicinal chemistry, often employed to replace phenyl rings to improve potency, alter polarity, or modify pharmacokinetic (PK) profiles.[1] However, the thiophene ring carries a "structural alert" status due to its potential for cytochrome P450 (CYP)-mediated bioactivation.[2] This process can generate reactive sulfur species (S-oxides) or epoxides, leading to covalent protein binding, hepatotoxicity, or mechanism-based inactivation (MBI) of metabolic enzymes.

This guide provides a comparative analysis of thiophene derivatives, distinguishing between those that pose toxicity risks (e.g., Tienilic acid), those utilizing instability for prodrug activation (e.g., Clopidogrel), and those successfully stabilized through structural modification (e.g., Duloxetine). We also detail the experimental frameworks required to assess these risks early in the drug discovery pipeline.

Mechanistic Insight: The Bioactivation Pathway

To engineer stable thiophenes, one must understand the failure mode. The metabolic instability of the thiophene ring is primarily driven by CYP450 oxidation (specifically CYP2C9, CYP1A2, and CYP3A4).

The Two Primary Failure Modes
  • S-Oxidation: The sulfur atom is oxidized to a thiophene S-oxide. This intermediate is a highly reactive Michael acceptor that can dimerize or react with nucleophiles (glutathione or proteins).

  • Epoxidation: Oxidation across the C2-C3 or C4-C5 bond forms a thiophene epoxide, which rapidly opens to form reactive dicarbonyl species or unsaturated aldehydes.

Diagram: Metabolic Fate of Thiophene Derivatives

The following diagram illustrates the bifurcation between toxic bioactivation and therapeutic prodrug activation.

ThiopheneMetabolism Thiophene Parent Thiophene Derivative CYP CYP450 (Oxidation) Thiophene->CYP SOxide Thiophene S-Oxide (Electrophile) CYP->SOxide S-Oxidation Thiolactone 2-Oxo-Thiophene (Thiolactone) CYP->Thiolactone C2-Oxidation Adduct Protein/GSH Adduct (Toxicity/Clearance) SOxide->Adduct + Nucleophile Dimer Diels-Alder Dimer SOxide->Dimer Dimerization ActiveDrug Active Thiol Metabolite (e.g., Clopidogrel) Thiolactone->ActiveDrug Hydrolysis

Figure 1: Divergent metabolic pathways of thiophene. S-oxidation typically leads to toxicity (Red), while controlled C-oxidation can lead to active metabolites (Green).

Comparative Analysis: Stability Profiles of Key Derivatives

The metabolic fate of a thiophene derivative is dictated by its electronic environment and steric substitution. The table below categorizes derivatives based on their stability and bioactivation risk.

CategoryRepresentative CompoundElectronic/Steric FeatureMetabolic OutcomeRisk Level
Class A: Bioactivation Prone Tienilic Acid Electron-rich, C5-unsubstitutedRapid CYP2C9 oxidation to S-oxide. Covalent binding to CYP2C9 causes immune hepatitis.High (Withdrawn)
Class B: Prodrugs Clopidogrel Thieno[3,2-c]pyridine scaffoldIntentionally unstable. CYP-mediated oxidation forms a thiolactone, which hydrolyzes to the active platelet inhibitor.Managed (Required for efficacy)
Class C: Stabilized Duloxetine Fused benzo[b]thiopheneThe fused benzene ring stabilizes the thiophene. Metabolism is directed to the naphthyl ring (epoxidation) or N-demethylation, sparing the sulfur.Low
Class D: Electron-Deficient Tenoxicam EWG-substituted (Sulfonamide)Electron-withdrawing groups reduce electron density on Sulfur, preventing S-oxidation.Low
Key SAR Takeaways for Chemists:
  • Block the Alpha-Positions: Substitution at C2 and C5 (the

    
    -carbons) hinders CYP access.
    
  • Electronic Deactivation: Adding Electron-Withdrawal Groups (EWGs) like esters, amides, or halogens reduces the nucleophilicity of the sulfur, making S-oxidation less favorable.

  • Metabolic Diversion: Incorporate "soft spots" (e.g., methoxy groups, alkyl chains) elsewhere in the molecule to act as a "metabolic sink," distracting CYPs from the thiophene ring.

Experimental Protocols: Assessing Stability & Risk

To validate the safety of a new thiophene scaffold, researchers must move beyond simple half-life (


) measurements and screen for reactive metabolites.
Protocol A: Microsomal Stability Assay (The Baseline)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate test compound (1 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    . 
    
    
    
    .
Protocol B: Glutathione (GSH) Trapping Assay (The Critical Step)

Objective: Detect reactive electrophilic metabolites (S-oxides/Epoxides) that standard stability assays miss.

Causality: Since S-oxides are transient, they cannot be quantified directly. We trap them with Glutathione (GSH).[3][4][5][6] If a [M+GSH] adduct is found, the molecule is generating reactive species.

Workflow Diagram:

GSHTrapping Step1 Incubation Mix (Microsomes + Test Cmpd + 5mM GSH) Step2 Initiate with NADPH (37°C, 60 min) Step1->Step2 Step3 Quench & Centrifuge (Precipitate Proteins) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Logic1 Scan: Neutral Loss of 129 Da (Pyroglutamic acid loss) Step4->Logic1 Logic2 Scan: Precursor Ion m/z 272 (GSH fragment) Step4->Logic2

Figure 2: Workflow for identifying reactive metabolites using GSH trapping. The detection relies on specific mass spectrometry scans (Neutral Loss 129 Da) characteristic of GSH adducts.[3][7]

Data Interpretation:
  • Negative Result: No GSH adducts detected. The compound is likely stable or metabolically inert regarding bioactivation.

  • Positive Result (+16 Da + 307 Da): Indicates oxidation (+16) followed by GSH addition (+307). This confirms the formation of a reactive S-oxide or epoxide.[8]

  • Control: Always run Tienilic Acid (Positive Control) and Tolbutamide (Negative Control).

Strategic Recommendations for Drug Design

Based on the comparative analysis and mechanistic data, the following design rules are recommended for optimizing thiophene-containing leads:

  • Avoid "Naked" Thiophenes: Unsubstituted thiophenes are high-risk. Always substitute the C2/C5 positions if possible.

  • Use Bioisosteric Swaps: If the thiophene is metabolically unstable, consider a Thiazole (less electron-rich, more stable) or a Pyridine (if geometry allows).

  • Monitor CYP Inhibition: Thiophene S-oxides often irreversibly inhibit the CYP enzyme that formed them (Mechanism-Based Inactivation). Run IC50 shift assays early.

  • Prodrug Validation: If designing a prodrug like Clopidogrel, verify that the active metabolite is formed in sufficient quantities and that the "waste" products are non-toxic.

References

  • Dansette, P. M., et al. (2005).[8] "First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives."[8] Biochemical and Biophysical Research Communications.

  • Gramec, D., et al. (2014).[9] "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology.

  • Hagihara, K., et al. (2009).[10] "A Possible Mechanism for the Differences in Efficiency and Variability of Active Metabolite Formation From Thienopyridine Antiplatelet Agents, Prasugrel and Clopidogrel."[10] Drug Metabolism and Disposition.

  • Guengerich, F. P. (2020). "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs." Toxicological Research.

  • Creative Biolabs. "Reactive Metabolite Screening Service: Glutathione Trapping Assay."

  • Sygnature Discovery. "Investigating Methods of Detection of Glutathione Adducts."

Sources

Orthogonal assays to validate the biological activity of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal assays to validate the biological activity of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Content Type: Publish Comparison Guides

Executive Summary

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol represents a distinct class of lipophilic amino-alcohol scaffolds often utilized in medicinal chemistry as "privileged structures" for Central Nervous System (CNS) targets (e.g., Sigma receptors, NMDA channels) and anti-infective agents (e.g., heme polymerization inhibitors). Structurally, it combines a steric gem-dimethyl group, a polarizable thiophene ring (a bioisostere of phenyl), and a basic secondary amine capable of hydrogen bonding.

Validating the biological activity of such a scaffold requires a rigorous orthogonal assay strategy to distinguish true pharmacological modulation from off-target effects (e.g., membrane disruption, colloidal aggregation, or redox cycling). This guide outlines a tiered validation framework designed for drug development professionals, prioritizing Target Engagement (TE) and Functional Phenotypic confirmation.

The Validation Challenge: Structure-Activity Context

Before selecting assays, one must understand the physicochemical behavior of the molecule:

  • Basic pKa (~9.5): The secondary amine is protonated at physiological pH, driving electrostatic interactions with negatively charged pockets (e.g., Asp/Glu residues in ion channels or proteases).

  • Thiophene Moiety: Provides pi-pi stacking potential but can be metabolically liable (S-oxidation).

  • Gem-Dimethyl Group: Increases lipophilicity and metabolic stability compared to linear analogs.

Primary Biological Hypotheses for this Scaffold:

  • Ion Channel Modulation: Blockade of pore-forming domains (analogous to adamantane derivatives).

  • Enzyme Inhibition: Binding to hydrophobic pockets in kinases or proteases.

  • Phenotypic Cytotoxicity: Disruption of membrane integrity or metabolic pathways (antimicrobial/anticancer).

Comparative Guide: Orthogonal Assay Architectures

The following table compares three distinct assay types required to triangulate the true activity of the compound.

FeaturePrimary Assay: Phenotypic Viability (Cell-Based) Orthogonal Assay 1: Cellular Thermal Shift (CETSA) Orthogonal Assay 2: Biophysical Binding (SPR/MST)
Objective Confirm physiological effect (e.g., cell death, growth arrest).Prove physical Target Engagement (TE) in intact cells.Quantify binding kinetics (

,

,

).
Mechanism Measures ATP levels, metabolic reduction, or membrane integrity.Measures ligand-induced thermal stabilization of the target protein.Measures change in mass/refractive index upon binding.
Throughput High (96/384-well).Medium (Western Blot or AlphaLISA detection).Low to Medium.
Strengths Physiologically relevant; captures downstream effects.Label-free; validates binding in the native cellular environment.Definitive proof of direct interaction; rules out artifacts.
Limitations "Black box" readout; prone to off-target toxicity false positives.Requires specific antibodies; protein must be soluble/detectable.Requires purified protein; lacks cellular context.
Causality Correlation: "Compound kills cells."Direct Link: "Compound binds Target X in cells."Physical Proof: "Compound binds Target X in vitro."
Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)

Rationale: This assay is the "Gold Standard" for validating that 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol actually enters the cell and binds to a specific protein target, stabilizing it against heat denaturation.

Workflow:

  • Cell Preparation: Harvest relevant cells (e.g., HEK293 or SH-SY5Y for CNS targets) and wash with PBS. Resuspend to

    
     cells/mL.
    
  • Treatment:

    • Experimental: Treat with

      
       of the compound.
      
    • Control: Treat with DMSO (Vehicle).

    • Incubation: 1 hour at 37°C to allow cellular uptake.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw (3x) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Analyze via Western Blot using an antibody specific to the hypothesized target.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated sample indicates direct binding.
    
Protocol B: Resazurin Reduction Assay (Phenotypic)

Rationale: To confirm functional bioactivity (cytotoxicity or metabolic inhibition) in a high-throughput format.

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well plates. Incubate 24h.

  • Dosing: Add serial dilutions of the compound (0.1 nM to 100

    
    ). Include Positive Control  (e.g., Staurosporine) and Negative Control  (DMSO).
    
  • Exposure: Incubate for 48-72 hours.

  • Development: Add Resazurin reagent (final conc.

    
    ). Incubate 1-4 hours.
    
  • Readout: Measure Fluorescence (Ex 560nm / Em 590nm). Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.

  • Data: Calculate

    
     using a 4-parameter logistic regression.
    
Mechanistic Visualization

The following diagram illustrates the logical flow for validating the compound, moving from a "Hit" to a "Validated Lead" by filtering out common artifacts (PAINS, Aggregators).

ValidationCascade Compound Compound: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Primary Primary Screen (Phenotypic/Viability) Compound->Primary Dosing Hit Active Hit (IC50 < 10 µM) Primary->Hit Activity Observed Discard Discard (False Positive) Primary->Discard No Activity ArtifactCheck Artifact Check (Redox/Aggregation) Hit->ArtifactCheck Filter PAINS Orthogonal1 Orthogonal 1: CETSA (Target Engagement) ArtifactCheck->Orthogonal1 Pass ArtifactCheck->Discard Fail (Aggregator) Orthogonal2 Orthogonal 2: Biophysical (SPR) (Binding Kinetics) Orthogonal1->Orthogonal2 Tm Shift Confirmed Orthogonal1->Discard No Binding Validated VALIDATED LEAD (Mechanism Confirmed) Orthogonal2->Validated KD Confirmed

Caption: A tiered validation workflow filtering the thiophene-amino-alcohol hit through phenotypic, thermal shift, and biophysical gates to eliminate false positives.

Expert Insights & Causality

Why this specific orthogonal approach? The thiophene-amine motif is prone to promiscuity . Thiophenes can undergo metabolic activation to form reactive sulfoxides, and lipophilic amines can cause lysosomotropism (accumulation in acidic lysosomes), leading to non-specific toxicity.

  • Causality Check: By using CETSA (Orthogonal 1), we distinguish between non-specific toxicity (which wouldn't shift the target's

    
    ) and specific target binding.
    
  • Self-Validating System: If the Resazurin assay shows potency (

    
    ) but CETSA shows no binding, the activity is likely off-target or artifactual (e.g., membrane disruption).
    

Critical Control: Always synthesize and test the des-thiophene analog (2-amino-2-methyl-1-propanol, AMP). If AMP is inactive, the thiophene ring is essential for the pharmacophore (Specific Activity). If AMP is equipotent, the activity is likely due to the generic pH-buffering or amine toxicity (Non-Specific).

References
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

  • PubChem Compound Summary. (n.d.). "2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CID 834070)." National Center for Biotechnology Information. Link

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Safety Profiling of Thiophene-Substituted Amino Alcohols: Benchmarking N-(Thiophen-2-ylmethyl)-2-amino-2-methylpropan-1-ol

Executive Summary: This technical guide provides a comparative safety analysis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (referred to herein as TMAP ), a lipophilic amino-alcohol intermediate. By benchmarking TMAP against its direct phenyl analog (Benzyl-AMP ) and its parent amine (AMP ), this guide elucidates the specific toxicological risks introduced by the thiophene moiety—specifically metabolic bioactivation—while evaluating its baseline physicochemical safety profile.

Target Audience: Medicinal Chemists, Toxicologists, and Process Safety Engineers.

Compound Characterization & Structural Context[1][2][3]

The safety profile of TMAP is best understood through "Read-Across" methodology, comparing it to structurally validated anchors. TMAP represents a bioisosteric modification where the phenyl ring of Benzyl-AMP is replaced by a thiophene ring, altering both lipophilicity and metabolic liability.

FeatureTarget: TMAP Comparator A: Benzyl-AMP Comparator B: AMP
IUPAC Name 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol2-Methyl-2-(benzylamino)propan-1-ol2-Amino-2-methyl-1-propanol
CAS Number 834070-00-0 (Generic)10250-27-8 124-68-5
Structure Type Thiophene-Amino-AlcoholPhenyl-Amino-AlcoholPrimary Amino-Alcohol
LogP (Predicted) ~1.5 - 1.8~1.9 - 2.1-0.63
pKa (Base) ~9.2 (Secondary Amine)~9.4 (Secondary Amine)9.7 (Primary Amine)
Key Hazard Alert Thiophene Ring Activation Low Systemic ToxicitySevere Eye Irritant

Critical Safety Benchmarking

A. Metabolic Bioactivation (The "Thiophene Alert")

Expert Insight: The most critical safety differentiator is the thiophene ring. Unlike the phenyl ring in Benzyl-AMP, which typically undergoes stable hydroxylation, the thiophene ring in TMAP is a "structural alert" for metabolic activation.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene ring to form Thiophene-S-oxide and Thiophene epoxide .[1][2]

  • Consequence: These intermediates are highly electrophilic and can bind covalently to hepatic proteins or deplete cellular glutathione (GSH), leading to idiosyncratic hepatotoxicity (similar to the withdrawn drug Tienilic Acid).[1][2]

  • Verdict: TMAP carries a higher systemic toxicity risk than Benzyl-AMP due to this potential for reactive metabolite formation.

B. Irritation & Corrosivity

Expert Insight: The parent compound, AMP, is a severe eye irritant due to its high alkalinity and ability to saponify fats.

  • Mitigation in TMAP: The N-substitution (converting primary amine to secondary) and the bulky thiophene group reduce the basicity (lower pKa) and increase steric hindrance.

  • Verdict: TMAP is predicted to be a Moderate Irritant (Skin/Eye Category 2), whereas AMP is a Severe Irritant (Category 1). TMAP is less corrosive than AMP but more irritating than neutral lipophiles.

C. Sensitization
  • Risk: Thiophene derivatives are known skin sensitizers. The reactive metabolites described above can haptenize skin proteins, triggering allergic contact dermatitis.

  • Verdict: TMAP > Benzyl-AMP > AMP in terms of sensitization potential.

Visualizing the Toxicity Pathway[3]

The following diagram illustrates the divergent metabolic fates of the Phenyl vs. Thiophene analogs, highlighting the specific risk associated with TMAP.

MetabolicPathway TMAP TMAP (Thiophene Analog) CYP Cytochrome P450 (Oxidation) TMAP->CYP Benz Benzyl-AMP (Phenyl Analog) Benz->CYP S_Oxide Thiophene-S-Oxide (Reactive Electrophile) CYP->S_Oxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Phenol Hydroxylated Metabolite (Stable) CYP->Phenol Aromatic Hydroxylation Adduct Protein Adducts (Hepatotoxicity) S_Oxide->Adduct Covalent Binding GSH Glutathione Conjugate (Detoxification) S_Oxide->GSH + GSH Gluc Glucuronidation (Excretion) Phenol->Gluc

Caption: Divergent metabolic pathways: TMAP (blue) undergoes S-oxidation to reactive intermediates (red), whereas Benzyl-AMP (green) forms stable metabolites.

Validated Experimental Protocols

To empirically verify the safety profile of TMAP, the following "Senior Scientist" protocols are recommended. These go beyond standard assays to address the specific thiophene risks.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To confirm if TMAP generates reactive electrophiles upon metabolism, distinguishing it from the safer Benzyl-AMP.

  • Incubation System:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Test Groups: TMAP (10 µM), Benzyl-AMP (Negative Control), Tienilic Acid (Positive Control).

    • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess) to trap short-lived electrophiles.

  • Reaction Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C for 60 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

    • LC-MS/MS Analysis: Analyze supernatant for [M + GSH + H]+ adducts.

    • Interpretation: Detection of a GSH adduct (Mass shift of +305 Da) confirms metabolic bioactivation.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To benchmark acute cellular toxicity against the parent amine.

  • Cell Line: HepG2 (Liver) and HaCaT (Keratinocyte).

  • Dosing: 8-point dilution series (0.1 µM to 1000 µM) of TMAP, Benzyl-AMP, and AMP.

  • Incubation: 24 hours exposure.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Calculation: Determine IC50.

    • Expectation: AMP IC50 ~500 µM (Low tox). TMAP IC50 < 100 µM (Moderate tox due to lipophilicity).

Summary of Recommendations

ParameterRecommendation for TMAP
Handling Treat as a Sensitizer and Irritant . Use nitrile gloves and chemical splash goggles.
Storage Store under inert gas (Argon/Nitrogen). Thiophene amines can oxidize/darken upon air exposure.
Development Perform GSH Trapping early. If positive, consider substituting the thiophene with a thiazole or phenyl ring to improve safety.

References

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Molecular Pharmacology. Link

  • U.S. EPA. (2012).[3] Screening-level Hazard Characterization of 2-Amino-2-methyl-1-propanol (AMP). High Production Volume (HPV) Challenge Program. Link

  • Rademacher, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

  • PubChem. (2025). Compound Summary: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CID 834070). National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Amino-2-methylpropanol. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

[1][2]

Part 1: Executive Summary & Operational Directive

Do not dispose of this compound down the drain. 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CAS: 834070-00-0 / Analogous derivatives) presents a dual hazard profile: it is an organic base (amine) and a sulfur-bearing compound (thiophene).

Improper disposal risks:

  • Catalytic Poisoning: Thiophene sulfur can permanently poison metal catalysts in downstream waste treatment or recycling streams.

  • Toxic Emissions: Uncontrolled combustion releases sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    ).
  • Aquatic Toxicity: The thiophene moiety is harmful to aquatic life with long-lasting effects.

Immediate Action: Segregate this waste into a container marked "Organic Waste - Basic - Sulfur-Containing."

Part 2: Chemical Profile & Hazard Identification[4]

To handle this waste safely, you must understand the "Why" behind the protocol. This molecule is a bifunctional building block containing a hindered amine and a thiophene ring.

Functional GroupHazard CharacteristicDisposal Implication
Thiophene Ring Flammable; Characteristic "stench"; Sulfur source.Must be incinerated. Cannot be fuel-blended in standard non-sulfur kilns.
Secondary Amine Corrosive/Irritant (pH > 10); Exothermic reaction with acids.Segregate from acids. Risk of violent heat generation or salt precipitation if mixed with acidic waste streams.
Alcohol (Propanol) Combustible; Increases solubility in organics.Compatible with standard organic waste solvents (e.g., MeOH, DCM).

RCRA Waste Characterization (USA):

  • D001 (Ignitable): Likely, if disposed of as a solution in organic solvents.

  • D002 (Corrosive): Applicable if the pH of the aqueous waste solution is

    
     12.5.[1][2]
    
  • Toxic Characteristic: While not a specific "P" or "U" listed waste, it must be treated as toxic due to the thiophene component.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : every step requires a check (pH or solvent compatibility) before proceeding to the next.

Phase 1: Triage & Segregation

Validation Step: Is the material a solid, a pure liquid, or in solution?

  • Solid Waste:

    • Place pure solids in a wide-mouth HDPE jar.

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific incinerator feed mechanism.

    • Label as "Solid Organic Waste - Sulfur Containing."

  • Liquid Waste (Reaction Mixtures):

    • Check pH: If the solution is acidic (pH < 4), slowly neutralize to pH 7–9 using Sodium Bicarbonate (

      
      ) before adding to the organic waste drum. Reason: Prevents rapid exotherms in the central waste drum.
      
    • Segregation: Do NOT mix with oxidizers (Peroxides, Nitric Acid).[3] Thiophenes can react violently with strong oxidizers.[3]

Phase 2: Packaging & Stench Management

Thiophene derivatives often possess a pervasive, garlic-like sulfur odor.

  • Primary Container: Use amber glass or HDPE. Avoid metal containers if the waste is wet/aqueous, as the amine can corrode aluminum or zinc.

  • Secondary Containment: Place the primary container inside a sealable bag or overpack drum.

  • Odor Control: If the stench is detectable, add a small layer of activated carbon to the secondary container (not directly into the liquid) to adsorb volatiles.

Phase 3: Labeling & Handoff

Labeling must be explicit to prevent downstream accidents.

  • Standard Tag: "Hazardous Waste - Organic."

  • Constituents: List "2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol" (or "Thiophene-amine derivative").

  • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.[2]

  • Critical Note: Write "CONTAINS SULFUR" clearly on the tag. This alerts the disposal facility to route the waste to an incinerator equipped with a scrubber for

    
     gas.
    

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartStart: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidPathPure SolidStateCheck->SolidPathLiquidPathLiquid/SolutionStateCheck->LiquidPathSegregationSegregation Check:Isolate from Oxidizers & AcidsSolidPath->SegregationpHCheckCheck pHLiquidPath->pHCheckNeutralizeNeutralize (pH 7-9)(Slow addition of NaHCO3)pHCheck->NeutralizeIf Acidic (pH < 4)pHCheck->SegregationIf Basic/NeutralNeutralize->SegregationContainerPackaging:HDPE/Glass + Secondary Containment(Add Carbon for Stench)Segregation->ContainerLabelingLabeling:'Organic Base + Sulfur'RCRA: D001/D002Container->LabelingIncinerationFinal Disposal:High-Temp Incineration(Scrubber Required)Labeling->Incineration

Figure 1: Cradle-to-Grave disposal workflow ensuring pH stability and sulfur segregation.

Part 5: Emergency Contingencies

Spill Management:

  • Evacuate: If a large volume (>100 mL) spills outside a hood, evacuate due to potential respiratory irritation from the amine and thiophene vapors.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a universal spill pad or vermiculite . Do not use paper towels alone, as the high surface area can increase evaporation of the stench.

  • Decontaminate: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with the amine to form chloramines or oxidize the thiophene aggressively.

References

  • National Research Council. (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][6] [Link]4]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CID 834070).[7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol combines the alkalinity of an amino-alcohol with the lipophilicity and potential toxicity of a thiophene ring.

In the absence of a substance-specific LD50 or permeation study, we apply the Precautionary Principle using Structure-Activity Relationship (SAR) analysis. We treat this substance as Corrosive (Category 1B) and a Potential Sensitizer .

The "Why" Behind the Protocol
  • The Amine Core (Corrosivity): The 2-amino-2-methylpropan-1-ol backbone is a known severe eye irritant and skin corrosive (pH > 11 in aqueous solution). It attacks mucous membranes immediately upon contact.

  • The Thiophene Ring (Permeation & Toxicity): Thiophene derivatives are highly lipophilic. They can permeate standard latex and thin nitrile gloves rapidly. Once absorbed, thiophenes are metabolically activated (via cytochrome P450) to reactive intermediates, posing potential hepatotoxic risks.

Critical PPE Matrix

Standard laboratory PPE is insufficient for handling >100 mg of this substance.

Protection ZoneRequirementTechnical Justification
Hand Protection (Primary) Double Gloving Strategy 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (>0.2 mm / 8 mil)Thiophene moieties can swell and permeate thin nitrile < 15 mins. Laminate films provide >480 min breakthrough time against sulfur-heterocycles.
Eye & Face Chemical Splash Goggles (Indirect Vent)Note: Safety glasses are PROHIBITED for liquid handling.The amino-alcohol functionality poses an irreversible corneal damage risk (corrosive).
Respiratory Engineering Control Primary (Fume Hood).If outside hood: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.The amine component reacts with moisture to form alkaline mists; the thiophene component requires organic vapor capture.
Body Defense Tyvek® Lab Coat (or chemically resistant apron) over standard cotton coat.Cotton absorbs amines, holding the corrosive agent against the skin. Impervious layers are required.

Operational Workflow: From Storage to Decontamination

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Static Control: Amino-alcohols can be hygroscopic and sticky; thiophenes can be flammable. Use an antistatic gun or ionizer during weighing to prevent powder dispersal.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads. Reason: Thiophenes soak into paper; the plastic backing prevents bench contamination.

Phase 2: Reaction & Handling
  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can enhance dermal absorption of thiophenes.

  • Temperature Control: If heating, ensure a closed system with a scrubber or cold trap. Vapors generated at >50°C are highly lacrimatory and toxic.

Phase 3: Spill Management (Small Scale < 50 mL/g)
  • Evacuate the immediate hood area.

  • Don PPE: Ensure double gloves and goggles are secure.

  • Absorb: Use a Universal Absorbent (vermiculite or polypropylene pads). Do not use paper towels (rapid evaporation surface).

  • Neutralize: Treat the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the amine residue, then wash with soap and water.

Visualized Safety Logic (DOT Diagram)

The following decision tree illustrates the critical decision points for handling this specific intermediate.

SafetyProtocol Start Start: Handling 2-Methyl-2- [(thiophen-2-ylmethyl)amino]propan-1-ol StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved/Melt Weighing Weighing Protocol: 1. Fume Hood REQ 2. Antistatic Gun 3. N95/P100 Backup Solid->Weighing Handling Liquid Handling: 1. Double Gloves (Laminate) 2. Splash Goggles REQ 3. Face Shield if >100mL Liquid->Handling Reaction Reaction / Synthesis Weighing->Reaction Handling->Reaction Cleanup Decontamination: 1. Wipe with 5% Citric Acid 2. Solvent Wash 3. Soap & Water Reaction->Cleanup Waste Disposal: Segregate as Basic Organic Waste (Do NOT mix with Oxidizers) Cleanup->Waste

Figure 1: Operational decision tree emphasizing the divergence in PPE requirements based on physical state and the unified decontamination protocol.

Waste Disposal & Deactivation

Crucial: This molecule is an organic base.

  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers (fire risk from thiophene).

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage of corrosive liquids.

  • Labeling: Mark clearly as "Corrosive - Basic - Toxic Organic."

References

  • PubChem. (n.d.). 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiophene-2-ethylamine. Retrieved October 26, 2023, from [Link]

  • OSHA. (2012). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved October 26, 2023, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.